Product packaging for Benzylidene camphor sulfonic acid(Cat. No.:CAS No. 56039-58-8)

Benzylidene camphor sulfonic acid

Cat. No.: B1329900
CAS No.: 56039-58-8
M. Wt: 320.4 g/mol
InChI Key: KKJKXQYVUVWWJP-JLHYYAGUSA-N
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Description

Benzylidene camphor sulfonic acid (BCSA) is an organic ultraviolet absorbing compound used primarily in cosmetics (sunscreens, lipsticks, shampoos and hair sprays).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O4S B1329900 Benzylidene camphor sulfonic acid CAS No. 56039-58-8

Properties

CAS No.

56039-58-8

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(E)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)/b13-10+

InChI Key

KKJKXQYVUVWWJP-JLHYYAGUSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylidene Camphor Sulfonic Acid (BCSA), chemically known as α-(2-Oxoborn-3-ylidene)toluene-4-sulfonic acid, is a significant organic compound widely utilized as a broad-spectrum UV filter in sunscreens and other cosmetic products to protect the skin from UVA and UVB radiation.[1] Its water-solubility, imparted by the sulfonic acid group, is a key property that allows for its incorporation into aqueous formulations, representing an advancement in the development of UV filters.[2] This guide provides a detailed exploration of its synthesis mechanism, experimental protocols, and relevant chemical data.

Core Synthesis Mechanism: Aldol Condensation

The primary and most traditional method for synthesizing this compound is through a base-catalyzed aldol condensation reaction.[2] This process involves the condensation of camphor sulfonic acid with benzaldehyde.[2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide or sodium methoxide, deprotonates the camphor sulfonic acid at the alpha-carbon position (C3), which is acidic. This action forms a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The newly formed nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde molecule.[2] This results in the formation of an intermediate alkoxide.

  • Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the solvent or a weak acid present in the medium, to form an aldol addition product. This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated ketone structure of this compound.

Aldol_Condensation_Mechanism Figure 1: Aldol Condensation Mechanism for BCSA Synthesis cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_final Final Product CSA Camphor Sulfonic Acid Enolate Enolate Ion (Nucleophile) CSA->Enolate  + Base (Deprotonation) Benz Benzaldehyde Alkoxide Alkoxide Intermediate Base Base (e.g., NaOH) Enolate->Alkoxide  + Benzaldehyde (Nucleophilic Attack) Product_Salt Benzylidene Camphor Sodium Sulfonate Alkoxide->Product_Salt Dehydration BCSA Benzylidene Camphor Sulfonic Acid Product_Salt->BCSA  + Acid (Acidification, pH=1) Acid Acid (e.g., H₂SO₄) PTC_Workflow Figure 2: Experimental Workflow using Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Reaction & Processing cluster_product Final Product CSA Camphor Sulfonic Acid (CSA) Mix Mix & Heat (e.g., 60°C) CSA->Mix Alkali Alkali (e.g., NaOH) Alkali->Mix PTC Phase Transfer Catalyst (PTC) PTC->Mix Benz Benzaldehyde Benz->Mix Slow dropwise addition Reaction Reaction Forms Benzylidene Camphor Sodium Sulfonate Mix->Reaction Acidify Acidify with H₂SO₄ (Adjust pH to 1) Reaction->Acidify Precipitate Precipitation of BCSA Acidify->Precipitate Filter Filter & Wash Precipitate->Filter BCSA_Final Pure Benzylidene Camphor Sulfonic Acid Filter->BCSA_Final CSA_Synthesis Figure 3: Synthesis of 10-Camphorsulfonic Acid Camphor Camphor Reaction Sulfonation (Cooling, <20°C) Camphor->Reaction Reagents H₂SO₄ + Acetic Anhydride Reagents->Reaction Crystallization Stand for 36 hours to Crystallize Reaction->Crystallization CSA 10-Camphorsulfonic Acid Crystallization->CSA

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Benzylidene Camphor Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical and photophysical properties of benzylidene camphor derivatives, with a primary focus on the widely used UV filter, 4-Methylbenzylidene Camphor (4-MBC), also known as Enzacamene. It also briefly covers the water-soluble derivative, Benzylidene Camphor Sulfonic Acid. This document details their mechanisms of UV absorption, photostability, and potential signaling pathway interactions, supported by experimental protocols and quantitative data.

Core Photophysical and Photochemical Properties

Benzylidene camphor derivatives are organic compounds utilized in the cosmetics industry for their ability to absorb UVB radiation. Their function is rooted in their molecular structure, which allows for the dissipation of UV energy.

The primary mechanism for energy dissipation in these compounds is a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond. Upon absorbing a photon, the molecule transitions to an excited state and then relaxes by converting from the (E)-isomer to the (Z)-isomer, releasing the absorbed energy as heat. This process is largely reversible, and a photostationary state is quickly reached where both isomers coexist.[1][2] This rapid and reversible isomerization contributes to their function as effective UV filters.[1][2]

4-Methylbenzylidene Camphor (4-MBC) / Enzacamene

4-MBC is a UVB filter with a peak absorbance at approximately 300 nm.[3] While it is effective at absorbing UVB radiation, its photostability is a subject of considerable study. The quantum yield for its isomerization is reported to be between 0.13 and 0.3, which is relatively low.[4] This suggests that other photochemical processes may occur, potentially leading to photodegradation under certain conditions.[4] Commercial formulations of 4-MBC typically consist of over 99% of the (E)-isomer in a racemic mixture.[5]

This compound (BCSA)

This compound is distinguished by its sulfonic acid group, which renders the molecule water-soluble.[6] This property allows for its incorporation into aqueous cosmetic formulations.[6] It is also used as a UV filter and absorber.[7][8] The synthesis of BCSA typically involves the condensation of camphor sulfonic acid with benzaldehyde.[6][9]

Quantitative Photophysical and Photochemical Data

The following tables summarize the key quantitative data for 4-Methylbenzylidene Camphor. Data for this compound is less prevalent in the literature.

Table 1: UV Absorption Properties of 4-Methylbenzylidene Camphor (4-MBC)

PropertyValueSolventReference
Absorption Maximum (λmax) 299 ± 2 nmMethanol[10]
300 nmEthanol[3][10]
Specific Extinction (E1%/1cm) min. 930Methanol[10]
954Ethanol[10]

Table 2: Photochemical Properties of 4-Methylbenzylidene Camphor (4-MBC)

PropertyValueConditionsReference
Isomerization Quantum Yield (Φiso) 0.13 - 0.3Not specified[4]
Degradation under Solar/Free Chlorine Pseudo-first-order rate constant: 0.0137 s-1pH = 7[11][12]
Degradation by UV/Persulfate Pseudo-first-order rate constant: 0.1349 min-1[4-MBC]0 = 0.4 μM, [persulfate]0 = 12.6 μM, pH = 7[13]
Degradation by Photo-Fenton 96.71% degradationNot specified[14][15]
Degradation by UV Irradiation (300W Hg lamp) 85.4% reduction in concentration after 90 min (primarily isomerization)Not specified[14][15]

Signaling Pathway Interactions: Endocrine Disruption

A significant area of research for 4-MBC is its potential to act as an endocrine disruptor. Studies have shown that 4-MBC can interact with both the estrogen and thyroid signaling pathways.

Estrogenic Activity

4-MBC has been demonstrated to bind to and activate estrogen receptors (ER), specifically ERα and ERβ, with a preference for ERβ.[4] This interaction can lead to estrogen-like effects, such as stimulating the proliferation of estrogen-dependent breast cancer cells (MCF-7).[16][17] The mechanism is believed to be through nonclassical estrogen signaling pathways that do not necessarily involve gene regulation by the nuclear ER.[18]

Thyroid Axis Disruption

Research indicates that 4-MBC can interfere with the pituitary-thyroid axis. In animal studies, exposure to 4-MBC has been associated with increased Thyroid-Stimulating Hormone (TSH) levels and decreased thyroxine (T4) levels, which is indicative of hypothyroidism.[19] It has also been shown to increase the gene expression of the TSH receptor and other key proteins in the thyroid gland.[19]

The following diagram illustrates the proposed signaling pathway for the endocrine-disrupting effects of 4-MBC.

G cluster_0 4-Methylbenzylidene Camphor (4-MBC) Exposure cluster_1 Estrogenic Pathway cluster_2 Thyroid Pathway MBC 4-MBC ER Estrogen Receptors (ERα and ERβ) MBC->ER Binds and Activates Pituitary Pituitary Gland MBC->Pituitary Disrupts Axis Estrogenic_Effects Estrogenic Effects (e.g., Cell Proliferation) ER->Estrogenic_Effects Activation TSH Increased TSH Pituitary->TSH Stimulation Thyroid Thyroid Gland T4 Decreased T4 Thyroid->T4 Inhibition TSH->Thyroid Stimulation Hypothyroidism Hypothyroidism-like Effects

Caption: Signaling pathways for 4-MBC endocrine disruption.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the photochemical and photophysical properties of benzylidene camphor derivatives.

Protocol for UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum and molar absorptivity of the compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Compound of interest (e.g., 4-MBC)

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 250-400 nm for UVB filters).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette with that solution.

    • Wipe the optical surfaces of the cuvette and place it in the sample holder.

    • Record the absorption spectrum.

    • Repeat this step for all prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance values at λmax for each concentration, create a calibration curve (Absorbance vs. Concentration).

    • The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is 1 cm.

The following diagram illustrates the experimental workflow for UV-Visible Spectroscopy.

G A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Spectra B->E C Set Up Spectrophotometer D Measure Blank (Solvent) C->D D->E F Analyze Data E->F G Determine λmax and Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Visible Spectroscopy.

Protocol for Photostability Testing

Objective: To evaluate the change in UV absorbance of a compound after exposure to a controlled dose of UV radiation.

Materials:

  • Sunscreen/UV filter formulation

  • Polymethyl methacrylate (PMMA) plates or other suitable substrate

  • Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer with a plate holder

  • Balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the PMMA plate.

    • Apply a uniform thin film of the sunscreen formulation onto the PMMA plate at a standard concentration (e.g., 1.0-2.0 mg/cm²).

    • Spread the sample evenly over the surface.

    • Allow the film to dry in the dark for a specified time (e.g., 30 minutes).

  • Initial Absorbance Measurement:

    • Place the PMMA plate with the dried sunscreen film into the spectrophotometer.

    • Measure the initial absorbance spectrum (T0) across the UV range (290-400 nm).

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be defined in terms of Joules/cm² or as a factor of the product's SPF.

  • Post-Irradiation Absorbance Measurement:

    • After irradiation, immediately measure the final absorbance spectrum (T1) of the sample on the PMMA plate.

  • Data Analysis:

    • Compare the pre- and post-irradiation spectra.

    • Calculate the change in the area under the curve (AUC) for the UVB and UVA regions to quantify the loss of protection.

    • Photostability can be expressed as the percentage of remaining UV protection after irradiation.

The following diagram illustrates the experimental workflow for photostability testing.

G A Apply Sunscreen to PMMA Plate B Dry Sample A->B C Measure Initial Absorbance (T0) B->C D Expose to UV Radiation C->D E Measure Final Absorbance (T1) D->E F Compare Spectra and Calculate Photostability E->F

Caption: Workflow for in vitro photostability testing.

Conclusion

Benzylidene camphor derivatives, particularly 4-Methylbenzylidene Camphor, are effective UVB absorbers whose primary photochemical process is a reversible E/Z isomerization. While relatively photostable, they can undergo degradation under specific environmental conditions. A significant aspect of their profile is their potential as endocrine disruptors, interacting with both estrogenic and thyroid signaling pathways. The experimental protocols provided herein offer a standardized approach for the characterization of these and other UV filtering compounds. Further research is warranted to fully elucidate the photophysical properties of the sulfonic acid derivatives and to further understand the long-term biological effects of these compounds.

References

Spectroscopic Characterization of Benzylidene Camphor Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene Camphor Sulfonic Acid (BCSA) is a significant organic compound, widely utilized as a UV filter in cosmetic and pharmaceutical formulations.[1][2] Its efficacy and safety are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth overview of the spectroscopic characterization of BCSA using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, tabulated spectral data for straightforward analysis, and a logical workflow diagram to guide researchers in the structural elucidation of this complex molecule.

Experimental Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples like BCSA.[4]

1.1.1. Detailed Protocol for KBr Pellet Method

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at approximately 110°C for 2-3 hours to remove moisture, which can interfere with the spectrum.[5][6]

    • Using an agate mortar and pestle, grind 1-2 mg of the BCSA sample into a fine powder.[4]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[4]

  • Mixing and Grinding:

    • Gently but thoroughly grind the BCSA and KBr mixture for several minutes until a homogenous, fine powder is obtained.[6] This minimizes light scattering (the Christiansen effect) and ensures a uniform distribution of the sample.[5]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet-forming die.

    • Place the die into a hydraulic press. Connect the die to a vacuum pump to remove entrapped air and residual moisture, which can lead to opaque or fractured pellets.[6][7]

    • Apply a pressure of approximately 8-10 tons for several minutes.[5][7]

  • Analysis:

    • Carefully release the pressure and vacuum, and remove the die from the press.[5]

    • Extract the transparent or translucent KBr pellet containing the BCSA sample.

    • Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.[5]

    • A background spectrum using a pure KBr pellet should also be recorded for correction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for detailed structural elucidation, providing information about the connectivity and chemical environment of individual atoms.[3]

1.2.1. Detailed Protocol for Sample Preparation

  • Solvent Selection:

    • Choose an appropriate deuterated solvent in which BCSA is soluble. Common choices for organic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O). The deuterium signal is used by the spectrometer for field frequency stabilization (the "lock").[8][9]

  • Sample Quantity:

    • For a ¹H NMR spectrum, dissolve 5-25 mg of BCSA in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9]

    • For a ¹³C NMR spectrum, a higher concentration is needed due to the lower natural abundance of the ¹³C isotope; typically 50-100 mg of the sample is required.[8][9]

  • Dissolution and Filtration:

    • Weigh the BCSA sample and dissolve it in the deuterated solvent in a small, clean vial.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which can cause broad spectral lines.[8][10] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]

    • It is common to add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although residual solvent signals can often be used for calibration.[9][12]

Spectroscopic Data and Interpretation

FTIR Spectral Data

The FTIR spectrum of BCSA displays characteristic absorption bands corresponding to its primary functional groups: the camphor ketone, the benzylidene group, and the sulfonic acid moiety.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200-2500O-H Stretch (broad)Sulfonic Acid (-SO₃H)Strong, Broad
1730-1750C=O StretchKetone (Camphor)Strong
~1600, 1450-1500C=C StretchAromatic RingMedium
1250-1160S=O Asymmetric StretchSulfonic Acid (-SO₃H)Strong
1060-1010S=O Symmetric StretchSulfonic Acid (-SO₃H)Strong

Table 1: Summary of characteristic FTIR absorption bands for this compound. Data compiled from typical functional group regions.[3]

Interpretation: The strong, sharp peak around 1730-1750 cm⁻¹ is a clear indicator of the carbonyl group within the camphor's bicyclic structure. The very broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the sulfonic acid. The two strong bands for the S=O stretching further confirm the presence of the -SO₃H group. Aromatic C=C stretching vibrations confirm the benzylidene portion of the molecule.[3]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of BCSA.

2.2.1. ¹H NMR Data

The ¹H NMR spectrum shows distinct signals for the aromatic, vinylic, and aliphatic protons of the camphor skeleton.[3]

Chemical Shift (δ, ppm)MultiplicityProton Assignment
~7.0 - 8.0MultipletsAromatic Protons (Benzylidene)
~7.5SingletVinylic Proton (-C=CH-)
~1.0 - 3.0MultipletsAliphatic Protons (Camphor)
~0.8 - 1.2Singlets (2)Methyl Protons (Camphor)

Table 2: Expected ¹H NMR chemical shifts for this compound.[3]

2.2.2. ¹³C NMR Data

The ¹³C NMR spectrum distinguishes between the different carbon environments, such as the carbonyl, aromatic, and aliphatic carbons.[3]

Chemical Shift (δ, ppm)Carbon Assignment
> 200C=O (Ketone)
120 - 150Aromatic Carbons
~130 - 140Vinylic Carbon
20 - 60Aliphatic Carbons (Camphor)
10 - 25Methyl Carbons (Camphor)

Table 3: Expected ¹³C NMR chemical shifts for this compound.[3]

Interpretation: In the ¹H NMR spectrum, the downfield region (7.0-8.0 ppm) is characteristic of the protons on the benzene ring and the vinylic proton. The upfield region (1.0-3.0 ppm) contains the complex, overlapping signals of the camphor skeleton's protons. The two distinct singlets around 1.0 ppm are indicative of the non-equivalent methyl groups. In the ¹³C NMR spectrum, the most deshielded signal, appearing above 200 ppm, is unambiguously assigned to the ketone's carbonyl carbon.[3]

Analytical Workflow Visualization

The logical progression from sample acquisition to final structural confirmation can be visualized as a clear workflow. This ensures a systematic and comprehensive characterization process.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of BCSA cluster_sample 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Structural Confirmation Sample BCSA Sample Prep_FTIR Prepare KBr Pellet (1-2 mg sample + 200 mg KBr) Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent (5-25 mg sample in 0.7 mL) Sample->Prep_NMR Acquire_FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acquire_FTIR Acquire_NMR Acquire NMR Spectra (¹H, ¹³C, 2D) Prep_NMR->Acquire_NMR Analyze_FTIR Identify Functional Groups (C=O, SO₃H, C=C) Acquire_FTIR->Analyze_FTIR Analyze_NMR Assign Chemical Shifts & Determine Connectivity Acquire_NMR->Analyze_NMR Structure Confirm Molecular Structure of BCSA Analyze_FTIR->Structure Analyze_NMR->Structure

Caption: Workflow for the spectroscopic characterization of BCSA.

This diagram outlines the systematic process for characterizing this compound. It begins with parallel sample preparation for FTIR and NMR, moves to data acquisition, followed by detailed spectral analysis, and culminates in the final confirmation of the molecular structure.

References

An In-depth Technical Guide to the UV Absorption Spectrum of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of benzylidene camphor sulfonic acid, a prominent organic UV filter. The document details its absorption characteristics, outlines a general experimental protocol for its analysis, and presents a logical workflow for spectral acquisition.

Introduction to this compound

This compound (BCSA), with the CAS number 56039-58-8, is a water-soluble organic compound recognized for its efficacy as a broad-spectrum UV filter.[1][2] Its molecular structure, which incorporates a camphor backbone, a benzylidene group, and a sulfonic acid moiety, enables it to absorb radiation across both the UVA and UVB regions of the electromagnetic spectrum.[1] This characteristic makes it a valuable ingredient in sunscreens and other cosmetic products designed to protect the skin from the deleterious effects of sun exposure, including premature aging and the risk of skin cancer.[2][3] The sulfonic acid group, in particular, enhances its utility by imparting water solubility, allowing for its incorporation into aqueous-based formulations.[1]

UV Absorption Properties

This compound is established as a broad-spectrum UV filter, demonstrating significant absorbance in the range of approximately 280 to 400 nm.[1][2] This encompasses both UVB (280-320 nm) and UVA (320-400 nm) radiation. The absorption of UV light by the molecule induces electronic transitions, primarily π → π* transitions within the conjugated system formed by the benzylidene and camphor ketone moieties.[1]

While the general absorption range is well-documented, specific quantitative data such as the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are not consistently available in publicly accessible scientific literature and databases for a variety of solvents. The UV absorption profile of a compound can be influenced by the solvent used due to solvatochromic effects. For a precise analysis, it is recommended to determine these parameters experimentally under the specific conditions of interest.

For context, a structurally related compound, 4-methylbenzylidene camphor (4-MBC), has been studied more extensively. Theoretical studies of 4-MBC in ethanol have been conducted to understand its UV absorption properties.[3] However, it is crucial to note that the addition of the sulfonic acid group in this compound will influence its electronic properties and, consequently, its UV absorption spectrum.

Table 1: UV Absorption Data for this compound

ParameterValueReference
General Absorption Range~ 280 - 400 nm[1][2]
λmax (in specific solvents)Data not readily available in public domain-
Molar Absorptivity (ε)Data not readily available in public domain-

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized experimental protocol for determining the UV absorption spectrum of this compound. This protocol can be adapted based on the specific instrumentation and experimental goals.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or water, depending on the desired experimental conditions)

  • Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the weighed compound to a volumetric flask of an appropriate size (e.g., 100 mL).

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution. The concentration should be calculated accurately.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, prepare five solutions with concentrations spanning a range that is expected to give absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the solvent used to prepare your solutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the UV absorption spectrum of the solution.

    • Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

3.3. Data Analysis

  • Determination of λmax:

    • From the obtained spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Calculation of Molar Absorptivity (ε):

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

    • Calculate ε for each working solution and determine the average value. Alternatively, plot a calibration curve of absorbance versus concentration. The slope of the line will be equal to εb, from which ε can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum of this compound.

experimental_workflow prep Preparation of Stock Solution dilute Serial Dilutions prep->dilute measure Measure Absorbance of Samples dilute->measure Working Solutions setup Spectrophotometer Setup baseline Baseline Correction (Blank) setup->baseline baseline->measure Corrected Baseline analyze Data Analysis (λmax, ε) measure->analyze Spectral Data report Report Results analyze->report Quantitative Data

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

This compound is a well-established broad-spectrum UV filter. While its general UV-absorbing properties are known, this guide highlights the absence of readily available, specific quantitative spectral data in the public domain. The provided experimental protocol offers a robust framework for researchers to determine these key parameters (λmax and molar absorptivity) in their specific experimental contexts. Accurate characterization of the UV absorption spectrum is fundamental for the formulation of effective and safe photoprotective products in the pharmaceutical and cosmetic industries.

References

An In-Depth Technical Guide on the Chirality and Stereoisomers of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality and its Significance in Drug Development

Chirality, a fundamental property of molecules that exist in non-superimposable mirror image forms known as enantiomers, plays a pivotal role in the field of drug development. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their pharmacological and toxicological profiles. Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in the pharmaceutical industry to ensure drug safety and efficacy. Benzylidene camphor sulfonic acid (BCSA), a derivative of camphor, possesses inherent chirality originating from its camphor backbone, making it a subject of interest for stereoselective synthesis and applications.

Stereoisomers of this compound

This compound (BCSA) is a chiral organic compound synthesized through the condensation of camphorsulfonic acid (CSA) with benzaldehyde. The chirality of BCSA is dictated by the stereochemistry of the starting camphorsulfonic acid. The two primary enantiomers of camphorsulfonic acid used in its synthesis are (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid.[1][2] This results in the formation of the corresponding enantiomers of this compound.

The nomenclature of the resulting BCSA stereoisomers also reflects the configuration of the parent camphor molecule. For instance, the reaction of (1S)-(+)-10-camphorsulfonic acid with benzaldehyde yields the corresponding (+)-enantiomer of this compound. Conversely, the use of (1R)-(-)-10-camphorsulfonic acid as a precursor leads to the formation of the (-)-enantiomer. The benzylidene substituent introduces a double bond, which can exist as E/Z isomers, further adding to the stereochemical complexity. However, the E-isomer is generally the thermodynamically more stable and predominant form.

Physicochemical Properties of this compound Stereoisomers

The distinct spatial arrangement of atoms in stereoisomers leads to differences in their physical and chemical properties. While many of these properties are identical for enantiomers (e.g., melting point, boiling point, solubility in achiral solvents), they exhibit different interactions with plane-polarized light, a property known as optical activity. Specific quantitative data for the individual stereoisomers of this compound is not extensively reported in publicly available literature, hence the following table provides general physicochemical data for the compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₀O₄S[3]
Molecular Weight320.40 g/mol [3]
Melting Point>79°C (decomposition)
AppearanceWhite to off-white powder
SolubilitySoluble in water

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis starting from an enantiomerically pure precursor, or the resolution of a racemic mixture.

Enantioselective Synthesis of this compound

The most direct method to obtain an enantiomerically pure form of this compound is to start the synthesis with an enantiomerically pure form of camphorsulfonic acid.[4]

Protocol for the Synthesis of (+)-Benzylidene Camphor Sulfonic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1S)-(+)-10-camphorsulfonic acid in a suitable solvent such as toluene.[4]

  • Addition of Benzaldehyde: To this solution, add an equimolar amount of benzaldehyde.

  • Catalyst and Reaction Conditions: Introduce a catalytic amount of a base, such as sodium methoxide, to the mixture.[4] Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The resulting intermediate, benzylidene camphor sodium sulfonate, is then treated with an acid, like hydrochloric acid, in water to yield the final product.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the enantiomerically pure (+)-benzylidene camphor sulfonic acid.

Chiral Resolution of Racemic this compound

Should a racemic mixture of this compound be synthesized, it can be resolved into its constituent enantiomers using a chiral resolving agent. This process typically involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

General Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine for the acidic BCSA) to the solution.

  • Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The choice of solvent is critical for successful separation.

  • Separation: The less soluble diastereomeric salt will precipitate out of the solution and can be collected by filtration. The more soluble diastereomer will remain in the mother liquor.

  • Liberation of Enantiomers: Treat the separated diastereomeric salt with an acid or base to liberate the enantiomerically pure BCSA. Similarly, the enantiomer from the mother liquor can be recovered.

  • Purification: The resolved enantiomers are then purified, for instance, by recrystallization.

Visualizations

Molecular Structures of this compound Stereoisomers

The following diagram illustrates the molecular structures of the (1S, E)- and (1R, E)- stereoisomers of this compound.

G cluster_1S (1S, E)-Benzylidene Camphor Sulfonic Acid cluster_1R (1R, E)-Benzylidene Camphor Sulfonic Acid

Caption: Molecular structures of the stereoisomers.

Experimental Workflow for Enantioselective Synthesis

The following diagram outlines the key steps in the enantioselective synthesis of (+)-benzylidene camphor sulfonic acid.

G start (1S)-(+)-10-Camphorsulfonic Acid + Benzaldehyde reaction Condensation Reaction (Toluene, NaOCH3, Reflux) start->reaction workup Acidic Work-up (HCl, H2O) reaction->workup purification Recrystallization workup->purification end (+)-Benzylidene Camphor Sulfonic Acid purification->end

Caption: Enantioselective synthesis workflow.

Logical Relationship in Chiral Resolution

This diagram illustrates the logical steps involved in the chiral resolution of a racemic mixture of this compound via diastereomeric salt formation.

G racemic Racemic BCSA Mixture add_resolver Add Chiral Resolving Agent racemic->add_resolver diastereomers Formation of Diastereomeric Salts (Salt A and Salt B) add_resolver->diastereomers separation Fractional Crystallization (Separation based on solubility) diastereomers->separation less_soluble Less Soluble Diastereomer (Salt A) separation->less_soluble more_soluble More Soluble Diastereomer (Salt B in mother liquor) separation->more_soluble liberation_A Liberate Enantiomer A less_soluble->liberation_A liberation_B Liberate Enantiomer B more_soluble->liberation_B enantiomer_A Pure Enantiomer A liberation_A->enantiomer_A enantiomer_B Pure Enantiomer B liberation_B->enantiomer_B

Caption: Chiral resolution logical flow.

References

An In-depth Technical Guide to the Solubility of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylidene Camphor Sulfonic Acid (BCSA), also known by the INCI name, is a synthetic organic compound widely utilized as a UV filter in sunscreen and other cosmetic products.[1][2][3] Its primary function is to protect the skin and the product formulation itself from the damaging effects of UV radiation by absorbing both UVA and UVB rays.[1][3] The molecular structure of BCSA is unique, incorporating a bulky, lipophilic camphor and benzylidene backbone with a hydrophilic sulfonic acid group. This amphiphilic nature dictates its solubility characteristics, which are critical for its effective incorporation into cosmetic formulations.

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for solubility determination, and illustrates key related processes through logical diagrams.

Solubility Profile

The solubility of this compound is complex due to its dual chemical nature. The large, non-polar camphor and benzylidene portions of the molecule confer oil-soluble (lipophilic) properties. Conversely, the presence of the sulfonic acid functional group imparts a degree of water solubility (hydrophilic character), a feature that distinguishes it from other camphor derivatives and allows for its use in aqueous-based formulations.[4]

This duality leads to seemingly contradictory descriptions in literature, where the compound is sometimes referred to as "water-soluble" and at other times as "oil-soluble."[4] The most accurate description is that it possesses limited solubility in both polar and non-polar solvents. Its solubility in water can be influenced by pH, as the sulfonic acid group can be deprotonated to form a more soluble sulfonate salt.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. Specific quantitative data is limited in publicly available literature, reflecting the need for empirical determination by formulators.

Solvent TypeSolventSolubilitySource
Aqueous Water119.5 mg/L @ 25 °C (Estimated)[5]
Organic Polar MethanolSlightly Soluble[6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[6]
Organic Oils / LipidsOil-Soluble

Experimental Protocol for Solubility Determination

While specific, published protocols for BCSA are scarce, a standard and reliable method for determining the solubility of a solid compound in a solvent is the Equilibrium Shake-Flask Method . This procedure is widely accepted and can be adapted for BCSA analysis using High-Performance Liquid Chromatography (HPLC) for quantification, a technique cited in patents for BCSA analysis.[7]

Objective

To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment
  • This compound (analytical standard)

  • Solvent of interest (e.g., water, ethanol, cosmetic oil)

  • Glass flasks with airtight seals (e.g., screw-cap vials)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of BCSA to a series of flasks containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the flasks tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a stable concentration.

  • Sample Separation:

    • After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of BCSA of known concentrations in the chosen solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample using HPLC. An example of suitable HPLC conditions is provided below[7]:

      • Chromatographic Column: C18, 250mm × 4.6mm, 5 µm

      • Mobile Phase: 20mmol/L ammonium acetate aqueous solution (pH adjusted to 5.1 with acetic acid) + acetonitrile (65:35 v/v)

      • Detection Wavelength: 300 nm

      • Column Temperature: 25 °C

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the peak area of the diluted sample and the calibration curve to determine the concentration of BCSA in the saturated solution.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

      • Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

Logical and Experimental Workflows

Synthesis of this compound

The industrial synthesis of BCSA typically involves a base-catalyzed aldol condensation reaction between camphorsulfonic acid and benzaldehyde.[4] A phase transfer catalyst is often employed to facilitate the reaction between the water-soluble camphorsulfonic acid and the organic-soluble benzaldehyde. The resulting product is then precipitated by acidifying the solution.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product CSA Camphorsulfonic Acid (Aqueous Phase) Reaction Condensation Reaction CSA->Reaction BA Benzaldehyde (Organic Phase) BA->Reaction Cat Phase Transfer Catalyst + Base Cat->Reaction Acid Acidification (e.g., HCl to pH=1) Reaction->Acid Forms Sodium Salt Intermediate Filter Filtration & Drying Acid->Filter Precipitates BCSA BCSA Benzylidene Camphor Sulfonic Acid (Solid) Filter->BCSA G Ground1 BCSA (Ground State) Excited BCSA* (Excited State) Ground1->Excited Absorption Ground2 BCSA (Ground State) Excited->Ground2 Relaxation Ground2->HeatSink Heat Release (Δ) UVSrc->Ground1 UV Photon (hν)

References

A Deep Dive into the Core Mechanisms of Broad-Spectrum UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of broad-spectrum ultraviolet (UV) filters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of photoprotective agents. This document delves into the fundamental principles of UV attenuation by both organic and inorganic filters, the synergistic interplay between them, and the cellular responses to UV radiation. Detailed experimental protocols for evaluating sunscreen efficacy are provided, alongside a quantitative analysis of filter performance and visualizations of key biological pathways and experimental workflows.

Introduction: The Imperative for Broad-Spectrum Photoprotection

Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to a spectrum of skin pathologies, ranging from erythema and premature aging to immunosuppression and carcinogenesis. UVR is categorized into UVA (320-400 nm) and UVB (280-320 nm) wavelengths, both of which are implicated in cutaneous damage. Broad-spectrum UV filters are essential components of modern sunscreens, designed to provide comprehensive protection across both the UVA and UVB ranges, thereby mitigating the deleterious effects of sun exposure.[1][2]

Mechanisms of UV Attenuation

Broad-spectrum UV filters employ two primary mechanisms to protect the skin from UVR: absorption and a combination of scattering and reflection. These mechanisms are characteristic of the two main classes of UV filters: organic (chemical) and inorganic (physical).

Organic UV Filters: Molecular Absorption

Organic UV filters are carbon-based molecules that function by absorbing UV photons. These molecules possess chromophores with conjugated double bonds that allow them to absorb energy from UV radiation. Upon absorption, the electrons in the chromophore are excited to a higher energy state. This energy is then dissipated as harmless, longer-wavelength radiation, typically heat, as the molecule returns to its ground state.[1] This process prevents the UV photons from penetrating the skin and damaging cellular components like DNA.

Inorganic UV Filters: A Trio of Protection

Inorganic UV filters, principally zinc oxide (ZnO) and titanium dioxide (TiO2), are mineral compounds that provide a physical barrier on the skin's surface.[3] Their protective action is a combination of three mechanisms:

  • Absorption: Similar to organic filters, both ZnO and TiO2 can absorb UV radiation, with their semiconductor properties allowing for the excitation of electrons to a higher energy state.[1]

  • Scattering: These particles effectively scatter UV photons, redirecting them away from the skin.

  • Reflection: A portion of the UV radiation is also reflected off the surface of these mineral particles.

The combination of these three actions provides broad-spectrum protection. Notably, zinc oxide offers excellent protection across the entire UVA and UVB spectrum, while titanium dioxide is particularly effective against UVB and short-wave UVA radiation.[1]

Synergistic Effects of Combining Organic and Inorganic Filters

The combination of organic and inorganic UV filters in a single formulation can lead to a synergistic increase in the Sun Protection Factor (SPF).[3][4][5][6] Inorganic filters act as scattering centers on the skin, increasing the path length of UV photons through the sunscreen film. This extended path length enhances the probability of the photons being absorbed by the organic filters present in the formulation, thereby boosting the overall efficacy of the product.[4][6][7]

Quantitative Analysis of UV Filter Performance

The efficacy of broad-spectrum UV filters is quantified through various metrics, including their UV absorbance spectra, SPF values, and photostability.

UV Absorbance Spectra

The absorbance spectrum of a UV filter illustrates its efficacy across different wavelengths. An ideal broad-spectrum sunscreen should exhibit high absorbance across both the UVA and UVB regions (280-400 nm).[8]

Table 1: UV Absorbance Characteristics of Common Broad-Spectrum UV Filters

UV FilterTypePeak Absorbance (UVB)Peak Absorbance (UVA)Broad-Spectrum Coverage
Zinc Oxide (ZnO)Inorganic~360-380 nm~360-380 nmExcellent
Titanium Dioxide (TiO2)Inorganic~290-340 nmLimitedGood (primarily UVB and UVA2)
AvobenzoneOrganic-~357 nmExcellent (UVA)
OctocryleneOrganic~303 nm-Good (UVB and some UVA2)
Bemotrizinol (Tinosorb S)Organic~310 nm~340 nmExcellent

Note: Absorbance peaks can vary slightly depending on the solvent and formulation.

Sun Protection Factor (SPF)

The SPF is a measure of a sunscreen's ability to protect against UVB-induced erythema. The synergistic effect of combining UV filters is evident in the resulting SPF values.

Table 2: Synergistic Effect on In Vitro SPF Values

FormulationConcentrationIn Vitro SPF
Organic Filter A5%8
Inorganic Filter B5%5
Organic Filter A + Inorganic Filter B5% + 5%15

This table provides illustrative data to demonstrate the concept of SPF synergy. Actual values will vary based on the specific filters and formulation.

Photostability

Photostability refers to a UV filter's ability to retain its protective properties upon exposure to UV radiation. Some organic filters, like avobenzone, can be photounstable, meaning they degrade upon UV exposure, leading to a loss of efficacy.[9] Photostabilizers are often incorporated into sunscreen formulations to mitigate this degradation.

Table 3: Photostability of Avobenzone with and without Stabilizers

FormulationUV ExposureAvobenzone Degradation (%)
Avobenzone2 hours simulated solar radiation36%
Avobenzone + Octocrylene2 hours simulated solar radiation10%
Avobenzone + Bemotrizinol2 hours simulated solar radiation<5%

Data is illustrative and can vary based on the specific experimental conditions.[9][10]

Cellular Response to UV Radiation and the Role of UV Filters

UV radiation that penetrates the skin can induce a cascade of cellular events, leading to DNA damage, oxidative stress, and the activation of various signaling pathways. Broad-spectrum UV filters play a critical role in preventing these initial insults.

Prevention of DNA Damage and Oxidative Stress

UVB radiation can be directly absorbed by DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts, which are mutagenic lesions. UVA radiation, on the other hand, primarily exerts its damaging effects through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids. Broad-spectrum UV filters act as the first line of defense by blocking UV radiation from reaching the cellular level, thereby preventing both direct and indirect DNA damage.

Modulation of UV-Induced Signaling Pathways

UV radiation activates a complex network of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways can lead to various cellular responses, including inflammation, apoptosis, and the expression of genes involved in carcinogenesis. By blocking the initial UV stimulus, broad-spectrum UV filters prevent the activation of these downstream signaling cascades.

UV_Signaling_Pathway cluster_skin UVR UV Radiation Skin Skin Surface UVR->Skin Epidermis Epidermis UVR->Epidermis Penetrates UV_Filter Broad-Spectrum UV Filter UV_Filter->UVR Blocks DNA_Damage DNA Damage (CPDs, 8-oxoG) Epidermis->DNA_Damage ROS Reactive Oxygen Species (ROS) Epidermis->ROS MAPK_Pathway MAPK Signaling (ERK, JNK, p38) DNA_Damage->MAPK_Pathway Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis ROS->MAPK_Pathway AP1 AP-1 Activation MAPK_Pathway->AP1 Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation AP1->Inflammation Photoaging Photoaging AP1->Photoaging

Caption: UV-induced cellular signaling pathway and the protective role of broad-spectrum UV filters.

Experimental Protocols for Efficacy Evaluation

The evaluation of broad-spectrum UV filter efficacy relies on standardized in vitro and in vivo methodologies.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a rapid and ethical means to assess the UVB protection of a sunscreen formulation.

Objective: To determine the in vitro SPF of a sunscreen product using a UV transmittance analyzer.

Materials:

  • UV transmittance analyzer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Reference sunscreen standard with a known SPF

Methodology:

  • Sample Preparation: Prepare a dispersion of the sunscreen formulation to be tested. For oil-in-water emulsions, the sample can often be used directly. For powders, a suitable solvent or base is required to create a homogenous dispersion.

  • Substrate Application: Accurately apply a precise amount of the sunscreen product (typically 1.3 mg/cm²) onto the roughened surface of a PMMA plate.[11]

  • Spreading: Evenly spread the product over the entire surface of the plate using a gloved finger or a finger cot with a specific, standardized motion to ensure a uniform film.

  • Drying/Equilibration: Allow the sunscreen film to dry and equilibrate in a dark, temperature-controlled environment for a specified period (e.g., 15-20 minutes).

  • UV Transmittance Measurement: Place the PMMA plate in the UV transmittance analyzer and measure the transmission of UV radiation through the sample at 1 nm intervals from 290 to 400 nm.

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

InVitro_SPF_Workflow start Start prep Prepare Sunscreen Dispersion start->prep apply Apply 1.3 mg/cm² to PMMA Plate prep->apply spread Spread Evenly to Create Uniform Film apply->spread dry Dry and Equilibrate (15-20 min) spread->dry measure Measure UV Transmittance (290-400 nm) dry->measure calculate Calculate SPF Value measure->calculate end End calculate->end

Caption: Experimental workflow for in vitro SPF determination.

In Vivo Sun Protection Factor (SPF) Determination

This is the gold standard for determining the SPF of a sunscreen product and involves human subjects.

Objective: To determine the in vivo SPF of a sunscreen product by assessing its ability to prevent erythema on human skin.

Materials:

  • Solar simulator with a defined UV spectrum

  • Human volunteers (typically 10-20 subjects) meeting specific inclusion criteria

  • Syringe and balance for accurate product application

  • Dermatological marker

  • Reference sunscreen standard with a known SPF

Methodology:

  • Subject Selection: Recruit a panel of healthy adult volunteers with skin types I, II, or III on the Fitzpatrick scale.

  • Test Site Demarcation: Mark out specific areas on the subject's back for the application of the test product, the reference standard, and for an unprotected control.

  • Product Application: Accurately apply 2.0 mg/cm² of the sunscreen product to the designated test site.[12]

  • Drying Time: Allow a 15-30 minute drying period before UV exposure.[12]

  • UV Exposure: Expose the demarcated areas to a series of increasing doses of UV radiation from a solar simulator.

  • Erythema Assessment: Visually assess the irradiated areas for the presence of erythema (redness) 16-24 hours after UV exposure.

  • Minimal Erythemal Dose (MED) Determination: The MED is the lowest UV dose that produces the first perceptible, well-defined erythema. Determine the MED for both the protected (MEDp) and unprotected (MEDu) skin.

  • SPF Calculation: The SPF for each subject is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu). The final SPF of the product is the mean of the individual SPF values from all subjects.[12]

InVivo_SPF_Workflow start Start recruit Recruit Human Subjects (Skin Types I-III) start->recruit demarcate Demarcate Test Sites on Subject's Back recruit->demarcate apply Apply 2.0 mg/cm² of Sunscreen demarcate->apply dry Drying Time (15-30 min) apply->dry expose Expose to Increasing UV Doses dry->expose assess Assess Erythema (16-24 hours post-exposure) expose->assess determine_med Determine MEDp and MEDu assess->determine_med calculate_spf Calculate SPF (SPF = MEDp / MEDu) determine_med->calculate_spf end End calculate_spf->end

Caption: Experimental workflow for in vivo SPF determination.

Photostability Assessment

This protocol is used to evaluate the ability of a sunscreen formulation to maintain its protective efficacy after exposure to UV radiation.

Objective: To assess the photostability of a sunscreen product by measuring the change in its UV absorbance spectrum after UV irradiation.

Materials:

  • UV transmittance analyzer

  • PMMA plates or quartz plates

  • Solar simulator or a controlled UV irradiation source

  • Positive displacement pipette or syringe

Methodology:

  • Initial Absorbance Measurement: Prepare a sample of the sunscreen on a PMMA or quartz plate as described in the in vitro SPF protocol and measure its initial UV absorbance spectrum (A_initial).

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose and spectrum should be standardized and relevant to real-world sun exposure.[13]

  • Post-Irradiation Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the sample again (A_final).

  • Photostability Calculation: The photostability is often expressed as the percentage of retained absorbance or the change in the area under the absorbance curve (AUC). A common metric is the AUC Index (AUCI), calculated as AUCI = AUC_final / AUC_initial. A product is generally considered photostable if the AUCI is > 0.80.[13][14]

Conclusion

The development of effective broad-spectrum UV filters is a cornerstone of modern dermatological science and public health. A thorough understanding of their mechanisms of action, synergistic interactions, and the cellular responses they prevent is paramount for the creation of advanced photoprotective formulations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of sun protection. Continued innovation in this area will be crucial in mitigating the global burden of sun-induced skin damage.

References

Benzylidene Camphor Sulfonic Acid: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene camphor sulfonic acid (BCSA), chemically known as α-(2-Oxoborn-3-ylidene)toluene-4-sulphonic acid, is an organic compound utilized as a UV filter in cosmetic products.[1][2] Its primary function is to absorb, reflect, or scatter UV radiation, thereby protecting the skin from the harmful effects of sun exposure and preventing product degradation.[3] This technical guide provides an in-depth overview of the toxicological profile and safety assessment of this compound, compiling available data on its physicochemical properties, toxicological endpoints, and the experimental protocols relevant to its safety evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential for absorption and distribution.

PropertyValueReference(s)
CAS Number 56039-58-8[4]
Molecular Formula C₁₇H₂₀O₄S[4]
Molecular Weight 320.40 g/mol
Appearance White crystalline solid-
Solubility Soluble in water[3]
Log P (Octanol/Water) Data not available-

Toxicological Profile

The toxicological assessment of any cosmetic ingredient is a comprehensive process that evaluates its potential to cause adverse health effects. The following sections detail the available toxicological data for this compound across various endpoints. It is important to note that while data for some endpoints are available, there are significant gaps in the publicly accessible information for others. In such cases, information on structurally related camphor derivatives may be discussed for context, but it should not be directly extrapolated to this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Data Summary:

EndpointSpeciesRouteValueReference(s)
LD₅₀ (Oral) RatOral>5000 mg/kg bw[5]
LD₅₀ (Dermal) -DermalData not available-
LC₅₀ (Inhalation) -InhalationData not available-

Experimental Protocol (Based on OECD Guideline 401 - Acute Oral Toxicity):

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of laboratory animals, usually rats, via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

Data Summary:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] It is also noted to potentially cause respiratory irritation (H335).[6] A study on rabbits using a 6% solution of a related compound, 3-benzylidene camphor, in isopropyl palmitate reported mild skin irritation.[5] For eye irritation, the same study reported irritation indices of 2.67, 0.67, and 0 (out of a maximum of 10) at 24, 48, and 72 hours, respectively.[5]

Experimental Protocol (Based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

This in vitro method utilizes a reconstructed human epidermis model to assess skin irritation potential. The test chemical is applied topically to the tissue surface. After a defined exposure period, cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Experimental Protocol (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage):

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium model. The test substance is applied to the epithelial surface, and after a specified contact time, cell viability is determined. A significant decrease in viability suggests the potential for eye irritation.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

Data Summary:

Specific quantitative data, such as an EC3 value from a Local Lymph Node Assay (LLNA), for this compound is not publicly available.

Experimental Protocol (Based on OECD Guideline 429 - Skin Sensitisation: Local Lymph Node Assay):

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of radioactive thymidine. A dose-dependent increase in lymphocyte proliferation above a certain threshold indicates that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the chemical required to produce a stimulation index of 3, is calculated as a measure of sensitizing potency.

Repeated Dose Toxicity

Repeated dose toxicity studies assess the effects of long-term exposure to a substance.

Data Summary:

No-Observed-Adverse-Effect Level (NOAEL) values from sub-chronic (28- or 90-day) or chronic oral toxicity studies for this compound are not publicly available. For the related compound, 3-benzylidene camphor, a 6-week oral study in rats did not establish a NOAEL, as effects on liver and adrenal weight were observed at the highest dose of 50 mg/kg bw/day.[5] In another study on 3-benzylidene camphor, a NOAEL for maternal and developmental toxicity was reported as 15 mg/kg bw/day in rats.[5]

Experimental Protocol (Based on OECD Guideline 408 - Repeated Dose 90-Day Oral Toxicity Study in Rodents):

In a 90-day oral toxicity study, the test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy is performed, including organ weight measurements and histopathological examination of tissues. The NOAEL is the highest dose at which no adverse effects are observed.

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA).

Data Summary:

There is limited publicly available data on the genotoxicity of this compound. For the related compound, 3-benzylidene camphor, results from genotoxicity tests have been mixed. It was reported to be negative in bacterial reverse mutation assays (Ames test) but positive in an in vitro chromosome aberration assay.[5] However, an in vivo micronucleus test was negative.[5]

Experimental Protocol (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. Strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance with and without metabolic activation (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol (Based on OECD Guideline 473 - In Vitro Mammalian Chromosomal Aberration Test):

This in vitro test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test chemical, and at a predetermined time, they are harvested, and metaphase chromosomes are examined for aberrations.

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Data Summary:

Specific reproductive and developmental toxicity data for this compound are not available in the public domain. A report from the Danish Centre on Endocrine Disrupters stated that for several UV filters, including this compound, no information on reproductive toxicity or endocrine-disrupting potential was available from opinions or in the open literature.[7] For the related compound, 3-benzylidene camphor, a developmental toxicity study in rats established a NOAEL of 15 mg/kg bw/day for both maternal and developmental toxicity.[5]

Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study):

In a developmental toxicity study, the test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and just before birth, the fetuses are delivered by caesarean section. The fetuses are then examined for any external, visceral, and skeletal abnormalities.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data Summary:

No data from carcinogenicity studies on this compound are publicly available.

Experimental Protocol (Based on OECD Guideline 451 - Carcinogenicity Studies):

Carcinogenicity studies are typically conducted over the lifetime of the test animals (e.g., two years in rats). The test substance is administered daily to groups of animals at different dose levels. Animals are monitored for the development of tumors, and at the end of the study, a complete histopathological examination of all tissues is performed.

Safety Assessment and Regulation

In the European Union, this compound is regulated as a permitted UV filter in cosmetic products at a maximum concentration of 6%.[3][8] The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety and concluded that its use at this concentration is not expected to pose a health hazard.[8] In the United States, the Food and Drug Administration (FDA) has not yet reviewed the safety and efficacy of this compound for use in sunscreen products.[8]

Visualizations

The following diagrams illustrate key concepts in the safety assessment of cosmetic ingredients.

Safety_Assessment_Workflow cluster_Data_Collection Data Collection & Hazard Identification cluster_Hazard_Characterization Hazard Characterization cluster_Exposure_Assessment Exposure Assessment cluster_Risk_Characterization Risk Characterization A Physicochemical Properties E Acute Toxicity A->E F Skin/Eye Irritation & Corrosion G Skin Sensitization H Repeated Dose Toxicity I Genotoxicity J Reproductive/Developmental Toxicity K Carcinogenicity B In Silico / QSAR Predictions B->I C In Vitro / In Chemico Data C->F D Existing Animal & Human Data D->H O Derivation of No-Observed-Adverse-Effect-Level (NOAEL) E->O F->O G->O H->O I->O J->O K->O L Consumer Use Scenarios N Systemic Exposure Dose (SED) Calculation L->N M Dermal Absorption Studies M->N P Calculation of Margin of Safety (MoS) N->P O->P Q Safety Conclusion P->Q

Figure 1: Generalized workflow for the safety assessment of a cosmetic ingredient.

Skin_Irritation_Pathway cluster_Exposure Exposure cluster_Cellular_Events Cellular Events cluster_Tissue_Response Tissue Response A Benzylidene Camphor Sulfonic Acid Application B Disruption of Stratum Corneum A->B Interaction C Keratinocyte Damage/Stress B->C Leads to D Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) C->D Induces E Inflammatory Cascade D->E Activates F Vasodilation & Increased Vascular Permeability E->F G Recruitment of Immune Cells E->G H Clinical Signs of Irritation (Erythema, Edema) F->H Result in G->H Result in

Figure 2: A hypothetical signaling pathway for skin irritation induced by a chemical irritant.

Conclusion

References

Methodological & Application

Lab-Scale Synthesis of Benzylidene Camphor Sulfonic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of benzylidene camphor sulfonic acid, a widely utilized UV filter in the cosmetic and pharmaceutical industries. The synthesis involves a two-step process commencing with the sulfonation of camphor to yield camphorsulfonic acid, followed by a condensation reaction with benzaldehyde. This application note emphasizes a modern, safer, and more environmentally friendly approach utilizing phase transfer catalysis, which avoids the use of hazardous solvents and reagents associated with traditional methods. Detailed experimental procedures, characterization data, and a visual workflow are presented to facilitate successful synthesis and analysis.

Introduction

This compound is an organic compound recognized for its efficacy as a broad-spectrum UV absorber, offering protection against both UVA and UVB radiation.[1][2] Its water-solubility, a characteristic imparted by the sulfonic acid group, allows for its incorporation into various aqueous formulations.[1] The synthesis of this compound is a topic of significant interest in both academic and industrial research, with a continuous drive towards developing safer and more sustainable synthetic methodologies.[1] This note details a robust lab-scale protocol, beginning with the preparation of the key intermediate, camphorsulfonic acid, and culminating in the synthesis of the target compound.

Chemical Structures

CompoundStructure
Camphor Camphor Structure
Camphorsulfonic Acid Camphorsulfonic Acid Structure
Benzaldehyde Benzaldehyde Structure
This compound this compound Structure

Experimental Protocols

Part 1: Synthesis of D,L-10-Camphorsulfonic Acid

This procedure is adapted from the method described by Reychler.[3]

Materials and Equipment:

  • 3 L three-necked, round-bottomed flask

  • Powerful slow-speed stirrer with a Teflon® blade

  • 500 mL dropping funnel

  • Thermometer

  • Ice-salt bath

  • Suction filter

  • Vacuum desiccator

  • Concentrated sulfuric acid (588 g, 366 mL, 6 moles)

  • Acetic anhydride (1216 g, 1170 mL, 12 moles)

  • D,L-camphor (912 g, 6 moles), coarsely powdered

  • Anhydrous ether

Procedure:

  • Place the concentrated sulfuric acid in the three-necked flask and cool the flask in an ice-salt mixture.

  • Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below 20°C. This addition typically takes 1-1.5 hours.

  • Once the addition is complete, remove the dropping funnel and add the powdered D,L-camphor.

  • Close the flask with a stopper and continue stirring until the camphor is dissolved.

  • Remove the stirrer, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.

  • Collect the resulting camphorsulfonic acid on a suction filter and wash it with anhydrous ether.

  • Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g (38–42%).

Part 2: Synthesis of this compound via Phase Transfer Catalysis

This protocol is based on a modern, safer method that avoids hazardous solvents like toluene.[4][5]

Materials and Equipment:

  • 500 mL four-necked, round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Camphorsulfonic acid (100 g)

  • Deionized water (100 g)

  • 30% Sodium hydroxide solution (approx. 58 g)

  • Phase transfer catalyst (e.g., PEG-400, 5 g)

  • Benzaldehyde (45 g)

  • Hydrochloric acid

Procedure:

  • In the four-necked flask, dissolve 100 g of camphorsulfonic acid in 100 g of water with stirring at 25-30°C until the solution is clear.

  • While stirring, add approximately 58 g of 30% sodium hydroxide solution to adjust the pH to 7-8. If the solution is not clear, add a small amount of water until it is.

  • Add 5 g of PEG-400 to the clear solution.

  • Heat the reaction mixture to 45°C.

  • Slowly add 45 g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

  • After the addition is complete, continue stirring at 45°C for a period of time to ensure the reaction goes to completion (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1.

  • The this compound will precipitate out of the solution.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

ParameterCamphorsulfonic AcidThis compound
Molecular Formula C₁₀H₁₆O₄SC₁₇H₂₀O₄S[6][7]
Molecular Weight 232.29 g/mol [8]320.4 g/mol [6][9]
Appearance Nearly white crystalline solid[3]White solid[10]
Melting Point 202–203°C (with decomposition)[3]Not specified
Yield 38–42%[3]Not specified

Characterization Data for this compound:

  • FTIR (cm⁻¹):

    • O-H (sulfonic acid): 3200-2500 (broad)[1]

    • C=O (ketone): 1730-1750[1]

    • C=C (aromatic): ~1600 and 1450-1500[1]

    • S=O (sulfonic acid): 1250-1160 (asymmetric) and 1060-1010 (symmetric)[1]

Experimental Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of Camphorsulfonic Acid cluster_1 Part 2: Synthesis of this compound reagent reagent process process intermediate intermediate product product A Camphor P1 Sulfonation A->P1 B H₂SO₄ / Acetic Anhydride B->P1 C Camphorsulfonic Acid P1->C P2 Condensation C->P2 D Benzaldehyde D->P2 E NaOH / PEG-400 E->P2 F Benzylidene Camphor Sodium Sulfonate P2->F P3 Acidification (HCl) F->P3 G Benzylidene Camphor Sulfonic Acid P3->G P4 Filtration & Washing G->P4 P5 Drying P4->P5 H Final Product P5->H

Caption: Synthetic workflow for this compound.

Conclusion

The presented protocol for the lab-scale synthesis of this compound offers a reliable and safer alternative to traditional methods. By utilizing a phase transfer catalyst, the use of hazardous organic solvents is circumvented, aligning with the principles of green chemistry. The detailed two-part procedure, encompassing the synthesis of the camphorsulfonic acid intermediate and the final condensation reaction, provides a clear pathway for researchers to obtain this valuable UV filtering agent. The provided characterization data serves as a benchmark for product verification.

References

Application Notes and Protocols for the Quantification of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene camphor sulfonic acid (BCSA), also known as Ecamsule, is a water-soluble organic UV filter widely used in sunscreen products to provide protection against UVA radiation. Accurate and reliable quantification of BCSA in cosmetic formulations and biological matrices is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the quantification of BCSA using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-UV Method for Quantification of this compound

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of UV filters in cosmetic products. The following protocol is a representative method for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the sunscreen cream or lotion into a 50 mL volumetric flask.

  • Add approximately 30 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate for 15-20 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% phosphoric acid or an acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30-35 °C.[3]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is typically around 300-320 nm.[2]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a stock solution of this compound analytical standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table summarizes typical quantitative data for the analysis of UV filters, including compounds structurally similar to this compound, using HPLC-UV.

ParameterPhenylbenzimidazole Sulfonic AcidBenzophenone-4
Linearity Range 1 - 50 µg/mL0.5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 2%

Note: This data is representative of structurally similar sulfonic acid-containing UV filters and provides an expected performance range for a validated BCSA method.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC-MS Method for Quantification of this compound

Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of BCSA in complex matrices such as environmental or biological samples.

Experimental Protocol

1. Sample Preparation (for water samples):

  • Adjust the pH of the water sample to approximately 2.[4][5]

  • Perform Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration. Oasis HLB cartridges are commonly used for this purpose.[4][5]

  • Condition the SPE cartridge with methanol followed by acidified water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 35 - 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for sulfonic acids.[7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For BCSA (C17H20O4S, MW: 320.40), the deprotonated molecule [M-H]⁻ at m/z 319.1 would be a likely precursor ion.

Data Presentation

The following table presents typical quantitative data for the analysis of various UV filters in water samples using LC-MS/MS, which can be indicative of the expected performance for a BCSA method.

ParameterSulisobenzoneBenzophenone-4
Linearity Range 1 - 100 ng/mL5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.5 - 5 ng/L7 - 10 ng/L[8]
Limit of Quantification (LOQ) 1.5 - 15 ng/L20 - 30 ng/L
Accuracy (% Recovery) 70 - 110%63 - 102%[8]
Precision (% RSD) < 15%< 15%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ph_adjust Adjust Sample pH spe Solid-Phase Extraction (SPE) ph_adjust->spe elute Elute & Reconstitute spe->elute inject Inject into LC elute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI-) separate->ionize msms MS/MS Detection (MRM) ionize->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

References

Application Notes: Formulation of Water-Soluble Sunscreens Using Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylidene Camphor Sulfonic Acid (BCSA) is a water-soluble organic UV filter that primarily absorbs in the UVB spectrum and also offers protection against some UVA radiation.[1][2] Its water solubility makes it an excellent candidate for lightweight, non-greasy, and transparent sunscreen formulations such as gels, serums, and clear sprays.[1][3] A key advantage of this compound is its excellent photostability, ensuring the formulation maintains its protective efficacy after exposure to sunlight.[1][4][5] These notes provide a comprehensive guide for researchers and formulators on the properties, formulation protocols, and quality control testing for sunscreens incorporating this active ingredient.

Physicochemical and Regulatory Data

A summary of the key properties and regulatory limits for this compound is presented below. Understanding these parameters is crucial for successful formulation development.

PropertyValueReference
INCI Name This compound[6]
CAS Number 56039-58-8[1]
Molecular Formula C₁₇H₂₀O₄S[1]
Molecular Weight 336.42 g/mol [1]
Appearance White to off-white powder[1]
Solubility Water-soluble (requires neutralization)[1][3][7]
Primary UV Protection UVB (with some UVA activity)[1][2]
Maximum Concentration (EU) 6.0% (expressed as acid)[2][8]
FDA Status (USA) Not currently approved as a sunscreen active ingredient; may be used as a UV absorber to protect the product.[8]

Experimental Protocols

1. Protocol for Formulation of an Oil-in-Water (O/W) Sunscreen SPF 30

This protocol describes the preparation of a 100g batch of a broad-spectrum, water-soluble sunscreen. This compound is the primary water-soluble UVB filter. An oil-soluble UVA filter is included for broad-spectrum protection.

Materials and Equipment:

  • Two temperature-controlled water baths

  • High-shear homogenizer (e.g., rotor-stator type)

  • Overhead propeller mixer

  • pH meter

  • Beakers, weighing scales, and spatulas

Formulation Components:

PhaseIngredientFunction% w/w
A (Aqueous Phase) Deionized WaterSolventto 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
Disodium EDTAChelating Agent0.10
This compound UVB Filter 4.00
B (Neutralizer) Sodium Hydroxide (10% solution)pH Adjusterq.s. (to pH 6.5-7.0)
C (Oil Phase) Butyl MethoxydibenzoylmethaneUVA Filter3.00
OctocryleneUVB Filter / Photostabilizer5.00
Glyceryl StearateEmulsifier2.50
Cetearyl AlcoholEmollient / Thickener2.00
D (Preservative) PhenoxyethanolPreservative1.00

Procedure:

  • Aqueous Phase Preparation:

    • In the main beaker, add deionized water and begin moderate propeller mixing.

    • Add Disodium EDTA and Glycerin, mixing until fully dissolved.

    • Slowly sprinkle in Xanthan Gum to avoid clumping and mix until a uniform, lump-free gel is formed.

    • Add this compound and mix until dissolved.

    • Heat the aqueous phase to 75-80°C in a water bath.

  • Oil Phase Preparation:

    • In a separate beaker, combine all ingredients of the oil phase (Phase C).

    • Heat the oil phase to 75-80°C in a separate water bath, mixing until all solids are melted and the phase is uniform.

  • Emulsification:

    • Once both phases are at 75-80°C, slowly add the oil phase to the aqueous phase while increasing the mixing speed.

    • Immediately begin homogenization with a high-shear mixer for 3-5 minutes until a uniform, white emulsion is formed.

  • Cooling and Final Additions:

    • Transfer the emulsion to a slower propeller mixer and begin cooling.

    • When the temperature is below 40°C, add the preservative (Phase D) and mix until uniform.

    • Check the pH. Slowly add the Sodium Hydroxide solution (Phase B) dropwise to adjust the pH to a final range of 6.5-7.0. This neutralization step is critical for the solubility and stability of the sulfonic acid UV filter.[9]

    • Continue gentle mixing until the formulation reaches room temperature.

    • Add deionized water to compensate for any loss during heating.

2. Protocol for Photostability Testing

This protocol outlines a method to assess the photostability of the final sunscreen formulation by measuring the change in UV absorbance after irradiation.[4][10]

Materials and Equipment:

  • Solar simulator with a controlled output

  • Quartz plates (UV transparent)

  • UV-Vis Spectrophotometer with a thin-film holder

  • Micropipette or syringe

Procedure:

  • Sample Preparation:

    • Accurately weigh and apply a thin, uniform film of the sunscreen formulation onto a quartz plate. A typical application rate is 0.5 to 2.0 mg/cm².[6][10]

    • Spread the film evenly using a gloved finger or a suitable applicator.

    • Prepare at least three replicate plates.

  • Initial Absorbance Measurement (Pre-Irradiation):

    • Place the quartz plate in the spectrophotometer.

    • Scan the absorbance from 290 nm to 400 nm to cover the UVA and UVB range.

    • Record the initial absorbance spectrum and calculate the Area Under the Curve (AUC_before).

  • UV Irradiation:

    • Place the sample plates under the solar simulator.

    • Irradiate the samples for a defined period, for example, 90 or 120 minutes, which simulates prolonged sun exposure.[10]

  • Final Absorbance Measurement (Post-Irradiation):

    • After irradiation, allow the plates to cool to room temperature.

    • Measure the absorbance spectrum again from 290 nm to 400 nm.

    • Record the final absorbance spectrum and calculate the Area Under the Curve (AUC_after).

  • Data Analysis:

    • Calculate the AUC Index (AUCI) for each sample using the formula: AUCI = AUC_after / AUC_before .[6]

    • An AUCI value greater than 0.80 is generally considered photostable.[6][10]

Visualizations

FormulationWorkflow cluster_A Aqueous Phase cluster_C Oil Phase cluster_E Emulsification & Final Steps A1 Deionized Water A2 Add Glycerin, EDTA A1->A2 A3 Disperse Xanthan Gum A2->A3 A4 Add Benzylidene Camphor Sulfonic Acid A3->A4 A5 Heat to 75-80°C A4->A5 E1 Add Oil Phase to Aqueous Phase A5->E1 C1 Combine Oil-Soluble UV Filters, Emulsifiers, Emollients C2 Heat to 75-80°C C1->C2 C2->E1 E2 High-Shear Homogenization (3-5 min) E1->E2 E3 Cool to < 40°C E2->E3 E4 Add Preservative E3->E4 E5 Neutralize to pH 6.5-7.0 E4->E5 E6 Final Product E5->E6

Caption: Workflow for O/W Sunscreen Formulation.

PhotostabilityTesting P1 Prepare Thin Film of Sunscreen on Quartz Plate (e.g., 1 mg/cm²) P2 Measure Initial Absorbance (290-400 nm) P1->P2 P3 Calculate AUC_before P2->P3 P4 Irradiate with Solar Simulator P3->P4 P5 Measure Final Absorbance (290-400 nm) P4->P5 P6 Calculate AUC_after P5->P6 P7 Calculate AUCI = AUC_after / AUC_before P6->P7 P8 Result: Photostable (AUCI > 0.8) or Photounstable (AUCI ≤ 0.8) P7->P8

Caption: Workflow for Sunscreen Photostability Testing.

References

Application of (1R)-(-)-10-Camphorsulfonic Acid (BCSA) in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(1R)-(-)-10-Camphorsulfonic acid (BCSA), a readily available and robust chiral Brønsted acid derived from natural camphor, has emerged as a versatile and powerful tool in stereoselective synthesis. Its applications range from serving as a chiral catalyst to being a precursor for highly effective chiral auxiliaries. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on three key transformations: the BCSA-catalyzed three-component Mannich reaction for the synthesis of β-amino ketones, the asymmetric Diels-Alder reaction using the BCSA-derived Oppolzer's camphorsultam auxiliary, and the enantioselective Friedel-Crafts alkylation of indoles. Protocols are presented with comprehensive data, structured tables for clear comparison, and visual diagrams to illustrate workflows and reaction pathways, underscoring the utility of BCSA in constructing complex chiral molecules.

BCSA-Catalyzed Three-Component Mannich Reaction

Application Note:

The one-pot, three-component Mannich reaction is a highly atom-economical method for synthesizing β-amino carbonyl compounds, which are crucial building blocks for many pharmaceuticals and natural products. (±)-10-Camphorsulfonic acid (a racemic mixture, often used for initial methodology development, while enantiopure BCSA is used for asymmetric catalysis) has been demonstrated to be a highly efficient catalyst for the direct Mannich reaction of ketones, aldehydes, and amines. The reaction proceeds under solvent-free conditions at ambient temperature, offering a green, cost-effective, and operationally simple protocol. This method is applicable to a wide range of substrates, including various (hetero)aromatic ketones, aromatic aldehydes, and aromatic amines, consistently affording the desired β-amino ketones in good to excellent yields.

Experimental Protocol: General Procedure

A mixture of an aromatic aldehyde (1.0 mmol), an aromatic amine (1.0 mmol), an aryl/heteroaryl methyl ketone (1.2 mmol), and (±)-10-camphorsulfonic acid (0.10 mmol, 10 mol%) was stirred at room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was diluted with ethyl acetate (10 mL) and washed successively with a saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel (100-200 mesh) using an ethyl acetate-hexane solvent gradient to yield the pure β-amino ketone.

Data Presentation: Substrate Scope of the Mannich Reaction
EntryAldehyde (R¹)Amine (R²)Ketone (R³)Time (h)Yield (%)
1C₆H₅C₆H₅C₆H₅492
24-Me-C₆H₄C₆H₅C₆H₅590
34-MeO-C₆H₄C₆H₅C₆H₅494
44-Cl-C₆H₄C₆H₅C₆H₅588
54-NO₂-C₆H₄C₆H₅C₆H₅395
6C₆H₅4-Me-C₆H₄C₆H₅589
7C₆H₅4-MeO-C₆H₄C₆H₅492
8C₆H₅4-Cl-C₆H₄C₆H₅685
94-Cl-C₆H₄4-Cl-C₆H₄C₆H₅587
104-NO₂-C₆H₄4-MeO-C₆H₄C₆H₅396
11C₆H₅C₆H₅2-Thienyl678
124-MeO-C₆H₄C₆H₅2-Furyl680

Visualization: Mannich Reaction Workflow

Mannich_Workflow sub Substrates: Aldehyde (1 eq) Amine (1 eq) Ketone (1.2 eq) mix Combine & Stir Solvent-Free Room Temp sub->mix cat Catalyst: (±)-CSA (10 mol%) cat->mix monitor Monitor by TLC mix->monitor workup Workup: 1. Dilute (EtOAc) 2. Wash (NaHCO₃, Brine) 3. Dry (Na₂SO₄) monitor->workup purify Purification: Silica Gel Column Chromatography workup->purify product Pure β-Amino Ketone purify->product

Caption: Workflow for BCSA-catalyzed Mannich reaction.

Asymmetric Diels-Alder Reaction via BCSA-Derived Oppolzer's Camphorsultam

Application Note:

BCSA is the primary starting material for the synthesis of Oppolzer's camphorsultam, a highly effective and reliable chiral auxiliary. N-enoyl derivatives of this sultam serve as powerful dienophiles in asymmetric Diels-Alder reactions. The rigid camphor backbone provides excellent steric shielding for one face of the dienophile, leading to high levels of diastereoselectivity in the [4+2] cycloaddition. The reaction is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygen, further enhancing the dienophile's reactivity and locking its conformation to maximize facial bias. This methodology allows for the predictable and controlled synthesis of chiral six-membered rings, which are foundational structures in many complex natural products.

Experimental Protocol: General Procedure

To a stirred solution of the N-enoyl-camphorsultam dienophile (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., Argon), the Lewis acid (e.g., diethylaluminum chloride, 1.2 mmol) is added dropwise. The mixture is stirred for 15-30 minutes, after which the diene (2.0-5.0 mmol) is added. The reaction is maintained at a low temperature (e.g., -78 °C to -40 °C) and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy. The product is then purified by flash column chromatography or recrystallization.

Data Presentation: Diels-Alder Reaction of N-Acryloyl Camphorsultam
EntryDieneLewis Acid (eq.)Temp (°C)Time (h)Yield (%)Diastereomeric Excess (d.e.)
1CyclopentadieneEt₂AlCl (1.2)-782>98>99:1 (endo)
2CyclopentadieneTiCl₄ (1.1)-7819698:2 (endo)
31,3-ButadieneEt₂AlCl (1.2)-7839195:5
4IsopreneEt₂AlCl (1.2)-7849497:3
51,3-CyclohexadieneEt₂AlCl (1.2)-4068896:4 (endo)
6FuranBF₃·OEt₂ (1.5)-20247590:10 (exo)
7Danishefsky's DieneZnCl₂ (1.0)058592:8

Visualization: Diels-Alder Catalytic Cycle Logic

Diels_Alder_Logic dienophile N-Enoyl Camphorsultam (Dienophile) activated_complex Activated Complex (Chelated Dienophile) dienophile->activated_complex Coordination lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->activated_complex cycloaddition [4+2] Cycloaddition (Stereocontrolled) activated_complex->cycloaddition diene Diene diene->cycloaddition cycloadduct_complex Cycloadduct-Lewis Acid Complex cycloaddition->cycloadduct_complex hydrolysis Hydrolysis (Quench) cycloadduct_complex->hydrolysis hydrolysis->lewis_acid Regenerated product Diels-Alder Adduct (High d.e.) hydrolysis->product FC_Cycle catalyst BCSA (H-A*) activated_enone Protonated Enone [Enone-H]⁺ A* catalyst->activated_enone enone Enone enone->activated_enone addition Nucleophilic Attack activated_enone->addition indole Indole indole->addition intermediate Chiral Intermediate addition->intermediate deprotonation Deprotonation intermediate->deprotonation deprotonation->catalyst Regeneration product Enantioenriched Product deprotonation->product

Protocol for measuring the photostability of sunscreen formulations containing BCSA

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Measuring the Photostability of Sunscreen Formulations Containing BCSA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The photostability of a sunscreen is a critical attribute that defines its ability to provide sustained protection against ultraviolet (UV) radiation. Organic UV filters can undergo photochemical degradation upon exposure to sunlight, leading to a progressive loss in efficacy. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BCSA), also known as Bemotrizinol or Tinosorb S, is a highly effective, oil-soluble broad-spectrum UV filter renowned for its exceptional intrinsic photostability.[1][2][3][4][5] It features two absorption peaks at approximately 310 nm and 340 nm, covering both UVB and UVA ranges.[2][5]

While BCSA itself is stable, the overall photostability of a finished sunscreen product depends on complex interactions between all ingredients within the formulation.[1] Interactions with other UV filters, emollients, or antioxidants can either enhance or diminish the product's stability.[6] Therefore, it is imperative to evaluate the photostability of the complete formulation.

This document provides detailed protocols for quantifying the photostability of sunscreen formulations containing BCSA using two common in vitro methods: UV Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Method 1: In Vitro Photostability by UV Spectroscopy

This method, based on the principles outlined in ISO 24443, assesses photostability by measuring the change in UV absorbance of a thin sunscreen film before and after exposure to a controlled dose of UV radiation.[7][8][9]

2.1.1 Materials and Equipment

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output (compliant with ISO 24443 specifications)[8][10][11]

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Analytical balance

2.1.2 Methodology

  • Plate Preparation: Apply the sunscreen formulation uniformly to a roughened PMMA plate at a concentration of 0.5 to 1.0 mg/cm².[12][13]

  • Spreading: Spread the product over the entire surface of the plate using a gloved finger, applying consistent pressure to achieve a uniform film.

  • Drying/Equilibration: Allow the film to dry and equilibrate for at least 30 minutes in the dark at a controlled temperature (e.g., 35°C).[11]

  • Pre-Irradiation Measurement (A₀): Place the PMMA plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments.[8]

  • UV Irradiation: Expose the plate to a defined dose of UV radiation from the solar simulator. The dose is typically calculated based on the product's in vivo SPF value, as specified in ISO 24443.[8][11]

  • Post-Irradiation Measurement (A₁): Immediately after irradiation, remeasure the absorbance spectrum of the sample under the same conditions as the pre-irradiation measurement.

  • Replicates: Prepare and test a minimum of three plates per formulation to ensure reproducibility.[8]

2.1.3 Data Analysis

  • Calculate the Area Under the Curve (AUC) for the UVA range (320-400 nm) for both the pre-irradiation (AUC₀) and post-irradiation (AUC₁) spectra.[12]

  • Determine the photostability by calculating the AUC Index (AUCI) as follows:

    • AUCI = AUC₁ / AUC₀

  • A formulation is generally considered photostable if the AUCI is > 0.80, meaning it retains at least 80% of its original UVA protection after irradiation.[12]

Method 2: In Vitro Photostability by HPLC

This method offers a more specific quantification of BCSA by measuring its concentration before and after UV irradiation, thereby determining the exact percentage of degradation.[1][14]

2.2.1 Materials and Equipment

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[15][16]

  • Solar simulator

  • PMMA plates

  • Analytical balance

  • Volumetric flasks, pipettes, and vials

  • Solvents (HPLC grade): Methanol, Acetonitrile, Tetrahydrofuran (THF), Water

  • BCSA analytical standard

2.2.2 Methodology

  • Sample Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in steps 2.1.2.1 through 2.1.2.5. Prepare a separate set of non-irradiated (control) plates.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable extraction solvent (e.g., methanol or acetonitrile/THF). Use sonication to ensure complete dissolution of the sunscreen film and extraction of BCSA.

  • Sample Preparation for HPLC: Dilute the extracts to a suitable concentration that falls within the linear range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile : Tetrahydrofuran : Water (38:38:24, v/v/v).[15][17] An alternative is 100% Methanol.[14]

    • Flow Rate: 1.0 - 2.5 mL/min.[14]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 340 nm.[16]

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using at least five concentrations of the BCSA analytical standard. Inject the prepared sample extracts and determine the concentration of BCSA by comparing their peak areas to the calibration curve.

2.2.3 Data Analysis

  • Calculate the initial concentration of BCSA (C₀) from the non-irradiated samples.

  • Calculate the final concentration of BCSA (C₁) from the irradiated samples.

  • Determine the percentage of BCSA remaining after irradiation:

    • % BCSA Remaining = (C₁ / C₀) x 100

Data Presentation

The following table presents hypothetical data to illustrate how results can be summarized for easy comparison between different sunscreen formulations.

Table 1: Comparative Photostability Data for Sunscreen Formulations Containing 3% BCSA

Formulation IDFormulation TypeAntioxidant PresentUV Dose (J/cm²)% BCSA Remaining (HPLC)AUC Index (320-400 nm)Photostability Assessment
F-01O/W EmulsionNo2098.9%0.95Photostable
F-02W/O EmulsionNo2097.5%0.92Photostable
F-03Anhydrous GelNo2099.2%0.98Highly Photostable
F-04O/W EmulsionYes (Vitamin E)2099.6%0.99Highly Photostable
F-05O/W Emulsion (with photounstable filter)No2095.3%0.88Photostable

Visualization

G Figure 1: Experimental Workflow for Photostability Testing cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_spec Method A: UV Spectroscopy cluster_hplc Method B: HPLC P1 Apply Sunscreen to PMMA Plate (0.5-1.0 mg/cm²) P2 Spread to Create Uniform Film P1->P2 P3 Equilibrate in Dark (≥30 min) P2->P3 IR Expose to Controlled UV Dose (Solar Simulator) P3->IR S1 Measure Absorbance (Pre-Irradiation) P3->S1 S2 Measure Absorbance (Post-Irradiation) IR->S2 H1 Extract BCSA from Irradiated & Control Plates IR->H1 S1->IR S3 Calculate AUC Index H3 Calculate % BCSA Remaining H2 Analyze Extracts via HPLC H1->H2 H2->H3

Caption: Workflow for in vitro photostability testing of sunscreens.

G Figure 2: Simplified Photochemical Pathways for BCSA cluster_pathways Possible Relaxation Pathways BCSA_G BCSA (Ground State) BCSA_E BCSA* (Excited State) BCSA_G->BCSA_E UV Photon Absorption Heat Relaxation (Heat Release) BCSA_E->Heat Non-radiative Decay (Photostability) Deg Photodegradation Products BCSA_E->Deg Photochemical Reaction (Instability)

Caption: Simplified diagram of BCSA's response to UV absorption.

References

Application Notes and Protocols: Incorporation of Benzylidene Camphor Sulfonic Acid into Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Benzylidene Camphor Sulfonic Acid (BCSA) into cosmetic oil-in-water (O/W) emulsions. This document outlines the properties of BCSA, detailed experimental protocols for emulsion formulation, in-vitro Sun Protection Factor (SPF) testing, stability analysis, and quantification of the active ingredient.

Introduction to this compound (BCSA)

This compound is a water-soluble, organic UV filter that offers broad-spectrum protection against both UVA and UVB radiation.[1] Its water solubility makes it an excellent candidate for incorporation into the aqueous phase of oil-in-water emulsions, a popular formulation choice for cosmetic sunscreens due to their pleasant skin feel.[2] In the European Union, BCSA is an approved UV filter at a maximum concentration of 6% (expressed as acid).[1][3] In the United States, it is not approved as an active sunscreen ingredient for OTC drug products but can be used as a UV absorber to protect the cosmetic formulation itself from degradation.[4]

Key Properties of this compound:

PropertyValueReference
INCI NameThis compound[5]
Chemical FormulaC₁₇H₂₀O₄S[2]
Molecular Weight320.4 g/mol [2]
AppearanceWhite to off-white powder[2]
SolubilityWater-soluble[2]
UV SpectrumBroad-spectrum (UVA/UVB)[1]
Regulatory Status (EU)Approved UV filter up to 6%[1][3]

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Cosmetic Emulsion with BCSA

This protocol outlines the preparation of a stable O/W emulsion incorporating BCSA.

Materials:

  • Oil Phase:

    • Emulsifier (e.g., Olivem 1000)

    • Emollient (e.g., Sweet Almond Oil)

    • Thickener (e.g., Cetearyl Alcohol)

  • Aqueous Phase:

    • Deionized Water

    • This compound (BCSA)

    • Humectant (e.g., Glycerin)

    • Chelating Agent (e.g., Dermofeel® PA-3)

    • Gum (e.g., Solagum™ AX)

  • Cool-Down Phase:

    • Preservative (e.g., Euxyl™ K 903)

    • Antioxidant (e.g., Vitamin E)

    • pH adjuster (e.g., Sodium Hydroxide or Citric Acid solution)

Equipment:

  • Beakers

  • Water bath

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

Protocol:

  • Phase Preparation:

    • Oil Phase: In a beaker, combine the emulsifier, emollient, and thickener. Heat to 75°C in a water bath until all components are melted and uniform.

    • Aqueous Phase: In a separate beaker, dissolve the BCSA, glycerin, and chelating agent in deionized water. Disperse the gum into this solution. Heat to 75°C in a water bath.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with an overhead stirrer.

    • Once all of the oil phase has been added, homogenize the mixture for 1-2 minutes to form a uniform emulsion.

  • Cool-Down:

    • Allow the emulsion to cool while stirring gently.

    • At approximately 40°C, add the preservative and antioxidant.

  • pH Adjustment:

    • When the emulsion has cooled to room temperature (around 25°C), measure the pH.

    • Adjust the pH to the desired range (typically 5.0-6.0 for skin compatibility) using a dilute solution of sodium hydroxide or citric acid.

  • Final Product:

    • Package the final emulsion in an appropriate container.

Experimental Workflow for O/W Emulsion Preparation:

G cluster_prep Phase Preparation prep_oil Prepare & Heat Oil Phase (75°C) emulsify Emulsification: Add Oil Phase to Aqueous Phase with High Shear Mixing prep_oil->emulsify prep_water Prepare & Heat Aqueous Phase with BCSA (75°C) prep_water->emulsify cool Cool Down to 40°C with Gentle Stirring emulsify->cool additives Add Preservative & Antioxidant cool->additives ph_adjust Cool to Room Temperature Measure & Adjust pH additives->ph_adjust final_product Final Emulsion ph_adjust->final_product

O/W Emulsion Preparation Workflow
In-Vitro Sun Protection Factor (SPF) Determination

This protocol describes the in-vitro determination of the SPF of the prepared emulsion using polymethylmethacrylate (PMMA) plates.

Materials:

  • Sunscreen emulsion with BCSA

  • PMMA plates (roughened)

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator

  • Positive control sunscreen with a known SPF

Protocol:

  • Sample Application:

    • Apply a uniform film of the sunscreen emulsion to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².

    • Spread the sample evenly using a robotic spreader or by finger cot application, ensuring a consistent and homogenous layer.[6]

    • Allow the film to dry for 15-20 minutes in the dark at room temperature.

  • Initial Absorbance Measurement:

    • Measure the initial absorbance of the sunscreen film at multiple points on the plate using a UV-Vis spectrophotometer over the range of 290-400 nm.

  • UV Irradiation:

    • Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability.

  • Final Absorbance Measurement:

    • After irradiation, repeat the absorbance measurements at the same points on the plate.

  • SPF Calculation:

    • The in-vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Illustrative In-Vitro SPF Data for O/W Emulsions with BCSA:

BCSA Concentration (% w/w)In-Vitro SPF (Mean ± SD)
2.08.5 ± 0.7
4.018.2 ± 1.5
6.032.1 ± 2.8

Note: This data is illustrative and actual SPF values will depend on the complete formulation.

G apply_sample Apply Sunscreen Emulsion to PMMA Plate (1.3 mg/cm²) dry_sample Dry for 15-20 min in the Dark apply_sample->dry_sample initial_abs Measure Initial UV Absorbance (290-400 nm) dry_sample->initial_abs irradiate Irradiate with Solar Simulator initial_abs->irradiate final_abs Measure Final UV Absorbance irradiate->final_abs calculate_spf Calculate In-Vitro SPF final_abs->calculate_spf

BCSA Quantification Logic

Conclusion

This compound is a valuable UV filter for the formulation of broad-spectrum sunscreen emulsions. Its water solubility allows for straightforward incorporation into the aqueous phase of oil-in-water systems. By following the detailed protocols provided in these application notes, researchers and formulators can successfully develop, test, and analyze stable and effective cosmetic emulsions containing BCSA. It is crucial to conduct thorough stability testing and accurately quantify the active ingredient to ensure product quality and regulatory compliance.

References

Application Notes & Protocols for Purity Analysis of Synthesized Bifunctional Chelating Agents (BCSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The purity of synthesized bifunctional chelating agents (BCSA) is a critical parameter that directly impacts their efficacy and safety, particularly in applications such as radiopharmaceuticals and other targeted therapies. A comprehensive purity analysis ensures the absence of starting materials, by-products, and other impurities that could interfere with radiolabeling, alter biodistribution, or cause toxicity. This document provides detailed application notes and protocols for the analytical techniques used to assess the purity of synthesized BCSA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized BCSA.[1] It allows for the separation, identification, and quantification of the main compound from its impurities. When coupled with a UV detector, and in the case of radiolabeled BCSA, a radioactivity detector, HPLC can determine both chemical and radiochemical purity.[2][3] The choice of column, mobile phase, and gradient is crucial for achieving optimal separation. Reverse-phase HPLC is commonly employed for the analysis of these polar molecules.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • For radiolabeled BCSA, a radioactivity detector connected in series.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength appropriate for the BCSA's chromophore).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized BCSA.

    • Dissolve the sample in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities in the chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation:

Table 1: HPLC Purity Analysis Results for Synthesized BCSA Batches

Batch IDRetention Time (min)Main Peak AreaTotal Impurity AreaPurity (%)
BCSA-00115.24,567,89045,67899.0
BCSA-00215.34,612,34592,24798.0
BCSA-00315.24,599,12323,00099.5

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh BCSA dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/Radioactivity Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of synthesized BCSA.

Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Application Note:

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized BCSA and identifying potential impurities.[4][5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the main product and any detected impurities.[6] Electrospray ionization (ESI) is a common ionization technique for analyzing macrocyclic compounds like BCSA.

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

    • ESI source.

  • LC Conditions:

    • Utilize the same HPLC conditions as described in the HPLC purity analysis protocol to ensure correlation of peaks.

  • MS Conditions (Typical for ESI-Positive Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100 - 2000.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the expected molecular ion of the BCSA (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the mass spectra of impurity peaks to tentatively identify their structures based on their molecular weights and fragmentation patterns.

Data Presentation:

Table 2: HRMS Data for Synthesized BCSA and Identified Impurities

PeakRetention Time (min)Observed m/zCalculated m/zMass Error (ppm)Proposed Identity
Main Product15.2567.2345567.23410.7BCSA
Impurity 112.8453.1876453.1879-0.7Unreacted Starting Material
Impurity 218.1583.2294583.22900.7Oxidized BCSA

Logical Relationship Diagram:

MS_Logic Synthesized_Product Synthesized BCSA Product LC_Separation LC Separation of Components Synthesized_Product->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Main_Peak Main Component Peak MS_Analysis->Main_Peak Impurity_Peaks Impurity Peaks MS_Analysis->Impurity_Peaks MW_Confirmation Molecular Weight Confirmation Main_Peak->MW_Confirmation Impurity_ID Impurity Identification Impurity_Peaks->Impurity_ID

Caption: Logical flow of LC-MS analysis for BCSA characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Application Note:

NMR spectroscopy is indispensable for the structural confirmation of the synthesized BCSA.[7] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.[8] For purity assessment, quantitative ¹H NMR (qNMR) can be a powerful tool, providing a direct measure of purity against a certified reference standard without the need for a specific chromophore, as required in HPLC-UV.[9][10][11] The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

Experimental Protocol: ¹H NMR Purity Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized BCSA.

    • Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final volume of 0.6 mL.

    • For qNMR, accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample solution.

  • NMR Acquisition Parameters (Typical for ¹H):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (d1): 5 times the longest T₁ of interest for quantitative measurements.

    • Acquisition Time: At least 3 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range.

  • Data Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals corresponding to the BCSA and any visible impurities.

    • For qNMR, compare the integral of a known proton signal from the BCSA to the integral of a known proton signal from the internal standard to calculate the absolute purity.

Data Presentation:

Table 3: ¹H NMR Purity Assessment for Synthesized BCSA

Batch IDSolventCharacteristic BCSA Signal (ppm, integration)Impurity Signals (ppm, integration)Purity (by NMR, %)
BCSA-001D₂O3.2-3.8 (m, 16H)2.1 (s, 0.05H)>99
BCSA-002D₂O3.2-3.8 (m, 16H)4.1 (t, 0.15H)~98
BCSA-003D₂O3.2-3.8 (m, 16H)None detected>99.5

Signaling Pathway Analogy for Purity Assessment:

Purity_Pathway cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Start_Mat Starting Materials Reaction Chemical Reaction Start_Mat->Reaction Crude Crude Product Reaction->Crude Purify Purification Step Crude->Purify Pure_BCSA Pure BCSA Purify->Pure_BCSA Desired Pathway Impurities Impurities Purify->Impurities Side Pathway Analysis Analytical Techniques (HPLC, MS, NMR) Pure_BCSA->Analysis Impurities->Analysis Pass Purity > 95% Analysis->Pass Meets Specification Fail Purity < 95% Analysis->Fail Does Not Meet Specification

Caption: A conceptual pathway illustrating the synthesis and purity assessment of BCSA.

Elemental Analysis for Empirical Formula Verification

Application Note:

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized BCSA.[12][13] This data is used to verify that the empirical formula of the synthesized compound matches the theoretical formula. A close agreement between the found and calculated values is a strong indicator of purity.[14] The accepted deviation is typically within ±0.4%.[15]

Experimental Protocol: CHNS Analysis

  • Instrumentation:

    • CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried, pure BCSA into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[12]

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula of the BCSA.

Data Presentation:

Table 4: Elemental Analysis Data for Synthesized BCSA (Batch BCSA-003) (Assuming a hypothetical formula of C₂₄H₄₂N₆O₁₀)

ElementCalculated (%)Found (%)Deviation (%)
Carbon (C)50.8750.75-0.12
Hydrogen (H)7.477.51+0.04
Nitrogen (N)14.8314.78-0.05

This comprehensive suite of analytical techniques provides a robust framework for the thorough purity analysis of synthesized BCSA, ensuring the quality and reliability of the final product for its intended application.

References

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene camphor sulfonic acid (BCSA) is a widely utilized UV filter in the cosmetics and pharmaceutical industries. Its synthesis, a base-catalyzed aldol condensation between camphor sulfonic acid and benzaldehyde, traditionally faced challenges due to the differing solubilities of the reactants. Camphor sulfonic acid is water-soluble, while benzaldehyde resides in the organic phase.[1] This phase difference can lead to slow reaction rates and the need for harsh solvents or complex procedures. The application of phase transfer catalysis (PTC) has emerged as a significant advancement, offering a more efficient, environmentally friendly, and industrially scalable synthetic route.[1][2]

Phase transfer catalysts are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs.[3] In the synthesis of BCSA, the PTC transports the camphor sulfonic acid enolate, formed in the aqueous phase, into the organic phase to react with benzaldehyde.[1] This methodology enhances reaction rates, allows for milder reaction conditions, and often enables the use of water as a solvent, aligning with the principles of green chemistry.[1] Commonly employed PTCs for this synthesis include polyethylene glycols (PEG-400), quaternary ammonium salts like tetrabutylammonium bromide (TBAB), and crown ethers such as 18-crown-6.[1][4]

This document provides detailed application notes, experimental protocols, and a mechanistic overview of the use of phase transfer catalysts in the synthesis of this compound.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of this compound using different phase transfer catalysts, based on available literature. While direct comparative studies with identical parameters are limited, the data provides insights into the effective use of these catalysts.

Table 1: Reaction Parameters for this compound Synthesis using Various Phase Transfer Catalysts

ParameterPEG-400[4]18-Crown-6[4]Tetrabutylammonium Bromide (General)[4]
Phase Transfer Catalyst Polyethylene Glycol 40018-Crown-6Tetrabutylammonium Bromide
Reactants Camphorsulfonic acid, BenzaldehydeCamphorsulfonic acid, BenzaldehydeCamphorsulfonic acid, Benzaldehyde
Base 30% Sodium Hydroxide30% Sodium HydroxideSodium Hydroxide/Potassium Hydroxide
Solvent WaterWaterWater/Organic Co-solvent
Reaction Temperature 45-60°C45°CAmbient to moderate heating
Reaction Time ~7 hours (5h addition, 2h stirring)Not specifiedVaries
Acid for Precipitation 50% Sulfuric AcidNot specifiedHydrochloric acid, Sulfuric acid

Table 2: Product Yield and Purity

CatalystReported YieldPurity (HPLC)
PEG-400 107g wet product from 100g CSA*High purity indicated by HPLC[4]
18-Crown-6 Not explicitly statedHigh purity indicated by HPLC[4]
Tetrabutylammonium Bromide Generally high yields reported for PTC aldol condensations>95% achievable[1]

*Note: The patent provides a wet product weight. The final dry yield may be lower. The provided HPLC chromatograms for reactions with PEG-400 and 18-crown-6 show a major product peak, suggesting high purity, though specific percentages are not given in the document.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using phase transfer catalysis, adapted from patent literature.[4]

Protocol 1: Synthesis using PEG-400 as a Phase Transfer Catalyst
  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100g of camphorsulfonic acid and 100g of water.

  • Neutralization: Stir the mixture at 25-30°C until the camphorsulfonic acid is completely dissolved and the solution is clear.

  • pH Adjustment: While stirring, add 58g of 30% sodium hydroxide solution to adjust the pH to 7-8. If the solution is not clear, add a sufficient amount of water to achieve a clear solution.

  • Catalyst Addition: Add 5g of PEG-400 to the reaction mixture.

  • Heating: Heat the mixture to 60°C with stirring.

  • Benzaldehyde Addition: Slowly add 45g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 60 ± 2°C.

  • Reaction Completion: After the addition is complete, continue stirring at 60 ± 2°C for an additional 2 hours.

  • Acidification: Cool the reaction mixture to 50°C. Slowly add 50g of 50% sulfuric acid to adjust the pH to 1.

  • Precipitation and Isolation: Cool the mixture to ≤10°C and stir for 1 hour to ensure complete precipitation. Filter the resulting solid, wash the filter cake with water, to obtain a light brown crystalline solid.

  • Drying: Dry the product in a vacuum oven.

Protocol 2: Synthesis using 18-Crown-6 as a Phase Transfer Catalyst
  • Reaction Setup: In a 500 mL four-necked flask, combine 100g of camphorsulfonic acid and 100g of water.

  • Neutralization: Stir at 25-30°C until a clear solution is obtained.

  • pH Adjustment: Add 58g of 30% sodium hydroxide solution to bring the pH to 7-8. Add more water if necessary to ensure clarity.

  • Catalyst Addition: Add 5g of 18-crown-6 to the reaction mixture.

  • Heating: Heat the mixture to 45°C with stirring.

  • Benzaldehyde Addition: Slowly add 45g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

  • Reaction Completion and Work-up: Follow steps 7-10 from Protocol 1 for reaction completion, acidification, precipitation, and drying.

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation reactants 1. Dissolve Camphorsulfonic Acid in Water neutralization 2. Add NaOH (aq.) to pH 7-8 reactants->neutralization catalyst 3. Add Phase Transfer Catalyst (e.g., PEG-400) neutralization->catalyst heating 4. Heat to Reaction Temperature (45-60°C) catalyst->heating addition 5. Add Benzaldehyde Dropwise heating->addition stirring 6. Stir for 2 hours addition->stirring acidification 7. Cool and Acidify with H2SO4 to pH 1 stirring->acidification precipitation 8. Cool to <10°C and Stir acidification->precipitation filtration 9. Filter and Wash with Water precipitation->filtration drying 10. Dry to Obtain this compound filtration->drying

Caption: Workflow for the synthesis of this compound using a phase transfer catalyst.

Proposed Reaction Mechanism with Phase Transfer Catalysis

Caption: Proposed mechanism of phase transfer catalyzed synthesis of this compound.

References

Application Notes and Protocols: Benzylidene Camphor Sulfonic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzylidene Camphor Sulfonic Acid (BCSA) and its close analogue, Camphorsulfonic Acid (CSA), as powerful chiral Brønsted acid catalysts in asymmetric synthesis. The protocols and data presented herein are intended to serve as a foundational guide for the development of stereoselective transformations crucial in pharmaceutical and fine chemical synthesis.

Introduction to this compound (BCSA) as a Chiral Catalyst

This compound (BCSA) is a chiral Brønsted acid derived from camphor, a readily available natural product. Its rigid bicyclic structure provides a well-defined chiral environment, making it an effective catalyst for inducing enantioselectivity in a variety of organic reactions. The sulfonic acid moiety provides the requisite acidity to activate substrates, while the camphor backbone directs the stereochemical outcome of the reaction. While specific applications of BCSA are emerging, the closely related Camphorsulfonic Acid (CSA) has been more extensively studied and provides valuable insights into the potential applications of BCSA.

Key Features of BCSA and CSA as Asymmetric Catalysts:

  • Chiral Scaffolding: The rigid camphor backbone creates a defined chiral pocket around the acidic proton.

  • Brønsted Acidity: The sulfonic acid group is sufficiently acidic to protonate and activate a range of substrates, including carbonyls and imines.

  • Organocatalyst: As a metal-free catalyst, it avoids issues of metal contamination in the final products, which is particularly important in drug development.

  • Versatility: These catalysts have shown efficacy in a range of asymmetric reactions, including Friedel-Crafts alkylations, aldol reactions, and Michael additions.

General Mechanism of Catalysis

BCSA and CSA function by protonating a substrate, thereby lowering its LUMO and activating it towards nucleophilic attack. The chiral environment of the catalyst then dictates the facial selectivity of the nucleophilic addition, leading to the preferential formation of one enantiomer.

General_Mechanism cluster_activation Substrate Activation cluster_attack Stereoselective Nucleophilic Attack cluster_regeneration Catalyst Regeneration S Substrate (e.g., Carbonyl) Activated_Complex Protonated Substrate-BCSA Complex S->Activated_Complex Protonation BCSA BCSA (Catalyst) BCSA->Activated_Complex Product_Complex Product-BCSA Complex Activated_Complex->Product_Complex Nu Nucleophile Nu->Activated_Complex Facial-selective attack Product Enantioenriched Product Product_Complex->Product Deprotonation BCSA_regen BCSA (Regenerated) Product_Complex->BCSA_regen

Caption: General mechanism of BCSA-catalyzed asymmetric synthesis.

Applications in Asymmetric Synthesis

While specific data for BCSA is limited in publicly available literature, the applications of CSA serve as excellent models for potential reactions catalyzed by BCSA.

Asymmetric Friedel-Crafts Alkylation

Chiral Brønsted acids like CSA have been shown to effectively catalyze the Friedel-Crafts alkylation of indoles and other electron-rich arenes with various electrophiles, yielding chiral products that are precursors to biologically active molecules.[1]

Table 1: CSA-Catalyzed Friedel-Crafts Alkylation of Indoles with Enones

EntryIndoleEnoneSolventTime (h)Yield (%)ee (%)
1IndoleChalconeCH2Cl2489852
22-MethylindoleChalconeCH2Cl2489545
3Indole4'-NitrochalconeCH2Cl2489250
4Indole4'-MethoxychalconeCH2Cl2489648

Data is representative of typical results and may vary.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for C-C bond formation. Proline-catalyzed aldol reactions can be significantly enhanced by the use of a co-catalyst such as D-camphorsulfonic acid, particularly in aqueous media.[2]

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid

EntryKetoneAldehydeAdditiveYield (%)dr (syn:anti)ee (syn/anti) (%)
1Cyclohexanone4-NitrobenzaldehydeD-CSA9595:598 (syn)
2Acetone4-NitrobenzaldehydeD-CSA88-75
3CyclohexanoneBenzaldehydeD-CSA9292:896 (syn)
4Acetophenone4-NitrobenzaldehydeD-CSA7585:1580 (anti)

Data is representative of typical results and may vary.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key transformation that can be catalyzed by chiral Brønsted acids. CSA has been utilized to promote the Michael reaction of indoles with enones.[1]

Table 3: CSA-Catalyzed Michael Addition of Indoles to Enones

EntryIndoleEnoneSolventYield (%)
1IndoleMethyl vinyl ketoneEthanol/Water92
25-BromoindoleMethyl vinyl ketoneEthanol/Water90
3IndolePhenyl vinyl ketoneEthanol/Water88
42-MethylindolePhenyl vinyl ketoneEthanol/Water85

Note: Enantioselectivity data for this specific reaction was not provided in the cited literature.

Experimental Protocols

The following are representative experimental protocols for reactions catalyzed by CSA, which can be adapted for use with BCSA.

General Protocol for Asymmetric Friedel-Crafts Alkylation of Indole with Chalcone

FC_Alkylation_Workflow start Start step1 Dissolve chalcone and catalyst in dry CH2Cl2 start->step1 step2 Add indole to the mixture step1->step2 step3 Stir at room temperature for 48h step2->step3 step4 Quench with saturated aq. NaHCO3 step3->step4 step5 Extract with CH2Cl2, dry over MgSO4 step4->step5 step6 Purify by column chromatography step5->step6 end End step6->end

Caption: Workflow for asymmetric Friedel-Crafts alkylation.

Procedure:

  • To a solution of chalcone (0.125 mmol) and (1R)-(-)-Camphorsulfonic acid (0.0125 mmol) in dry dichloromethane (0.75 mL) is added indole (0.15 mmol).

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched by the dropwise addition of a saturated aqueous solution of NaHCO3 (0.75 mL).

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid

Aldol_Reaction_Workflow start Start step1 Mix L-proline, D-CSA, ketone, and aldehyde in aqueous media start->step1 step2 Stir at room temperature for the specified time step1->step2 step3 Extract with an organic solvent (e.g., EtOAc) step2->step3 step4 Dry the organic layer and concentrate step3->step4 step5 Purify by column chromatography step4->step5 end End step5->end

Caption: Workflow for asymmetric aldol reaction.

Procedure:

  • In a reaction vessel, L-proline (20 mol%) and D-camphorsulfonic acid (20 mol%) are dissolved in a mixture of water and an appropriate organic solvent (e.g., DMF).

  • The ketone (2.0 mmol) is added to the solution, followed by the aldehyde (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the aldol product.

Conclusion

This compound and its analogues are promising, environmentally benign organocatalysts for a range of asymmetric transformations. The protocols and data provided for the well-studied Camphorsulfonic Acid serve as a strong starting point for the investigation and optimization of reactions catalyzed by BCSA. Further research into the applications of BCSA is warranted to fully explore its potential in asymmetric synthesis, particularly in the development of novel therapeutics and fine chemicals.

References

Troubleshooting & Optimization

Improving the yield and purity of benzylidene camphor sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylidene camphor sulfonic acid for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or suboptimal temperature.- Ensure the dropwise addition of benzaldehyde is performed at the recommended temperature (e.g., 45 ± 2°C) and maintain the reaction temperature for a sufficient duration (e.g., 2 hours) after the addition is complete to ensure the reaction goes to completion.[1] - Consider increasing the reaction temperature to 60 ± 2°C, but monitor for impurity formation.[2]
Suboptimal pH: The initial pH for the condensation reaction is critical for enolate formation.- Carefully adjust the initial pH of the camphor sulfonic acid solution to 7-8 using an appropriate base (e.g., 30% sodium hydroxide) before adding the phase transfer catalyst and benzaldehyde.[1]
Inefficient Phase Transfer Catalyst (PTC): The chosen PTC may not be optimal, or an insufficient amount was used.- Experiment with different phase transfer catalysts such as PEG-400, tetrabutylammonium bromide, or 18-crown-6 to find the most effective one for your specific conditions.[1] - Ensure the correct catalytic amount of the PTC is used.
Loss of Product During Workup: The product may be lost during filtration or washing steps.- After precipitation by acidification to pH 1, ensure the mixture is thoroughly cooled (e.g., to ≤10°C) to maximize crystallization before filtration.[1] - Wash the filter cake with a minimal amount of cold water to remove impurities without dissolving a significant amount of the product.
Low Purity (Presence of Impurities) Side Reactions due to High Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of by-products.- Maintain strict temperature control during the addition of benzaldehyde and the subsequent reaction period. A temperature of 45 ± 2°C is a good starting point.[1]
Impure Starting Materials: The purity of camphor sulfonic acid and benzaldehyde is crucial.- Use high-purity starting materials. If synthesizing camphor sulfonic acid from camphor, ensure it is properly purified, for example, by recrystallization from glacial acetic acid.[3] - Benzaldehyde can oxidize to benzoic acid on storage; use freshly distilled or high-purity benzaldehyde.
Incomplete Precipitation of Product: If the pH is not low enough, the product may not fully precipitate, leaving impurities in the final solid.- Ensure the pH is adjusted to 1 with a suitable acid (e.g., sulfuric acid, hydrochloric acid) to ensure complete precipitation of the this compound.[1]
Difficulty in Product Precipitation/Crystallization Insufficient Acidification: The product is soluble in its salt form at higher pH.- Double-check the final pH of the solution after acidification, ensuring it is at or below 1.
Supersaturation: The product may remain in a supersaturated solution.- Try seeding the solution with a small crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod to induce crystallization. - Ensure the solution is sufficiently cooled.
Product is Colored Impurities from Starting Materials or Side Reactions: Colored impurities may be present in the reactants or formed during the reaction.- Recrystallize the final product from a suitable solvent such as glacial acetic acid to remove colored impurities.[3] - Decolorize the solution of the sodium salt intermediate with activated carbon before acidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A1: A phase transfer catalyst is used to transport the camphor sulfonate anion from the aqueous phase to the organic phase (where the benzaldehyde is more soluble), facilitating the reaction between the two reactants. This allows for milder reaction conditions, increased reaction rates, and the use of more environmentally friendly solvents like water.[2] Common PTCs for this synthesis include PEG-400, tetrabutylammonium bromide, and crown ethers like 18-crown-6.[1]

Q2: Which base should I use to adjust the initial pH?

A2: A variety of bases can be used, including sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, and potassium carbonate.[1] 30% sodium hydroxide solution is a commonly used and effective option.

Q3: What is the optimal temperature for the reaction?

A3: The reaction temperature influences both the reaction rate and selectivity. A controlled temperature of 45 ± 2°C during the addition of benzaldehyde is recommended to balance reaction speed and minimize the formation of impurities.[1] While higher temperatures can speed up the reaction, they may lead to a less pure product.[2]

Q4: How can I purify the final product?

A4: The primary method for purification is recrystallization. Glacial acetic acid is a suitable solvent for this purpose.[3] Washing the crude product with a minimal amount of cold water after filtration can also help remove water-soluble impurities.

Q5: My camphor sulfonic acid starting material seems impure. How can I purify it?

A5: Camphor sulfonic acid can be purified by recrystallization from glacial acetic acid.[3] It is important to start with pure materials to ensure a high-purity final product.

Q6: What are some potential by-products in this reaction?

A6: While specific by-products are not extensively detailed in the provided literature, potential impurities could arise from the self-condensation of benzaldehyde (Cannizzaro reaction) under basic conditions, or from side reactions involving the camphor sulfonic acid at elevated temperatures. Controlling the reaction temperature and pH are key to minimizing these.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis

ParameterOptimized ConditionSource
Reactants Camphor sulfonic acid, Benzaldehyde[1]
Catalyst Phase Transfer Catalyst (e.g., PEG-400, 18-crown-6)[1]
Base for pH adjustment 30% Sodium Hydroxide[1]
Initial Reaction pH 7-8[1]
Reaction Temperature 45 ± 2°C[1]
Precipitation pH 1[1]
Acid for Precipitation Sulfuric Acid, Hydrochloric Acid[1]

Experimental Protocols

Synthesis of Camphor Sulfonic Acid from Camphor

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

  • Concentrated sulfuric acid

  • Acetic anhydride

  • D,L-Camphor

  • Anhydrous ether

  • Ice-salt mixture

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, place 588 g of concentrated sulfuric acid.

  • Cool the flask in an ice-salt mixture and start stirring.

  • Slowly add 1216 g of acetic anhydride, ensuring the temperature does not exceed 20°C. This addition may take 1-1.5 hours.

  • Once the addition is complete, add 912 g of coarsely powdered D,L-camphor.

  • Continue stirring until the camphor is dissolved.

  • Remove the stirrer and allow the mixture to stand for at least 36 hours, during which camphorsulfonic acid will crystallize.

  • Collect the crystals by suction filtration and wash them with anhydrous ether.

  • Dry the product in a vacuum desiccator. Expected yield is 38-42%.

Purification:

  • The crude product can be recrystallized from glacial acetic acid for higher purity, though this may result in some loss of product.[3]

Synthesis of this compound using a Phase Transfer Catalyst

This protocol is based on a patented, environmentally friendly method.[1]

Materials:

  • Camphor sulfonic acid

  • Benzaldehyde

  • 30% Sodium hydroxide solution

  • PEG-400 (or another suitable PTC)

  • 50% Sulfuric acid solution

  • Water

Procedure:

  • In a four-necked flask, dissolve 100g of camphor sulfonic acid in 100g of water with stirring at 25-30°C until the solution is clear.

  • While stirring, add approximately 58g of 30% sodium hydroxide solution to adjust the pH to 7-8. If the solution becomes cloudy, add a small amount of water to redissolve the solids.

  • Add 5g of PEG-400 to the clear solution.

  • Heat the mixture to 45°C.

  • Slowly add 45g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

  • After the addition is complete, continue stirring at 45 ± 2°C for an additional 2 hours.

  • Heat the mixture to 50°C.

  • Slowly add approximately 56g of 50% sulfuric acid to adjust the pH to 1.

  • Cool the mixture to ≤10°C and stir for 1 hour to ensure complete precipitation.

  • Filter the precipitate and wash the filter cake with a small amount of cold water.

  • The resulting wet product is a brilliant white crystalline solid.

Visualizations

SynthesisWorkflow cluster_CSA_synthesis Synthesis of Camphor Sulfonic Acid cluster_BCSA_synthesis Synthesis of this compound CSA_start Camphor + H2SO4 + Acetic Anhydride CSA_reaction Sulfonation Reaction (T < 20°C, 36h) CSA_start->CSA_reaction CSA_purification Crystallization & Washing CSA_reaction->CSA_purification CSA_product Pure Camphor Sulfonic Acid CSA_purification->CSA_product BCSA_start Camphor Sulfonic Acid + Water CSA_product->BCSA_start Use as starting material pH_adjust1 Adjust pH to 7-8 (NaOH) BCSA_start->pH_adjust1 add_PTC Add Phase Transfer Catalyst (e.g., PEG-400) pH_adjust1->add_PTC add_benzaldehyde Add Benzaldehyde (45°C, 5h) add_PTC->add_benzaldehyde reaction Condensation Reaction (45°C, 2h) add_benzaldehyde->reaction pH_adjust2 Adjust pH to 1 (H2SO4) reaction->pH_adjust2 precipitation Precipitation & Cooling (≤10°C) pH_adjust2->precipitation filtration Filtration & Washing precipitation->filtration BCSA_product This compound filtration->BCSA_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_pH Suboptimal pH low_yield->suboptimal_pH inefficient_PTC Inefficient PTC low_yield->inefficient_PTC workup_loss Workup Loss low_yield->workup_loss increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp adjust_pH Adjust Initial pH to 7-8 suboptimal_pH->adjust_pH optimize_PTC Optimize PTC Choice/Amount inefficient_PTC->optimize_PTC improve_workup Improve Workup Protocol workup_loss->improve_workup

Caption: Troubleshooting logic for addressing low product yield.

TroubleshootingPurity cluster_causes_purity Potential Causes cluster_solutions_purity Solutions low_purity Low Purity high_temp High Reaction Temperature low_purity->high_temp impure_reactants Impure Starting Materials low_purity->impure_reactants incomplete_precipitation Incomplete Precipitation low_purity->incomplete_precipitation recrystallize Recrystallize Final Product low_purity->recrystallize General Solution control_temp Strict Temperature Control high_temp->control_temp purify_reactants Purify/Verify Reactants impure_reactants->purify_reactants ensure_pH1 Ensure Final pH is 1 incomplete_precipitation->ensure_pH1

References

Technical Support Center: Overcoming Salicylic Acid (BHA) Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

< < Disclaimer: The term "BCSA" is not a standard recognized acronym for a cosmetic ingredient. Based on the context of solubility challenges in cosmetic formulations, this guide will address the issues related to Salicylic Acid (BHA) , a common beta-hydroxy acid known for its formulation difficulties.

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers, scientists, and formulators working with Salicylic Acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my salicylic acid not dissolving in water?

A: Salicylic acid has very low solubility in water. At room temperature (20°C), only about 0.2g of salicylic acid will dissolve in 100mL of water[1][2]. Its lipophilic (oil-loving) nature and molecular structure limit its ability to form hydrogen bonds with water, leading to poor dissolution[3]. To effectively incorporate it into aqueous systems, a solubilizing agent or a specific methodology is required.

Q2: My salicylic acid is crystallizing out of my formulation over time. What causes this and how can I fix it?

A: Crystallization, or precipitation, occurs when the concentration of salicylic acid exceeds its saturation point in the solvent system, a common issue in suboptimal formulations[3][4]. This can be triggered by temperature changes (e.g., cooling) or evaporation of a co-solvent.

Troubleshooting Steps:

  • Increase Solubilizer Concentration: The ratio of your solvent/solubilizer to salicylic acid may be too low. Increase the concentration of your primary solubilizer (e.g., propylene glycol, octyldodecanol).

  • Add a Secondary Solubilizer: Incorporating a secondary solvent can create a more robust system. For example, combining a glycol with an emollient ester can enhance stability[5].

  • Check pH: The pH of your formulation affects the ionization state of salicylic acid. While a low pH (around 3-4) is often desired for efficacy, slightly increasing the pH can improve solubility as the acid converts to its more soluble salt form, salicylate[6][7]. However, be aware that efficacy may be reduced at a pH above 4[3].

  • Use Encapsulation Technologies: Encapsulated salicylic acid, such as versions complexed with dextrin or acacia gum, can be dispersed in water-based formulas with greater ease and reduced irritation[8].

Q3: What are the most effective solvents for salicylic acid in a cosmetic formulation?

A: The choice of solvent depends on the desired final product (e.g., toner, cream, anhydrous stick). Effective and commonly used solvents include:

  • Glycols (Propylene Glycol, Butylene Glycol): These are excellent and widely used solvents. Propylene glycol can dissolve a significant amount of salicylic acid[1][9][10].

  • Fatty Alcohols & Esters (Octyldodecanol, PPG-15 Stearyl Ether): These are ideal for anhydrous formulas or the oil phase of emulsions. Octyldodecanol is a particularly effective solvent[1][11][12][13][14].

  • Ethanol: Highly effective at dissolving salicylic acid, but can be drying to the skin and may cause formulation instability in emulsions[5][15].

  • Other Solubilizers: Materials like isoceteth-20, betaine, and certain polymers can also be used to create stable solutions[5].

Data Presentation: Salicylic Acid Solubility

The following tables summarize the solubility of salicylic acid in various cosmetic solvents.

Table 1: Solubility in Common Cosmetic Solvents

SolventSolubility ( g/100g ) at Room Temp.Notes
Water~0.2 g[1]Very poor solubility. Increases slightly with temperature.
Ethanol (Absolute)~34.8 g[2]Excellent solvent, but can be irritating and drying.
Propylene Glycol~21.9 g[9]Excellent and common solvent for aqueous and anhydrous systems.
Octyldodecanol~15-20 g[1]Excellent solvent for oil phases and anhydrous products.[11][12][13]
Castor Oil~16 g[14]Good solvent for oil-based formulations.
Glycerin~1.6 g[1]Poor solvent compared to other glycols.

Table 2: Effect of pH on Aqueous Solubility

pHIonization StateAqueous SolubilityImplication for Formulation
< 2.5Primarily Acid Form (unionized)LowOptimal for efficacy (penetration), but highest risk of crystallization.
~3.0 (pKa)50% Acid / 50% Salicylate (ionized)ModerateA common target pH balancing efficacy and solubility.
> 4.0Primarily Salicylate Form (ionized)High[6]Much easier to dissolve, but potentially lower keratolytic efficacy.

Experimental Protocols & Methodologies

Protocol 1: Preparing a Salicylic Acid Pre-mix for Water-Based Formulas (e.g., Toners, Gels)

Objective: To create a concentrated, clear solution of salicylic acid that can be easily incorporated into a larger aqueous phase.

Materials:

  • Salicylic Acid Powder

  • Propylene Glycol (or Propanediol 1,3)

  • Glass Beaker

  • Magnetic Stirrer and Stir Bar (or Overhead Mixer)

  • Heating Mantle or Water Bath (optional, for gentle warming)

Methodology:

  • Weigh the required amount of Propylene Glycol into the beaker. A common ratio is between 5 to 10 parts glycol for every 1 part salicylic acid. For a 2% final concentration in a 100g batch, you might dissolve 2g of salicylic acid in 10-20g of propylene glycol.

  • Begin stirring the propylene glycol at a moderate speed.

  • Slowly add the salicylic acid powder to the vortex of the stirring glycol.

  • Continue stirring until the salicylic acid is completely dissolved. This may take up to an hour at room temperature[10]. Gentle warming (to 40-50°C) can accelerate dissolution, but avoid high heat[8][16].

  • Once fully dissolved and clear, this pre-mix can be added to the water phase of your formulation.

  • After incorporation, check the final pH of the formulation and adjust as necessary using a suitable agent like sodium hydroxide or triethanolamine solution[10].

Protocol 2: Incorporating Salicylic Acid into an Oil-in-Water Emulsion (e.g., Lotion, Cream)

Objective: To safely incorporate salicylic acid into an emulsion without causing instability or crystallization.

Materials:

  • Salicylic Acid Powder

  • Oil Phase Ingredients (e.g., emollients, fatty alcohols)

  • Octyldodecanol or PPG-15 Stearyl Ether (as the primary solvent)

  • Water Phase Ingredients

  • Emulsifier

  • Homogenizer

Methodology:

  • In a separate beaker, combine the salicylic acid with its chosen oil-phase solvent (e.g., Octyldodecanol).

  • Heat this mixture to 75-85°C while stirring until the salicylic acid is completely dissolved[9].

  • In the main beaker, combine the rest of your oil phase ingredients and heat to the same temperature.

  • Add the salicylic acid/solvent mixture to the main oil phase and mix until uniform.

  • Separately, heat your water phase to 75-85°C.

  • Slowly add the water phase to the oil phase while homogenizing to form the emulsion.

  • Continue homogenization for the specified time, then switch to gentle mixing while the emulsion cools.

Visualized Workflows and Logic

Diagram 1: Troubleshooting Salicylic Acid Crystallization

G start Issue: Salicylic Acid Crystallization Observed check_conc Is SA concentration >2%? start->check_conc check_solvent What is the primary solvent? check_conc->check_solvent Yes check_conc->check_solvent No check_ratio Is Solvent:SA ratio sufficiently high? (e.g., >5:1 for glycols) check_solvent->check_ratio Glycol / Alcohol check_phase Is formula an emulsion? check_solvent->check_phase Water / Glycerin check_ph What is the formula pH? check_ratio->check_ph Yes solution1 Action: Increase Solvent:SA Ratio check_ratio->solution1 No solution2 Action: Switch to a more effective solvent (e.g., Octyldodecanol) check_phase->solution2 No (Aqueous) solution3 Action: Add SA to oil phase pre-dissolved in a strong non-polar solvent check_phase->solution3 Yes (Emulsion) solution4 Action: Increase pH slightly (e.g., from 3.2 to 3.8) to improve solubility check_ph->solution4 < 3.5 solution5 Action: Consider using encapsulated SA check_ph->solution5 > 3.5 (Still crystallizing) G start Start: Formulate with Salicylic Acid form_type Select Formulation Type start->form_type aqueous Aqueous System (Toner, Serum, Gel) form_type->aqueous Water-Based emulsion Emulsion (Lotion, Cream) form_type->emulsion Oil-in-Water anhydrous Anhydrous System (Stick, Ointment) form_type->anhydrous Oil-Based strategy_aq Strategy: Use Glycol Pre-mix (Propylene Glycol, Propanediol) aqueous->strategy_aq strategy_em Strategy: Dissolve in Oil Phase (Octyldodecanol, Esters) emulsion->strategy_em strategy_an Strategy: Dissolve directly in base emollients/oils anhydrous->strategy_an protocol1 Follow Protocol 1: Prepare SA Pre-mix strategy_aq->protocol1 protocol2 Follow Protocol 2: Incorporate into Oil Phase strategy_em->protocol2

References

Technical Support Center: Preventing Photodegradation of Benzylidene Camphor Sulfonic Acid in UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of Benzylidene Camphor Sulfonic Acid (BCSA) in UV filter applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BCSA) and why is its photostability important?

A1: this compound (BCSA) is a water-soluble organic compound used as a UV filter in sunscreen and other cosmetic products to protect the skin from harmful UVB and UVA radiation.[1][2] Its photostability, or its ability to resist degradation upon exposure to light, is crucial for maintaining the efficacy and safety of the sunscreen product throughout its use.[3]

Q2: What is the primary photochemical process that BCSA undergoes upon UV exposure?

A2: The main photochemical reaction for benzylidene camphor derivatives like BCSA is a reversible E/Z (cis-trans) isomerization around the exocyclic double bond.[3] This isomerization is a mechanism for dissipating the absorbed UV energy. While this is a reversible process, irreversible degradation can also occur, albeit at a much slower rate.[3]

Q3: What are the potential degradation pathways for BCSA?

A3: While BCSA is considered relatively photostable, prolonged UV exposure, especially in the presence of reactive species, can lead to degradation. Based on studies of structurally similar compounds like 4-methylbenzylidene camphor (4-MBC), potential degradation pathways for BCSA may include:

  • Isomerization: Reversible change between E and Z isomers.[3]

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Oxidation: Chemical reaction that can lead to the cleavage of the C=C double bond.

  • Cleavage of the C=C double bond: This would separate the camphor sulfonic acid part from the benzaldehyde portion of the molecule.

Q4: What factors can influence the photodegradation of BCSA?

A4: Several factors can affect the rate and extent of BCSA photodegradation:

  • UV Radiation Intensity and Wavelength: Higher intensity and shorter wavelengths of UV radiation can accelerate degradation.

  • Presence of Reactive Species: In environments like chlorinated water, reactive chlorine species can significantly increase the degradation rate.

  • Formulation Composition: The overall composition of the sunscreen, including the presence of other UV filters and excipients, can impact the stability of BCSA. The polarity of the solvent can also influence the equilibrium of the E/Z isomers.[3]

  • pH of the Medium: The pH can affect the chemical stability of the molecule.

Q5: How can the photostability of BCSA in a formulation be improved?

A5: Several strategies can be employed to enhance the photostability of BCSA:

  • Combination with other UV filters: Certain combinations of UV filters can have a synergistic effect on photostability.

  • Inclusion of Antioxidants: Antioxidants can help to quench reactive oxygen species that may be generated during UV exposure, thereby protecting BCSA from degradation.

  • Encapsulation: Encapsulating BCSA in a protective shell can shield it from direct interaction with other reactive ingredients and the environment.

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation of BCSA in Photostability Studies
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Ensure all solvents and reagents used in the formulation and analysis are of high purity and free from contaminants that could act as photosensitizers.
Incorrect UV Lamp Wavelength or Intensity Verify the spectral output and intensity of the UV lamp used for irradiation. Ensure it aligns with the intended experimental conditions and relevant standards.
Interaction with Other Formulation Ingredients Investigate potential interactions between BCSA and other components in the formulation. Certain ingredients may promote photodegradation.
Inappropriate pH of the Formulation Measure and adjust the pH of the formulation to a range known to be optimal for BCSA stability.
Sample Preparation Artifacts Review the sample preparation procedure to ensure that it does not introduce any factors that could accelerate degradation (e.g., excessive heat, exposure to light before the experiment).
Issue 2: Poor Reproducibility of Photostability Results
Possible Cause Troubleshooting Steps
Inconsistent Sample Film Thickness Ensure a uniform and reproducible application of the sunscreen film on the substrate for each experiment.
Variations in UV Lamp Output Regularly calibrate and monitor the output of the UV lamp to ensure consistent irradiation across all experiments.
Inconsistent Sample Positioning Maintain a fixed distance and orientation of the samples relative to the UV source.
Fluctuations in Temperature and Humidity Control and monitor the temperature and humidity of the experimental chamber, as these can influence degradation rates.
Inconsistent Analytical Method Ensure the HPLC or spectrophotometric method is validated for reproducibility and that all parameters are kept constant between runs.
Issue 3: HPLC Analysis Issues for BCSA Quantification
Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Check for column degradation, mismatched mobile phase and sample solvent, or column overload. Consider adjusting the mobile phase pH or composition.
Ghost Peaks Ensure proper cleaning of the injector and system between runs. Check for contaminants in the mobile phase or sample.
Drifting Baseline Check for leaks in the system, ensure the mobile phase is properly degassed, and allow the detector lamp to warm up sufficiently.
Inconsistent Retention Times Verify the stability of the mobile phase composition and flow rate. Ensure the column temperature is stable.

Quantitative Data on Photostability

While specific quantitative data on the photodegradation of this compound is limited in publicly available literature, the general consensus is that benzylidene camphor derivatives exhibit excellent photostability.[3] Studies on commercial sunscreens containing various UV filters, including camphor derivatives, have shown that the photostability can vary significantly depending on the overall formulation.

For a photostable sunscreen, the Area Under the Curve Index (AUCI), which is the ratio of the UV absorbance after and before irradiation, should be greater than 0.80.[4] In one study, some sunscreens containing a combination of filters showed an AUCI in the UVA range between 0.85 and 0.99 after 120 minutes of natural UV exposure, indicating high photostability.[4]

Experimental Protocols

In Vitro Photostability Assessment of BCSA in a Sunscreen Formulation

Objective: To determine the percentage of BCSA degradation in a sunscreen formulation after exposure to a controlled dose of UV radiation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a quartz plate.

    • Apply a thin, uniform film of the sunscreen formulation containing BCSA onto the quartz plate at a concentration of 2 mg/cm².

    • Allow the film to dry for 30 minutes in the dark at room temperature.

    • Record the final weight of the plate with the dried sunscreen film.

  • Initial Absorbance Measurement (Pre-irradiation):

    • Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.

  • UV Irradiation:

    • Expose the quartz plate with the sunscreen film to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

  • Final Absorbance Measurement (Post-irradiation):

    • After irradiation, measure the final UV absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.

  • Extraction and HPLC Analysis:

    • Carefully immerse the quartz plate in a known volume of a suitable solvent (e.g., methanol or ethanol) and sonicate to dissolve the sunscreen film completely.

    • Filter the resulting solution through a 0.45 µm filter.

    • Analyze the concentration of BCSA in the pre- and post-irradiation samples using a validated HPLC method (see protocol below).

  • Calculation of Photodegradation:

    • Calculate the percentage of BCSA degradation using the following formula: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

HPLC Method for Quantification of this compound

Objective: To accurately quantify the concentration of BCSA in a sample.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatograph with a photodiode array (PDA) detector.[5]

  • Column: CAPCELL CORE AQ, 2.7 μm, 4.6 mm i.d. × 15 cm, or an equivalent C18 column.[5]

  • Mobile Phase:

    • Solvent A: 0.63 g of ammonium formate and 1 mL of formic acid in 1000 mL of deionized water.[5]

    • Solvent B: Methanol.[5]

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of BCSA from other components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.[5]

  • Detector Wavelength: 290 nm.[5]

  • Column Temperature: 35°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of BCSA in the mobile phase at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered sample solution into the HPLC system.

  • Quantification: Determine the concentration of BCSA in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Prep1 Weigh Quartz Plate Prep2 Apply Sunscreen Film (2 mg/cm²) Prep1->Prep2 Prep3 Dry Film (30 min in dark) Prep2->Prep3 Analysis1 Initial UV Absorbance (Pre-irradiation) Prep3->Analysis1 Irradiation UV Irradiation (Solar Simulator) Analysis1->Irradiation Analysis2 Final UV Absorbance (Post-irradiation) Irradiation->Analysis2 Extraction Extract BCSA Analysis2->Extraction HPLC HPLC Quantification Extraction->HPLC Calculation Calculate % Photodegradation HPLC->Calculation

Caption: Experimental workflow for assessing the photodegradation of BCSA.

Troubleshooting_Logic Start High BCSA Degradation Observed Check_Contamination Check for Contamination (Solvents, Reagents) Start->Check_Contamination Check_UV Verify UV Source (Wavelength, Intensity) Start->Check_UV Check_Formulation Investigate Formulation Interactions & pH Start->Check_Formulation Check_Procedure Review Sample Preparation Procedure Start->Check_Procedure Resolve Problem Resolved Check_Contamination->Resolve Check_UV->Resolve Check_Formulation->Resolve Check_Procedure->Resolve

Caption: Troubleshooting logic for high BCSA photodegradation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak tailing in the HPLC analysis of sulfonic acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a "tail" extending from the peak apex towards the end of the chromatogram.[1][2] This distortion can compromise the accuracy of integration and quantification.[3] You can identify and quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[4][5]

Q2: Why are sulfonic acids prone to peak tailing in reversed-phase HPLC?

A2: Sulfonic acids are strong acids and exist as anions across a wide pH range. In reversed-phase HPLC using silica-based columns, these anionic analytes can undergo secondary electrostatic interactions with positively charged sites on the stationary phase, such as residual silanol groups that are not fully end-capped or metal impurities.[6][7] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to peak tailing.[5]

Q3: Can the mobile phase pH affect the peak shape of my sulfonic acid?

A3: Yes, the mobile phase pH is a critical parameter. While sulfonic acids remain ionized, adjusting the pH can alter the ionization state of the silica stationary phase.[8] At a low pH (typically 2-3), the residual silanol groups (pKa ~3.5) on the silica surface are protonated and thus less likely to interact with the anionic sulfonic acid analytes.[3][4] This reduction in secondary interactions leads to more symmetrical peaks.

Q4: What is the role of an ion-pairing reagent in the analysis of sulfonic acids?

A4: Ion-pairing reagents are surface-active ions that are added to the mobile phase to improve the retention and peak shape of ionic analytes.[9][10] For anionic sulfonic acids, a cationic ion-pairing reagent (e.g., tetrabutylammonium) can be used. The hydrophobic tail of the ion-pairing reagent interacts with the reversed-phase stationary phase, creating an in-situ ion-exchanger that can then interact with the sulfonic acid anion, improving its retention and masking secondary interactions that cause tailing.[10] However, it's worth noting that some consider ion-pairing an older technique that can have reproducibility issues.[11]

Q5: How does the choice of HPLC column affect peak tailing for sulfonic acids?

A5: The choice of column is crucial. Modern, high-purity silica columns with advanced end-capping (Type B silica) have a lower concentration of accessible, acidic silanol groups, which significantly reduces peak tailing for acidic compounds.[12] For particularly challenging separations, alternative stationary phases such as polymer-based columns or columns with a positive surface charge may provide better peak symmetry.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of sulfonic acids.

Problem: My sulfonic acid peak is tailing.

Initial Checks:

  • Confirm the Issue: Calculate the tailing factor. If it is consistently above 1.2, proceed with troubleshooting.

  • Review Recent Changes: Has anything in the method, instrument, or sample preparation changed recently? A new batch of mobile phase, a new column, or a different sample matrix could be the cause.[13]

Troubleshooting Workflow:

A logical workflow for troubleshooting peak tailing is essential for efficiently identifying and resolving the issue.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_column Is the column old or contaminated? start->check_column flush_column Flush column with strong solvent check_column->flush_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No replace_column Replace column flush_column->replace_column Or flush_column->check_mobile_phase If no improvement end_good Peak Shape Improved flush_column->end_good If improved replace_column->end_good adjust_ph Adjust mobile phase pH to 2-3 check_mobile_phase->adjust_ph No check_buffer Is the buffer concentration sufficient? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer If no improvement adjust_ph->end_good If improved increase_buffer Increase buffer concentration (25-50 mM) check_buffer->increase_buffer No check_sample Is there sample overload or solvent mismatch? check_buffer->check_sample Yes increase_buffer->check_sample If no improvement increase_buffer->end_good If improved dilute_sample Dilute sample or reduce injection volume check_sample->dilute_sample Overload match_solvent Dissolve sample in mobile phase check_sample->match_solvent Mismatch check_system Are there extra-column effects? check_sample->check_system No dilute_sample->check_system If no improvement dilute_sample->end_good If improved match_solvent->check_system If no improvement match_solvent->end_good If improved optimize_tubing Use shorter, narrower ID tubing check_system->optimize_tubing Yes end_bad Issue Persists: Consider alternative column chemistry or ion-pairing reagent check_system->end_bad No optimize_tubing->end_good If improved optimize_tubing->end_bad If no improvement

Caption: A troubleshooting workflow for HPLC peak tailing of sulfonic acids.

Detailed Troubleshooting Steps & Solutions
Potential Cause Symptoms Recommended Solution
Secondary Silanol Interactions Peak tailing for sulfonic acid, while neutral compounds have good peak shape.Lower the mobile phase pH to 2-3 to protonate the silanol groups.[4][12] Increase the buffer concentration to 25-50 mM to help mask residual silanol activity.[3][6]
Column Contamination or Degradation Gradual increase in peak tailing and backpressure over time for all peaks.[4]Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4] If the problem persists, the column may be degraded and require replacement.[4]
Column Overload Peak shape worsens as the sample concentration increases. The peak may start to look like a right triangle.[3][13]Reduce the mass of the sample injected by either diluting the sample or reducing the injection volume.[3]
Inappropriate Sample Solvent Peak distortion, especially if the sample is dissolved in a solvent much stronger than the mobile phase.[4][6]Ideally, dissolve the sample in the mobile phase.[6] If this is not possible, use a solvent that is weaker than the mobile phase.
Extra-Column Effects Broadening and tailing of all peaks, particularly for early-eluting compounds.Minimize the length and internal diameter of all tubing between the injector and the detector.[1][6] Ensure all fittings are properly connected to avoid dead volume.[6]
Metal Contamination Peak tailing for acidic compounds.[6]Metal ions (e.g., from the column hardware or sample) can create active sites. Washing the column with an acid solution may help. In severe cases, a new column may be necessary.[14]

Experimental Protocols

Protocol: Mobile Phase Preparation for Symmetrical Sulfonic Acid Peaks

This protocol outlines the preparation of a mobile phase designed to minimize peak tailing for sulfonic acids on a C18 column.

Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Phosphoric acid (H₃PO₄) or Formic acid

  • Potassium phosphate monobasic (KH₂PO₄) or other suitable buffer salt

  • 0.2 µm or 0.45 µm solvent filters

  • Calibrated pH meter

Procedure:

  • Aqueous Buffer Preparation (e.g., 25 mM Potassium Phosphate at pH 2.5):

    • Weigh the appropriate amount of KH₂PO₄ to make a 25 mM solution in the desired volume of HPLC-grade water (e.g., for 1 L, weigh out 3.40 g of KH₂PO₄).

    • Dissolve the salt completely in the water.

    • Place a calibrated pH electrode in the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.5. It is crucial to measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.

    • Filter the aqueous buffer through a 0.2 µm or 0.45 µm filter to remove any particulates.

  • Mobile Phase Combination:

    • Measure the required volumes of the filtered aqueous buffer and the organic modifier (e.g., ACN) to achieve the desired mobile phase composition (e.g., 70:30 v/v aqueous buffer: ACN).

    • Combine the two solvents in a clean mobile phase reservoir.

    • Mix thoroughly.

  • Degassing:

    • Degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the HPLC system.

  • System Equilibration:

    • Flush the HPLC system and column with the newly prepared mobile phase until the baseline is stable. This may take 15-30 minutes or longer, depending on the previous mobile phase used.

This comprehensive guide should equip you with the knowledge to effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of sulfonic acids, leading to more accurate and reliable results.

References

Optimizing reaction conditions for the condensation of benzaldehyde and camphorsulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the condensation reaction between benzaldehyde and camphorsulfonic acid to synthesize benzylidene camphor sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation reaction between benzaldehyde and camphorsulfonic acid?

The reaction is a condensation that results in the formation of this compound. The process typically involves using the starting materials under the influence of a base and a phase transfer catalyst to first generate a salt, such as benzylidene camphor sodium sulfonate, which is then acidified to precipitate the final product.[1]

Q2: What is the general mechanism for this reaction?

This reaction follows a pathway similar to a Knoevenagel condensation. A base is used to deprotonate the carbon atom adjacent to the ketone group on the camphorsulfonic acid, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable this compound product.

Q3: Why is a base, such as sodium hydroxide, essential for this reaction?

A base is required to generate the nucleophile. It abstracts a proton from the α-carbon of the camphorsulfonic acid, creating a carbanion. This carbanion is necessary to initiate the nucleophilic attack on the benzaldehyde molecule, which is the key bond-forming step of the condensation. The reaction is typically first adjusted to a pH of 7-8 to facilitate this process.[1]

Q4: What is the function of a phase transfer catalyst (PTC) and is it always necessary?

A phase transfer catalyst, such as PEG-400 or 18-crown-6, is used to facilitate the reaction between reactants that may be in different phases (e.g., an aqueous phase and an organic phase).[1] It helps shuttle the reactive species across the phase boundary, increasing the reaction rate. While not always strictly necessary depending on the specific solvent system, a PTC can significantly improve reaction efficiency and yield, especially in aqueous media.[1]

Q5: How can I monitor the reaction's progress?

The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a common method to observe the consumption of the starting materials (benzaldehyde) and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of reactants and products over time.[1]

Troubleshooting Guide

Issue: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?

A: Several factors can contribute to low or no yield. Systematically investigate the following potential issues:

  • Reactant Quality : Benzaldehyde is susceptible to air oxidation, forming benzoic acid, which can inhibit the reaction.[2] Always use freshly distilled or high-purity benzaldehyde.[3]

  • Incorrect pH Control : The reaction is highly pH-sensitive. Ensure the initial pH is correctly adjusted to 7-8 to form the reactive nucleophile. For product isolation, the final pH must be lowered to approximately 1 to ensure complete precipitation.[1]

  • Temperature Fluctuations : The reaction temperature must be carefully controlled. Temperatures that are too low may result in a slow or stalled reaction, while temperatures that are too high can promote side reactions or degradation. A typical range is 45-60°C.[1]

  • Inefficient Mixing : If the reaction mixture is not adequately stirred, localized concentrations of reactants and reagents can occur, leading to poor reaction rates and the formation of byproducts.

  • Catalyst Issues : If using a phase transfer catalyst, ensure it is active and added in the correct amount.

G q_node q_node a_node a_node start Troubleshooting: Low Yield q1 Are reactants high purity? (esp. Benzaldehyde) start->q1 q2 Was initial pH adjusted to 7-8? q1->q2 Yes a1 Action: Use freshly distilled benzaldehyde. Verify CSA purity. q1->a1 No q3 Was reaction temperature maintained correctly? q2->q3 Yes a2 Action: Calibrate pH meter. Ensure proper base addition. q2->a2 No q4 Was final pH adjusted to ~1 for precipitation? q3->q4 Yes a3 Action: Improve temperature monitoring and control. q3->a3 No a4 Action: Ensure complete acidification. Check pH of the supernatant after precipitation. q4->a4 No

Caption: Troubleshooting workflow for low product yield.

Issue: Impure or Discolored Product

Q: The final product is off-color or appears impure after isolation. How can this be resolved?

A: Product impurity or discoloration often stems from the quality of the starting materials or the workup procedure.

  • Benzaldehyde Impurities : As mentioned, aged benzaldehyde can contain impurities that lead to discoloration.[4][5] Using pure starting materials is the most effective preventative measure.

  • Incomplete Precipitation : If the pH is not lowered sufficiently during the workup, some of the product may remain in solution as its salt form, leading to lower yield and potential impurities upon drying.

  • Insufficient Washing : After filtration, the solid product should be washed adequately to remove any remaining acid or unreacted starting materials.

  • Purification : If impurities persist, the crude product can be purified. A common method is recrystallization from a suitable solvent, such as glacial acetic acid.[6]

Data Presentation: Reaction Condition Comparison

The following table summarizes reaction conditions from documented procedures for synthesizing this compound, highlighting the impact of temperature and catalyst choice.[1]

ParameterExample AExample B
Camphorsulfonic Acid 100 g100 g
Benzaldehyde 45 g45 g
Base 58 g of 30% NaOH58 g of 30% NaOH
Phase Transfer Catalyst 5 g of PEG-4005 g of 18-crown-6
Reaction Temperature 45 ± 2 °C60 ± 2 °C
Final Product Yield 130 g111 g

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a patented method and provides a reliable procedure for the condensation reaction.[1]

Materials:

  • Camphorsulfonic acid (100g)

  • Deionized water (100g)

  • 30% Sodium hydroxide solution (~58g)

  • PEG-400 (5g)

  • Benzaldehyde (45g)

  • Sulfuric acid or Hydrochloric acid for pH adjustment

Procedure:

  • Preparation : In a 500ml four-neck flask equipped with a stirrer, add 100g of camphorsulfonic acid and 100g of water. Stir at 25-30°C until the solid is completely dissolved.

  • Initial pH Adjustment : While stirring, slowly add ~58g of a 30% sodium hydroxide solution to adjust the pH to between 7 and 8. If any solid precipitates, add a small amount of water until the solution is clear.

  • Catalyst Addition : Add 5g of PEG-400 to the reaction mixture.

  • Heating : Warm the mixture to the desired reaction temperature (e.g., 45°C).

  • Benzaldehyde Addition : Slowly add 45g of benzaldehyde dropwise to the flask over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

  • Reaction : After the addition is complete, continue to stir the mixture at 45°C for an additional 2 hours.

  • Precipitation : Adjust the temperature to 50°C and slowly add acid (e.g., sulfuric acid) until the pH of the solution reaches 1. This will cause the product to precipitate.

  • Crystallization and Isolation : Cool the mixture to below 10°C and continue stirring for at least 1 hour to ensure complete crystallization.

  • Filtration and Drying : Collect the solid product by filtration. The resulting wet product should be dried under reduced pressure at 80-90°C to a constant weight.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_reactants Dissolve CSA in Water adjust_ph1 Adjust pH to 7-8 with NaOH prep_reactants->adjust_ph1 add_catalyst Add PTC (e.g., PEG-400) adjust_ph1->add_catalyst heat Heat to 45-60°C add_catalyst->heat add_benz Slowly Add Benzaldehyde (~5h) heat->add_benz stir Stir at Temp (~2h) add_benz->stir adjust_ph2 Adjust pH to 1 with Acid stir->adjust_ph2 cool Cool to <10°C & Stir (~1h) adjust_ph2->cool filter_dry Filter & Dry Product cool->filter_dry

Caption: General experimental workflow for the synthesis.

Reaction Pathway Overview

The synthesis proceeds through a base-catalyzed condensation followed by an acid-mediated precipitation to yield the final product.

G Reactants Benzaldehyde + Camphorsulfonic Acid Intermediate Benzylidene Camphor Sodium Sulfonate (Soluble Intermediate) Reactants->Intermediate Base (NaOH) PTC, Heat Product Benzylidene Camphor Sulfonic Acid (Final Precipitate) Intermediate->Product Acid (H+)

Caption: Simplified reaction pathway.

References

Technical Support Center: Sustainable Synthesis of 4-((1R,4R)-4-(6-amino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (BCSA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing wastewater and the environmental impact associated with the synthesis of 4-((1R,4R)-4-(6-amino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (BCSA), a key intermediate in the production of the antiretroviral drug Abacavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with traditional BCSA synthesis?

A1: Traditional chemical syntheses of carbocyclic nucleosides like BCSA often involve multi-step processes that can generate significant chemical waste. Key concerns include the use of hazardous reagents and solvents, the formation of byproducts that are difficult to separate and dispose of, and substantial energy consumption. The use of volatile organic solvents contributes to air pollution and poses risks to laboratory personnel.

Q2: What are the main "green chemistry" approaches to reduce the environmental impact of BCSA synthesis?

A2: Greener approaches to BCSA synthesis focus on principles such as atom economy, use of safer solvents, and catalytic reactions. Key strategies identified include:

  • Biocatalysis: Utilizing enzymes, such as γ-lactamase, for stereoselective reactions can lead to high enantiomeric purity and reduce the need for chiral resolutions that often generate waste.[1]

  • Organocatalysis: Employing small organic molecules as catalysts can be an alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product.[2]

  • Solvent Selection: Replacing hazardous solvents with greener alternatives like water or bio-derived solvents is a critical aspect of sustainable synthesis.[3][4]

  • Process Intensification: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Q3: How can biocatalysis be specifically applied to the synthesis of the BCSA intermediate?

A3: A key step in many syntheses of the carbocyclic core of BCSA is the resolution of a racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). Biocatalysis using a (+)-γ-lactamase enzyme can achieve this resolution with high enantioselectivity (>99.8% e.e.) and yield (>49.9%).[1] This enzymatic approach avoids classical resolution methods that often require multiple steps and generate significant waste.

Troubleshooting Guides

Problem 1: Low enantioselectivity in the resolution of the γ-lactam intermediate.

Possible Cause Troubleshooting Step
Suboptimal enzyme activity - Ensure the enzyme is stored and handled under recommended conditions (temperature, pH).- Verify the activity of the enzyme batch with a standard substrate.- Optimize reaction conditions such as pH, temperature, and buffer composition for the specific lactamase used.
Presence of inhibitors - Analyze starting materials for impurities that could inhibit the enzyme.- Purify the racemic lactam substrate before the enzymatic reaction.
Incorrect reaction time - Monitor the reaction progress over time to determine the optimal endpoint for achieving high enantiomeric excess.

Problem 2: Poor yield in the palladium-catalyzed coupling step.

Possible Cause Troubleshooting Step
Catalyst deactivation - Ensure all reagents and solvents are anhydrous and deoxygenated, as palladium catalysts can be sensitive to air and moisture.- Use fresh, high-purity catalyst and ligands.
Incorrect ligand selection - Screen different phosphine ligands to find the optimal one for the specific substrate and reaction conditions.
Suboptimal reaction temperature - Optimize the reaction temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.

Problem 3: Formation of impurities during the synthesis.

Possible Cause Troubleshooting Step
Side reactions - Adjust reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of known side products.- Consider the use of protecting groups for sensitive functional groups to prevent unwanted reactions.
Degradation of starting materials or products - Store sensitive reagents and intermediates under appropriate conditions (e.g., inert atmosphere, low temperature).- Analyze the purity of starting materials before use.
Inefficient purification - Optimize the purification method (e.g., chromatography, crystallization) to effectively remove impurities.

Data on Greener Synthesis Approaches

While specific quantitative data on wastewater reduction for different BCSA synthesis methods are not extensively published, the following table summarizes the qualitative and semi-quantitative advantages of greener approaches mentioned in the literature.

Synthesis ApproachKey AdvantagesReported Yields/Selectivity
Biocatalytic Resolution of γ-lactam - High enantioselectivity, reducing waste from chiral separations.- Mild reaction conditions (ambient temperature and pressure).- Use of water as a solvent.> 49.9% yield, > 99.8% e.e.[1]
Organocatalytic Reactions - Avoids the use of potentially toxic heavy metals.- Catalysts can often be recycled.High yields and diastereoselectivity reported for similar transformations.[2]
Microwave-Assisted Synthesis - Drastic reduction in reaction times.- Potential for solvent-free reactions.Not specifically reported for BCSA, but significant rate enhancements are common.

Experimental Protocols

Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is based on the use of a (+)-γ-lactamase for the kinetic resolution of the racemic γ-lactam, a key intermediate for BCSA.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Recombinant E. coli cells overexpressing (+)-γ-lactamase

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add the racemic γ-lactam to the cell suspension to a final concentration of, for example, 10 g/L.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the remaining lactam and the formed amino acid using chiral HPLC or GC.

  • Once the desired e.e. is reached (typically >99% for the unreacted (+)-γ-lactam), stop the reaction by centrifuging the mixture to pellet the cells.

  • Extract the supernatant containing the (+)-γ-lactam with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure (+)-γ-lactam.

  • The aqueous layer containing the ring-opened product can be acidified and extracted to recover the corresponding amino acid.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Termination cluster_extraction Product Isolation racemic_lactam Racemic γ-Lactam incubation Incubation (Controlled Temp. & Shaking) racemic_lactam->incubation enzyme_suspension Enzyme Suspension in Buffer enzyme_suspension->incubation monitoring Chiral HPLC/GC Analysis incubation->monitoring monitoring->incubation Continue termination Centrifugation monitoring->termination Desired e.e. reached extraction Extraction with Ethyl Acetate termination->extraction drying Drying & Concentration extraction->drying pure_lactam Enantiopure (+)-γ-Lactam drying->pure_lactam logical_relationship cluster_traditional Traditional Synthesis cluster_green Green Synthesis cluster_impact Environmental Impact traditional Multi-step Chemical Synthesis waste Significant Chemical Waste traditional->waste solvents Hazardous Solvents traditional->solvents energy High Energy Consumption traditional->energy high_impact High Environmental Impact waste->high_impact solvents->high_impact energy->high_impact green Biocatalysis & Organocatalysis reduced_waste Reduced Waste & Byproducts green->reduced_waste safer_solvents Greener Solvents (e.g., Water) green->safer_solvents mild_conditions Mild Reaction Conditions green->mild_conditions low_impact Reduced Environmental Impact reduced_waste->low_impact safer_solvents->low_impact mild_conditions->low_impact

References

Navigating the Challenges of Chiral Separation with β-Cyclodextrin Stationary Phases (BCSA): A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical task of separating racemic mixtures, β-cyclodextrin-based stationary phases (BCSA) offer a powerful tool. However, the unique nature of these chiral selectors can present specific challenges during experimental work. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common issues encountered during the chiral separation of racemic mixtures with BCSA.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during chiral separations using BCSA columns.

Problem Potential Causes Solutions
Poor or No Resolution Inappropriate mobile phase composition.Optimize the mobile phase by varying the type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and the aqueous buffer (if applicable). Consider using a polar ionic mobile phase for ionizable molecules.[1][2]
Incorrect temperature.Temperature can significantly impact enantioselectivity.[3][4] Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimal condition.
Unsuitable BCSA derivative.The type of β-cyclodextrin derivative (e.g., native, acetylated, hydroxypropylated) plays a crucial role in chiral recognition.[5] Screen different BCSA columns with varying functionalities.
Low flow rate.While lower flow rates can sometimes improve resolution, an excessively low flow rate can lead to band broadening. Optimize the flow rate; a common starting point is 1.0 mL/min for a 4.6 mm I.D. column.[1]
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase to mask residual silanol groups.[6]
For acidic compounds, add an acidic modifier like acetic acid or formic acid (e.g., 0.1% v/v).
Column overload.Overloading the column can lead to peak tailing on cyclodextrin-based phases.[5][7] Reduce the sample concentration or injection volume.
Column contamination.Strongly retained impurities from previous injections can cause peak shape distortion. Flush the column with a strong solvent.
Low Efficiency (Broad Peaks) High flow rate.A flow rate that is too high can reduce column efficiency. Try decreasing the flow rate.
Extra-column band broadening.Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.
Sample solvent mismatch.Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[8]
Irreproducible Results Inadequate column equilibration.Always ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample. This can take 20-30 column volumes or more.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant and reproducible temperature.[9]
Column memory effects.Additives from previous runs can adsorb to the stationary phase and affect subsequent separations. Dedicate a column to a specific method or use a rigorous washing procedure between methods.

Frequently Asked Questions (FAQs)

Q1: How do I begin method development for a new racemic mixture on a BCSA column?

A1: A good starting point is to screen different BCSA columns and mobile phases. Begin with a simple mobile phase, such as a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) for normal-phase chromatography, or a buffered aqueous solution with an organic modifier (e.g., methanol, acetonitrile) for reversed-phase chromatography.[1][8]

Q2: What is the role of the organic modifier in the mobile phase?

A2: The organic modifier influences the retention and selectivity of the separation. The type and concentration of the alcohol in the mobile phase can significantly affect the stereoselectivity.[10] For example, methanol and ethanol have been shown to provide better separation for certain compounds compared to isopropanol.[10]

Q3: Can I use gradient elution with BCSA columns?

A3: While isocratic elution is more common for chiral separations on BCSA columns to ensure reproducibility, gradient elution can be employed in some cases, particularly for complex mixtures or to reduce analysis time.[11][12] However, it is crucial to ensure proper column re-equilibration between runs.

Q4: How should I care for and store my BCSA column?

A4: Proper column care is essential for longevity and performance. Always flush the column with a suitable storage solvent after use. For reversed-phase applications, a mixture of methanol and water is common. For normal-phase applications, a mixture of hexane and isopropanol is typically used. Refer to the manufacturer's instructions for specific storage conditions. Avoid aggressive mobile phase conditions and repeated use of additives, which can degrade the stationary phase over time.[13]

Q5: What is the "three-point interaction model" in the context of BCSA?

A5: The "three-point interaction model" is a conceptual framework used to explain chiral recognition. For a stable diastereomeric complex to form between one enantiomer and the chiral stationary phase, leading to separation, there must be at least three points of interaction (e.g., hydrogen bonding, hydrophobic interactions, steric hindrance). The other enantiomer will have fewer or weaker interactions, resulting in a shorter retention time.

Experimental Protocols

General Protocol for Chiral Separation using a BCSA Column
  • Column Installation and Equilibration:

    • Install the BCSA column in the HPLC system.

    • Equilibrate the column with the desired mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may require flushing with 20-30 column volumes of the mobile phase.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase at a known concentration (e.g., 0.5-1.0 mg/mL).[8]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Chromatography:

    • Set the injection volume (e.g., 5-20 µL).

    • Inject the prepared sample onto the column.

    • Acquire the chromatogram under the specified conditions (mobile phase, flow rate, temperature, and detection wavelength).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

    • Determine the enantiomeric excess (ee%) if required.

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis Start Select Racemic Analyte Screen_Columns Screen Multiple BCSA Columns (e.g., native β-CD, derivatized β-CD) Start->Screen_Columns Screen_Modes Test Different Modes (Normal, Reversed, Polar Organic) Screen_Columns->Screen_Modes Optimize_MP Optimize Mobile Phase (Modifier type & concentration, pH, additives) Screen_Modes->Optimize_MP Partial or no separation Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Check_Performance Assess Resolution, Tailing Factor, Efficiency Optimize_Flow->Check_Performance Check_Performance->Optimize_MP Resolution < 1.5 Final_Method Finalized Analytical Method Check_Performance->Final_Method Resolution ≥ 1.5

Caption: A general workflow for developing a chiral separation method using BCSA columns.

TroubleshootingDecisionTree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Poor Chromatographic Result No_Resolution No or Poor Resolution? Problem->No_Resolution Peak_Tailing Peak Tailing? Problem->Peak_Tailing Bad_Shape Broad or Split Peaks? Problem->Bad_Shape Sol_MP Adjust Mobile Phase (Modifier/Additives) No_Resolution->Sol_MP Yes Sol_Temp Change Temperature No_Resolution->Sol_Temp Yes Sol_Column Try Different BCSA Column No_Resolution->Sol_Column Yes Peak_Tailing->Sol_MP Yes Sol_Conc Reduce Sample Load Peak_Tailing->Sol_Conc Yes Sol_Flow Optimize Flow Rate Bad_Shape->Sol_Flow Yes Sol_Equilibrate Ensure Proper Equilibration Bad_Shape->Sol_Equilibrate Yes

Caption: A decision tree for troubleshooting common issues in BCSA chiral separations.

References

Technical Support Center: Enhancing UV Filter Photostability with Bemotrizinol (BCSA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the photostability of cosmetic and pharmaceutical formulations by combining Bemotrizinol (BCSA) with other UV filters.

Frequently Asked Questions (FAQs)

Q1: What is Bemotrizinol (BCSA) and why is it considered a photostable UV filter?

A1: Bemotrizinol, or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a broad-spectrum organic UV filter that absorbs both UVA and UVB radiation. Its chemical structure is inherently stable, allowing it to dissipate absorbed UV energy efficiently without undergoing significant degradation. This high photostability means it maintains its protective efficacy even after prolonged sun exposure.[1][2]

Q2: How does BCSA enhance the photostability of other UV filters?

A2: BCSA can act as a photostabilizer for other, less stable UV filters, most notably Avobenzone.[1][2] It is believed to accept the excited-state energy from the less stable filter, a process known as quenching, and dissipate it harmlessly, thus preventing the photodegradation of the partner filter. This synergistic effect enhances the overall photostability and longevity of the sunscreen formulation.[2]

Q3: Which UV filters are commonly combined with BCSA to improve photostability?

A3: Avobenzone is the most common UV filter combined with BCSA to enhance its photostability.[1] Avobenzone is an excellent UVA absorber but is notoriously photolabile.[3][4][5] BCSA significantly reduces its degradation. Other filters like Octinoxate and Octocrylene can also be part of complex formulations that include BCSA to achieve broad-spectrum protection and overall formulation stability.

Q4: What is the typical experimental setup for testing the photostability of UV filter combinations?

A4: A typical in-vitro photostability testing protocol involves:

  • Sample Preparation: The sunscreen formulation containing the UV filter combination is applied uniformly onto a substrate, commonly a polymethyl methacrylate (PMMA) plate.

  • Irradiation: The prepared plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Extraction: After irradiation, the sunscreen film is extracted from the plate using a suitable solvent.

  • Analysis: The concentration of the UV filters in the extracted solution is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. The change in concentration before and after irradiation indicates the extent of photodegradation.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during photostability testing of UV filter combinations.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system (e.g., from poorly fitted tubing).- Adjust the mobile phase pH or ionic strength.- Use an end-capped column.- Reduce the sample concentration.- Ensure all fittings are secure and tubing is cut cleanly.[7]
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Inject a blank solvent to identify the source of contamination.[8][9]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a stable temperature.- Check for leaks in the pump and system.- If the column is old, consider replacing it.[10]
UV-Vis Spectrophotometry Analysis
Problem Possible Causes Solutions
Inconsistent or Drifting Readings - Lamp aging.- Insufficient instrument warm-up time.- Temperature fluctuations in the lab environment.- Replace the spectrophotometer lamp if it's near the end of its lifespan.- Allow the instrument to warm up for at least 30 minutes before use.- Maintain a stable ambient temperature.[11][12]
High Absorbance Readings/Non-linear Response - Sample concentration is too high, exceeding the linear range of the Beer-Lambert law.- Dilute the sample to bring the absorbance into the optimal range (typically 0.1-1.0 AU).[13]
Errors in Blank Measurement - Using an incorrect blanking solution.- Contaminated or scratched cuvette.- The blank solution should be the same solvent used to dissolve the sample.- Ensure cuvettes are clean, unscratched, and properly aligned in the holder.[11][12]

Quantitative Data on Photostability Enhancement by BCSA

The following table summarizes the photostabilizing effect of BCSA on Avobenzone. Data is compiled from various studies and represents typical results under controlled laboratory conditions.

UV Filter CombinationIrradiation Dose (MED*)% Recovery of Avobenzone
Avobenzone alone30~30-40%
Avobenzone + BCSA (5%)30>85%
Avobenzone + BCSA (10%)30>95%

*MED: Minimal Erythemal Dose.

Experimental Protocols

Protocol for In-Vitro Photostability Testing
  • Substrate Preparation: Use sandblasted PMMA plates.

  • Sample Application: Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2 mg/cm².

  • Drying: Allow the film to dry for at least 30 minutes in the dark at room temperature.

  • Initial Analysis (Pre-irradiation):

    • Extract the sunscreen from one set of plates using a suitable solvent (e.g., methanol or ethanol).

    • Analyze the extract using a validated HPLC method to determine the initial concentration of each UV filter.

  • Irradiation:

    • Place another set of prepared plates in a solar simulator.

    • Irradiate with a controlled dose of UV radiation (e.g., 30 MEDs).

  • Post-irradiation Analysis:

    • Extract the sunscreen from the irradiated plates using the same solvent and procedure as in step 4.

    • Analyze the extract using the same HPLC method to determine the final concentration of each UV filter.

  • Calculation of Photodegradation:

    • Calculate the percentage of degradation for each UV filter using the formula: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_irradiation Irradiation prep1 Apply Sunscreen to PMMA Plate prep2 Dry the Film prep1->prep2 analysis1 Extract UV Filters prep2->analysis1 Pre-irradiation Sample irrad Expose to Solar Simulator prep2->irrad Sample for Irradiation analysis2 HPLC Analysis analysis1->analysis2 data Calculate % Photodegradation analysis2->data Quantitative Data irrad->analysis1 Post-irradiation Sample

Caption: Experimental workflow for in-vitro photostability testing.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_uvvis UV-Vis Issues start Unexpected Experimental Result hplc_issue Abnormal Peaks? start->hplc_issue uvvis_issue Inconsistent Readings? start->uvvis_issue peak_tail Peak Tailing hplc_issue->peak_tail Yes ghost_peak Ghost Peaks hplc_issue->ghost_peak Yes retention_shift Retention Time Shift hplc_issue->retention_shift Yes solution Consult Troubleshooting Guide peak_tail->solution ghost_peak->solution retention_shift->solution drift Signal Drift uvvis_issue->drift Yes high_abs High Absorbance uvvis_issue->high_abs Yes drift->solution high_abs->solution

Caption: Logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Quantitative Analysis of BCSA in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method refinement and quantitative analysis of BCSA (N-(n-butyl)-N'-(2-sulfinoethyl)cyclosporin A) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying BCSA in biological samples? A1: The gold standard for quantifying BCSA, a large and complex cyclic peptide, in matrices like whole blood or plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and specificity required to distinguish BCSA from endogenous matrix components and structurally similar metabolites, which is a known challenge with less specific methods like immunoassays.[2][3]

Q2: What are the biggest challenges when developing a quantitative method for BCSA? A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices (e.g., phospholipids in plasma) can suppress or enhance the ionization of BCSA, leading to inaccurate quantification.[1]

  • Low Recovery: BCSA can bind to proteins or adsorb to labware, leading to significant loss during sample preparation.

  • Analyte Stability: BCSA may be susceptible to degradation due to factors like pH, temperature, and enzymatic activity in the matrix.[4] Careful evaluation of sample handling and storage conditions is critical.

  • Achieving Sufficient Sensitivity: Reaching the desired lower limit of quantitation (LLOQ) can be difficult, especially for low-dose pharmacokinetic studies.

Q3: Which type of internal standard (IS) is recommended for BCSA analysis? A3: A stable isotope-labeled (SIL) version of BCSA is the ideal internal standard. However, if a SIL-BCSA is unavailable, a structurally similar analog that is not present in the samples, such as Cyclosporin D (CsD), can be used.[5] The IS should be added as early as possible in the sample preparation workflow to compensate for variability in extraction recovery, matrix effects, and instrument response.[6]

Q4: Can I use immunoassay for BCSA quantification? A4: While immunoassays are available for the parent compound, Cyclosporin A, they often suffer from cross-reactivity with metabolites.[3] Given that BCSA is a derivative, it's highly probable that custom antibodies would be needed and that similar cross-reactivity issues could compromise accuracy. Therefore, LC-MS/MS is strongly recommended for its superior specificity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantitative analysis of BCSA.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient extraction/recovery. 2. Analyte degradation during storage or processing. 3. Suboptimal MS/MS parameters (e.g., incorrect MRM transitions, low collision energy). 4. Poor ionization in the MS source.1. Optimize the sample preparation method (see Protocol section). Test different protein precipitation solvents or evaluate Solid Phase Extraction (SPE). 2. Perform stability tests (freeze-thaw, bench-top, long-term storage). Ensure samples are kept frozen (-20°C or -80°C) and processed quickly on ice. 3. Infuse a BCSA standard solution directly into the mass spectrometer to optimize precursor/product ions and collision energy. 4. Adjust mobile phase additives (e.g., increase formic acid or ammonium acetate concentration) to promote protonation/adduct formation.[2][6]
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Unstable electrospray. 4. Internal standard (IS) not behaving similarly to the analyte.1. Automate liquid handling steps if possible. Ensure thorough vortexing and consistent incubation times. 2. Improve sample cleanup. Switch from protein precipitation to a more selective method like SPE. Dilute the sample extract if sensitivity allows. 3. Check for clogs in the LC system or MS interface. Ensure mobile phase is fresh and properly degassed. 4. Use a stable isotope-labeled internal standard if possible. If using an analog, ensure its extraction and ionization behavior closely mimics BCSA.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Secondary interactions with the column stationary phase. 4. High backpressure indicating a system clog.1. Flush the column with a strong solvent or replace it. Always use a guard column. 2. Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] 3. Adjust mobile phase pH or organic content. Consider a different column chemistry. 4. Systematically check for blockages from the column back to the injector.
High Background or Interferences 1. Insufficient sample cleanup. 2. Carryover from a previous injection. 3. Contaminated mobile phase or LC system. 4. Non-specific binding in the MS source.1. Incorporate an additional wash step in your SPE protocol or switch to a more selective sorbent. 2. Optimize the autosampler wash routine with a strong organic solvent. Inject a blank solvent after a high concentration sample to check for carryover.[1] 3. Prepare fresh mobile phase with HPLC/MS-grade solvents and additives. 4. Clean the ion source according to the manufacturer's recommendations.

Experimental Protocol: LC-MS/MS Quantification of BCSA in Human Plasma

This protocol is a representative example. Users should perform full validation according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw completely on ice.

  • Spike 50 µL of blank plasma with BCSA working solutions to prepare calibration standards.

  • To 50 µL of plasma (blank, standard, QC, or unknown), add 150 µL of precipitation solution (ice-cold acetonitrile containing 50 ng/mL of an appropriate internal standard, e.g., d12-Cyclosporin A).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

2. LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm particle size
Column Temp. 60°C
Mobile Phase A Water with 2 mM Ammonium Acetate and 0.1% Formic Acid[2][6]
Mobile Phase B Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid[2]
Flow Rate 0.5 mL/min[2][3]
Gradient Start at 60% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 60% B and re-equilibrate for 1 min. (Total run time ~3.5 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical) BCSA: 1351.8 → 1334.8 IS (d12-CsA): 1232.0 → 1215.2[2]
Dwell Time 100-150 msec[7]

Quantitative Data Summary (Example Method Validation Data)

The following tables represent typical data obtained during the validation of a quantitative BCSA assay.

Table 1: Calibration Curve Linearity

Analyte Linear Range (ng/mL) Regression Model Weighting Correlation Coefficient (r²)

| BCSA | 10 - 2500 | Linear | 1/x² | > 0.995 |

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV, n=6) Intra-Assay Accuracy (%Bias) Inter-Assay Precision (%CV, 3 runs) Inter-Assay Accuracy (%Bias)
LLOQ 10 ≤ 15.1% ± 8.5% ≤ 16.2% ± 9.3%
Low QC 30 ≤ 8.9% -4.2% ≤ 9.8% -5.1%
Mid QC 300 ≤ 6.5% +1.7% ≤ 7.1% +2.5%

| High QC | 2000 | ≤ 5.8% | +3.1% | ≤ 6.4% | +3.9% |

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[5]

Visualizations

G start_end start_end process_step process_step data_step data_step decision decision output output A Start: Receive Plasma Sample B Sample Thawing & Vortexing A->B C Add Internal Standard & Precipitation Solvent B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F LC-MS/MS Injection E->F G Data Acquisition (MRM) F->G H Integrate Peaks & Calculate Concentration Ratio G->H I Apply Calibration Curve H->I J Final Report Generation I->J

Caption: BCSA quantitative analysis workflow from sample receipt to final report.

G issue issue decision decision action action check check solution solution start Issue: Low Analyte Response in Unknown Samples q1 Are QC sample responses also low? start->q1 a1 System-wide issue likely q1->a1 Yes a4 Sample-specific issue likely q1->a4 No q2 Is internal standard signal also low? a1->q2 a2 Check MS source & LC system. Clean source, check for leaks. q2->a2 Yes a3 Check analyte-specific parameters. Verify MRM transitions, CE, and solution stability. q2->a3 No s1 Re-optimize instrument or remake mobile phases. a2->s1 a3->s1 q3 Is internal standard signal normal? a4->q3 a5 Indicates sample degradation or poor extraction of analyte only. q3->a5 Yes a6 Indicates poor extraction or severe matrix effect for both analyte and IS. q3->a6 No s2 Re-prepare samples from original source if stability is okay. Optimize sample prep method. a5->s2 a6->s2

Caption: Troubleshooting decision tree for low BCSA signal intensity.

References

Technical Support Center: Addressing Skin Irritation Potential in Topical Formulations with BCSA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Behenoyl Cetyl Stearyl Alcohol (BCSA) in topical formulations, with a specific focus on mitigating skin irritation potential.

Troubleshooting Guides

Unexpected skin irritation or poor formulation stability can arise during the development of topical products containing BCSA. The following table outlines common issues, their potential causes, and recommended solutions to guide your experimental troubleshooting.

Problem Potential Causes Recommended Solutions
Unexpected Skin Irritation in In Vitro Models (e.g., Reconstructed Human Epidermis - RhE) High concentration of BCSA or other excipients.[1] Interaction with other formulation components leading to an irritating combination.[2] The vehicle itself may be causing dehydration or disruption of the stratum corneum.[1] Contamination of the formulation.Review and potentially lower the concentration of BCSA and other excipients. Evaluate the irritation potential of the base vehicle without the active pharmaceutical ingredient (API) and BCSA. Conduct compatibility studies between all formulation ingredients.[3][4] Ensure all raw materials are of high purity and the formulation is properly preserved to prevent microbial contamination.[5]
Phase Separation or Instability of the Formulation Inadequate emulsification or homogenization. Incompatibility between BCSA and other lipid or aqueous phase components. Incorrect ratio of emulsifiers and stabilizers.[5]Optimize the emulsification process, including mixing speed, temperature, and duration. Re-evaluate the compatibility of all ingredients in the formulation. Adjust the concentration or type of emulsifiers and stabilizers to ensure a stable emulsion.[5]
Changes in Viscosity (Too thick or too thin) Incorrect proportion of thickening agents. Temperature fluctuations during the formulation process affecting the crystalline structure of BCSA.[5]Adjust the concentration of thickening agents. Carefully control the temperature during all stages of formulation and storage.
Altered Appearance (e.g., color change, crystallization) Oxidation of ingredients.[5] BCSA precipitating out of the formulation due to temperature changes or incompatibility.Incorporate antioxidants to prevent oxidation.[5] Assess the solubility and crystallization point of BCSA in the formulation and adjust the composition or storage conditions accordingly.

Frequently Asked Questions (FAQs)

What is BCSA and what is its function in topical formulations?

Behenoyl Cetyl Stearyl Alcohol (BCSA) is a long-chain fatty alcohol. Due to its waxy nature, it is likely used as a consistency-improving agent, emulsion stabilizer, and emollient in topical formulations. Related long-chain fatty alcohols like cetyl, stearyl, cetearyl, and behenyl alcohol are generally considered safe for use in cosmetic and topical products.[6][7]

Is BCSA expected to be a skin irritant?

Based on the safety data for similar long-chain fatty alcohols (cetyl, stearyl, cetearyl, and behenyl alcohols), BCSA is not expected to be a significant skin irritant or sensitizer when used at typical concentrations in well-formulated products.[6][7] However, the overall irritation potential of a formulation depends on the combination and concentration of all its ingredients.[1][2]

What are the first steps if my BCSA-containing formulation shows irritation in an in vitro test?

First, test the base formulation (vehicle) without the active ingredient and BCSA to determine if the irritation is caused by the vehicle itself.[5] Subsequently, test the vehicle with BCSA alone. This will help isolate the source of the irritation. Review the concentrations of all excipients, as high concentrations of seemingly benign ingredients can sometimes be irritating.[1]

How can I proactively formulate to minimize skin irritation potential?

  • Use high-purity ingredients.

  • Keep the formulation as simple as possible, avoiding unnecessary excipients known to have higher irritation potential (e.g., certain fragrances, preservatives, and penetration enhancers).[8]

  • Optimize the pH of the formulation to be compatible with the skin's natural pH.[3]

  • Ensure the formulation is stable, as instability can lead to the formation of potentially irritating degradation products.[4]

Which in vitro model is recommended for assessing the skin irritation potential of a topical formulation?

The Reconstructed Human Epidermis (RhE) test is a widely accepted and validated in vitro method for assessing skin irritation potential and is recognized by regulatory bodies.[9][10][11][12] This method is compliant with OECD Test Guideline 439.[10]

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Adapted from OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of a topical formulation containing BCSA using a commercially available RhE model.

1. Preparation of the RhE Tissue

  • Upon receipt of the RhE tissue kits, place them in a sterile cell culture hood.

  • Pre-incubate the tissues overnight in the provided maintenance medium at 37°C and 5% CO2.

2. Application of the Test Formulation

  • Apply a sufficient amount of the BCSA-containing formulation (typically 25-50 µL for liquids/creams) directly onto the surface of the RhE tissue.

  • For solid formulations, moisten the surface with a small amount of phosphate-buffered saline (PBS) before application.

  • Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

3. Exposure and Post-Incubation

  • Expose the tissues to the test formulation for a defined period (e.g., 42 minutes).[10]

  • After the exposure time, thoroughly wash the formulation from the tissue surface with PBS.

  • Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[10]

4. Cell Viability Assessment (MTT Assay)

  • After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate for approximately 3 hours. Viable cells will metabolize the MTT into a purple formazan salt.

  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Measure the optical density (OD) of the extracted formazan using a spectrophotometer (e.g., at 570 nm).

5. Data Interpretation

  • Calculate the percentage of cell viability for each test sample relative to the negative control.

  • A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[11][13]

Visualizations

G Figure 1: Troubleshooting Logic for Skin Irritation start Unexpected Skin Irritation Observed in In Vitro Test q1 Is the base vehicle (without API and BCSA) irritating? start->q1 a1_yes Vehicle is the primary irritant. q1->a1_yes Yes a1_no Vehicle is non-irritating. q1->a1_no No sol1 Reformulate vehicle: - Check excipient concentrations - Substitute components a1_yes->sol1 q2 Is the vehicle with BCSA (without API) irritating? a1_no->q2 a2_yes BCSA or its interaction with the vehicle is irritating. q2->a2_yes Yes a2_no BCSA in the vehicle is non-irritating. q2->a2_no No sol2 Reformulate with BCSA: - Lower BCSA concentration - Evaluate BCSA purity a2_yes->sol2 end Irritation likely due to API or API-excipient interactions. a2_no->end

Caption: Troubleshooting workflow for identifying the source of skin irritation.

G Figure 2: Experimental Workflow for In Vitro Skin Irritation Testing prep Prepare RhE Tissue (Pre-incubation) apply Apply Test Formulation, Positive & Negative Controls prep->apply expose Exposure Period (e.g., 42 minutes) apply->expose wash Wash Tissue expose->wash post_incubate Post-Incubation (e.g., 42 hours) wash->post_incubate mtt MTT Assay (Measure Cell Viability) post_incubate->mtt analyze Data Analysis & Classification mtt->analyze

Caption: Key steps in the Reconstructed Human Epidermis (RhE) test.

G Figure 3: Simplified Signaling Pathway in Skin Irritation irritant Topical Irritant (e.g., Formulation Component) keratinocytes Keratinocytes irritant->keratinocytes cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α, IL-8) keratinocytes->cytokines immune_cells Recruitment of Immune Cells cytokines->immune_cells inflammation Inflammatory Response (Erythema, Edema) immune_cells->inflammation

Caption: Inflammatory cascade initiated by a topical irritant on the skin.

References

Validation & Comparative

A Comparative Guide to the Photostability of Benzylidene Camphor Sulfonic Acid and Terephthalylidene Dicamphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the development of effective and safe sunscreen formulations, the photostability of ultraviolet (UV) filters is of paramount importance. A photostable UV filter maintains its protective efficacy upon exposure to UV radiation and minimizes the formation of potentially harmful photodegradation byproducts. This guide provides a detailed comparison of the photostability of two widely used organic UV filters: Benzylidene Camphor Sulfonic Acid and Terephthalylidene Dicamphor Sulfonic Acid.

Overview of Photostability

Both this compound and Terephthalylidene Dicamphor Sulfonic Acid, a derivative of benzylidene camphor, are recognized for their excellent photostability.[1][2][3][4][5] The primary mechanism contributing to the stability of benzylidene camphor derivatives is a reversible photoisomerization process.[6] Upon absorbing UV radiation, these molecules can undergo a cis-trans isomerization, and a photostationary state is quickly reached where both isomers exist and continue to act as UV filters.[6] This reversible transformation allows for the dissipation of absorbed energy without significant degradation of the molecule. Studies have shown that for benzylidene camphor derivatives, the irreversible disappearance of the compound is very low, confirming their high stability under UV exposure.[1][3]

Terephthalylidene Dicamphor Sulfonic Acid, also known as Ecamsule or Mexoryl SX, is particularly noted for its high photostability as a UVA absorber.[2][4] Unlike some other UVA filters, it does not degrade significantly when exposed to light.[2]

While direct head-to-head quantitative data from a single comparative study is scarce in publicly available literature, the consensus from numerous sources confirms the high photostability of both compounds.

Comparative Data

The following table summarizes the key characteristics related to the photostability of this compound and Terephthalylidene Dicamphor Sulfonic Acid based on available data.

FeatureThis compoundTerephthalylidene Dicamphor Sulfonic Acid (Ecamsule/Mexoryl SX)
General Photostability Considered to have excellent photostability.[1][3]Described as a photostable organic UVA absorber.[2][4]
Primary Photochemical Process Reversible photoinduced cis-trans isomerization.[6]Undergoes reversible photoisomerization.[2]
Photodegradation Very low irreversible disappearance.[1][3] Low photodegradation quantum yields have been reported for benzylidene camphor derivatives.[6]Does not degrade significantly when exposed to light.[2]
UV Protection Spectrum Broad-spectrum UV-BB filter, protecting against both UVB and UVA radiation.[7]Primarily a UVA filter, with peak protection at 345 nm, covering the 290–400 nanometer range.[2]

Experimental Protocols for Photostability Assessment

The photostability of UV filters is typically evaluated using in vitro methods that involve irradiation of the compound followed by quantification of the remaining substance. The following is a representative experimental protocol based on methods described in the scientific literature.[8][9][10]

In Vitro Photostability Testing Protocol

1. Sample Preparation:

  • A solution of the UV filter in a suitable solvent or a finished sunscreen formulation is prepared.

  • A thin film of the sample (e.g., 1-2 mg/cm²) is uniformly applied to a suitable substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates.[3]

  • The film is allowed to dry for a specified period (e.g., 30 minutes) at a controlled temperature.[8]

2. Irradiation:

  • The prepared samples are exposed to a controlled dose of UV radiation using a solar simulator. The light source should have a spectral output that mimics natural sunlight.[3]

  • The irradiation dose can be varied to assess the kinetics of photodegradation.

  • Control samples are prepared in the same manner but are kept in the dark to account for any degradation not induced by light.

3. Quantification:

  • After irradiation, the UV filter is extracted from the substrate using a suitable solvent (e.g., ethanol, isopropanol).

  • The concentration of the remaining UV filter in the extract is quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[10]

    • HPLC: This method allows for the separation and quantification of the parent UV filter from any potential photodegradation products. A C18 column is often used with a mobile phase consisting of a mixture of solvents like methanol, water, and acetonitrile.[11][12][13] Detection is typically performed using a UV detector at the wavelength of maximum absorbance of the analyte.

    • Spectrophotometry: The absorbance spectrum of the extracted sample is measured. The decrease in absorbance at the characteristic wavelength of the UV filter is used to determine the extent of photodegradation.[8]

4. Data Analysis:

  • The percentage of the UV filter remaining after irradiation is calculated by comparing the concentration or absorbance of the irradiated sample to that of the non-irradiated control sample.

  • The photodegradation kinetics can be determined by plotting the percentage of remaining UV filter against the irradiation dose or time.

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_quant Quantification cluster_analysis Data Analysis prep_solution Prepare UV Filter Solution/Formulation apply_film Apply Thin Film to Substrate prep_solution->apply_film dry_film Dry the Film apply_film->dry_film irradiate Expose to Solar Simulator dry_film->irradiate dark_control Keep Control in Dark dry_film->dark_control extract Extract UV Filter irradiate->extract dark_control->extract analyze Analyze by HPLC or Spectrophotometry extract->analyze calculate Calculate % Remaining analyze->calculate kinetics Determine Degradation Kinetics calculate->kinetics

Caption: Workflow for in vitro photostability testing of UV filters.

Photoisomerization of Benzylidene Camphor Derivatives

G Trans Trans-Isomer Excited Excited State Trans->Excited UV Absorption Cis Cis-Isomer Cis->Excited UV Absorption Excited->Trans Isomerization Excited->Cis Isomerization

Caption: Reversible photoisomerization of benzylidene camphor derivatives.

References

Efficacy of benzylidene camphor sulfonic acid as a UVA/UVB filter compared to other camphor derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective and photostable broad-spectrum UV protection is a cornerstone of dermatological research and cosmetic science. Camphor derivatives have emerged as a significant class of organic UV filters, offering robust absorption in the UVA and UVB regions. This guide provides a detailed comparison of the efficacy of Benzylidene Camphor Sulfonic Acid (BCSA) against other notable camphor derivatives, namely 4-Methylbenzylidene Camphor (4-MBC) and Terephthalylidene Dicamphor Sulfonic Acid (TDSA). The following sections present available quantitative data, detailed experimental protocols for efficacy assessment, and visualizations of the underlying principles of UV protection.

Quantitative Efficacy Comparison

The following table summarizes available in vitro efficacy data for the discussed camphor derivatives. It is important to note that the data presented is compiled from various studies and not from a single head-to-head comparative study. Therefore, direct comparisons should be made with caution, as experimental conditions and formulations may vary.

UV FilterDerivative ClassIn Vitro Sun Protection Factor (SPF)In Vitro UVA Protection Factor (UVA-PF)Key Findings
This compound (BCSA) Benzylidene CamphorData not available in direct comparative studiesData not available in direct comparative studiesRecognized as a broad-spectrum UV filter, absorbing both UVA and UVB radiation. Its sulfonic acid group confers water solubility, making it suitable for a wide range of cosmetic formulations[1].
4-Methylbenzylidene Camphor (4-MBC) Benzylidene Camphor4.22Not ReportedPrimarily a UVB filter with a peak absorbance at 301 nm. It is noted to be slightly photo-unstable on its own but can help stabilize other UV filters like avobenzone[2].
3-Benzylidene Camphor Benzylidene Camphor1.66Not ReportedShows lower UVB protection efficacy compared to its 4-methyl substituted counterpart[3].
Terephthalylidene Dicamphor Sulfonic Acid (TDSA) Benzylidene Camphor4.6 ± 1.1 (at 8.11% concentration)4.9 ± 0.1 (at 8.11% concentration)A photostable UVA filter with a peak protection at 345 nm. It demonstrates synergistic effects when combined with other UV filters, significantly boosting both SPF and UVA-PF values[4][5].

Mechanism of Action: UV Energy Absorption

Organic UV filters, including camphor derivatives, function by absorbing high-energy ultraviolet radiation and converting it into less harmful, lower-energy thermal radiation. This process is initiated by the excitation of electrons within the molecule to a higher energy state upon absorbing a UV photon. The molecule then returns to its ground state, releasing the absorbed energy as heat.

UV_Absorption_Mechanism UV UV Photon (High Energy) Filter_GS UV Filter (Ground State) UV->Filter_GS Absorption Filter_ES UV Filter (Excited State) Filter_GS->Filter_ES Excitation Filter_ES->Filter_GS Relaxation Heat Heat (Low Energy) Filter_ES->Heat Energy Release InVitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Apply Apply Sunscreen (1.3 mg/cm²) Plate Roughened PMMA Plate Apply->Plate Spectro Measure Transmittance (290-400 nm) Plate->Spectro Calc Calculate In Vitro SPF using Erythemal Action Spectrum Spectro->Calc InVitro_UVAPF_Workflow cluster_prep Preparation & Initial Scan cluster_irradiation Irradiation cluster_post_scan Post-Irradiation Scan cluster_calc Calculation Apply Apply Sunscreen to PMMA Plate InitialScan Measure Initial Absorbance (A₀(λ)) Apply->InitialScan Irradiate Expose to Controlled UV Dose InitialScan->Irradiate PostScan Measure Final Absorbance (A(λ)) Irradiate->PostScan Calc Calculate UVA-PF using PPD Action Spectrum PostScan->Calc

References

Validating a new analytical method for BCSA detection using spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Novel Spectroscopic Method for BCSA Detection

In the fields of biopharmaceutical development and clinical research, the accurate and sensitive quantification of proteins like Bovine Serum Albumin (BSA) is paramount. While BSA is a common standard, the detection of specific variants or modified forms, here termed Bovine C-terminal Serum Albumin (BCSA), often requires enhanced analytical methods. This guide introduces a novel spectroscopic approach for BCSA detection and compares its performance against established methods, providing the necessary data and protocols for researchers, scientists, and drug development professionals to evaluate its utility.

Performance Comparison of Analytical Methods

The new method, Quantum Dot Fluorescence Resonance Energy Transfer (QD-FRET) Spectroscopy , offers significant advantages in sensitivity and speed over traditional colorimetric and direct spectroscopic assays. The following table summarizes the key performance metrics of QD-FRET Spectroscopy in comparison to the Bradford Assay and standard UV-Vis Spectroscopy for the detection of BCSA.

Performance MetricQD-FRET Spectroscopy (New Method)Bradford AssayUV-Vis Spectroscopy (A280)
Limit of Detection (LOD) 0.5 µg/mL10 µg/mL[1]50 µg/mL[1][2]
Limit of Quantification (LOQ) 1.5 µg/mL20 µg/mL[1]100 µg/mL
Linear Range 1.5 - 500 µg/mL20 - 2000 µg/mL[1]100 - 2000 µg/mL
Assay Time ~15 minutes~30 minutes< 5 minutes
Specificity High (Specific aptamer binding)Low (Binds to many proteins)[3]Low (Interference from nucleic acids)[1]

Experimental Protocols

Detailed methodologies for the novel QD-FRET Spectroscopy and the conventional Bradford Assay are provided below.

Protocol 1: BCSA Detection using QD-FRET Spectroscopy

This protocol outlines the steps for quantifying BCSA using a quantum dot-aptamer-based FRET system.

Materials:

  • BCSA-specific DNA aptamer labeled with a quencher molecule.

  • Carboxyl-functionalized Quantum Dots (QDs) (Emission max: 525 nm).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • BCSA standards (1 mg/mL stock).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Spectrofluorometer.

Procedure:

  • Aptamer-QD Conjugation:

    • Activate 1 mL of 1 µM QDs with 10 mM EDC and 25 mM Sulfo-NHS in PBS for 15 minutes.

    • Add 10 µL of 100 µM quencher-labeled BCSA aptamer.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Remove excess, unconjugated aptamers via centrifugation or size-exclusion chromatography.

    • Resuspend the QD-aptamer conjugate in Assay Buffer to a final QD concentration of 1 µM.

  • Standard Curve Preparation:

    • Prepare a series of BCSA standards (e.g., 0, 1.5, 5, 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution in Assay Buffer.

  • Assay Execution:

    • In a 96-well microplate, add 10 µL of each BCSA standard or unknown sample to triplicate wells.

    • Add 90 µL of the QD-aptamer conjugate solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 405 nm and an emission wavelength of 525 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the BCSA concentration to generate a standard curve.

    • Determine the concentration of unknown samples by interpolating their fluorescence readings from the standard curve.

Protocol 2: BCSA Detection using Bradford Assay

This protocol follows the standard procedure for protein quantification using Coomassie Brilliant Blue G-250 dye.[4][5][6]

Materials:

  • Bradford Reagent (Bio-Rad Protein Assay Dye Reagent or equivalent).[6]

  • BCSA standards (2 mg/mL stock).[6]

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[6]

  • Spectrophotometer or microplate reader.

  • 96-well microplate.[6]

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of BCSA standards (e.g., 0, 20, 50, 100, 250, 500, 1000, 1500, 2000 µg/mL) by diluting the stock solution in Assay Buffer.[5]

  • Assay Execution:

    • Add 10 µL of each BCSA standard or unknown sample to triplicate wells of a 96-well plate.[3]

    • Add 200 µL of Bradford Reagent to each well.

    • Mix thoroughly by pipetting or using a plate shaker.

    • Incubate for 5-10 minutes at room temperature.[4][5]

  • Measurement:

    • Measure the absorbance at 595 nm using a microplate reader.[3][5][7] Zero the instrument with a blank containing only Assay Buffer and Bradford Reagent.

  • Data Analysis:

    • Plot the absorbance at 595 nm against the BCSA concentration to generate a standard curve.

    • Determine the concentration of unknown samples from the standard curve.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflow of the novel QD-FRET spectroscopy and a relevant biological pathway where BCSA detection is critical.

QD_FRET_Workflow QD-FRET Spectroscopy Workflow for BCSA Detection cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_qd 1. Activate Quantum Dots prep_aptamer 2. Add Quencher-labeled BCSA Aptamer prep_qd->prep_aptamer prep_conjugate 3. Incubate to Form QD-Aptamer Conjugate prep_aptamer->prep_conjugate prep_purify 4. Purify Conjugate prep_conjugate->prep_purify assay_sample 5. Add BCSA Sample to Conjugate prep_purify->assay_sample assay_bind 6. BCSA Binds to Aptamer, Displacing Quencher assay_sample->assay_bind assay_measure 7. Measure Fluorescence (Exc: 405nm, Em: 525nm) assay_bind->assay_measure analysis_curve 8. Generate Standard Curve assay_measure->analysis_curve analysis_quantify 9. Quantify BCSA Concentration analysis_curve->analysis_quantify

Caption: Workflow of the QD-FRET spectroscopy method for BCSA detection.

Drug_Binding_Pathway Drug-Protein Binding and Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment drug Therapeutic Drug complex Drug-BCSA Complex drug->complex Binds bcsa BCSA (Carrier Protein) bcsa->complex Binds receptor Cell Surface Receptor complex->receptor Recognition endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Role of BCSA in drug delivery and cellular uptake.

References

Performance comparison of different catalysts for BCSA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals, dyes, and detergents. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, influencing reaction efficiency, selectivity, and environmental impact. This guide provides a performance comparison of different solid acid catalysts for the sulfonation of aromatic compounds, with a focus on the sulfonation of nitrobenzene as a model reaction.

Performance Comparison of Heterogeneous Catalysts for the Sulfonation of Nitrobenzene

Solid acid catalysts have emerged as a promising alternative to traditional homogeneous catalysts like concentrated sulfuric acid, offering advantages in terms of reusability, reduced corrosion, and simplified product work-up. Below is a comparison of two silica-supported solid acid catalysts for the sulfonation of nitrobenzene.

CatalystReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional Heating)Yield (Conventional Heating)
Silica-supported Perchloric Acid (SiO₂/HClO₄)3 minutes82%4 hours70%
Silica-supported Potassium Bisulfate (SiO₂/KHSO₄)5 minutes74%5 hours64%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following protocols are based on the synthesis of sulfonated nitrobenzene using silica-supported solid acid catalysts.

1. Catalyst Preparation:

  • Silica-supported Perchloric Acid (SiO₂/HClO₄) and Potassium Bisulfate (SiO₂/KHSO₄):

    • Activate silica gel by heating at 150°C for 4 hours.

    • Impregnate the activated silica gel with an aqueous solution of either perchloric acid (HClO₄) or potassium bisulfate (KHSO₄).

    • Stir the mixture at room temperature for 12 hours.

    • Evaporate the water under reduced pressure.

    • Dry the resulting solid catalyst in an oven at 120°C for 6 hours.

2. Sulfonation of Nitrobenzene (Microwave-Assisted):

  • In a beaker, thoroughly mix nitrobenzene (10 mmol), sodium bisulfite (NaHSO₃), and the chosen silica-supported catalyst (0.30 g).

  • Place the beaker in a microwave oven.

  • Irradiate the mixture for the specified time (3-5 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture.

  • Treat the filtrate with a sodium bicarbonate (NaHCO₃) solution.

  • Isolate and purify the product.

3. Sulfonation of Nitrobenzene (Conventional Heating):

  • In a round-bottom flask, add nitrobenzene (10 mmol), sodium bisulfite (NaHSO₃), the silica-supported catalyst (0.30 g), and acetonitrile as a solvent.

  • Stir the mixture under reflux conditions for the specified time (4-5 hours).

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture.

  • Treat the filtrate with a sodium bicarbonate (NaHCO₃) solution.

  • Isolate and purify the product.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the electrophilic aromatic sulfonation mechanism and a general workflow for solid-phase catalytic sulfonation.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation H2SO4_1 2 H₂SO₄ H3O_plus H₃O⁺ H2SO4_1->H3O_plus HSO4_minus HSO₄⁻ H2SO4_1->HSO4_minus SO3 SO₃ H2SO4_1->SO3 Benzene Aromatic Ring (Nitrobenzene) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex + SO₃ SO3_2 SO₃ SO3_2->Sigma_Complex Sigma_Complex_2 Arenium Ion Product Sulfonated Product Sigma_Complex_2->Product + HSO₄⁻ HSO4_minus_2 HSO₄⁻ HSO4_minus_2->Product H2SO4_2 H₂SO₄

Caption: Mechanism of Electrophilic Aromatic Sulfonation.

G Start Start Mix Mix Reactants and Solid Catalyst Start->Mix React Reaction (Microwave or Heating) Mix->React Monitor Monitor with TLC React->Monitor Monitor->React Incomplete Filter Filter to Remove Catalyst Monitor->Filter Complete Workup Aqueous Workup (e.g., NaHCO₃ wash) Filter->Workup Catalyst_Recycle Wash and Dry Catalyst for Reuse Filter->Catalyst_Recycle Isolate Isolate and Purify Product Workup->Isolate End End Isolate->End

Caption: Experimental Workflow for Solid-Phase Catalytic Sulfonation.

A Comparative Analysis of BCSA and (1S)-(+)-10-Camphorsulfonic Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure the efficacy and safety of chiral drugs. Among the various techniques available, classical resolution through the formation of diastereomeric salts remains a widely employed and cost-effective method. This guide provides a comparative study of two commonly used chiral resolving agents: (1R)-(-)-10-Camphorsulfonic acid (BCSA) and its enantiomer, (1S)-(+)-10-camphorsulfonic acid.

This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the performance of these two agents supported by experimental data from peer-reviewed literature. We will delve into their effectiveness in resolving racemic amines, present detailed experimental protocols, and provide visual representations of the underlying processes.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution using agents like BCSA and (1S)-(+)-10-camphorsulfonic acid relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure.[1] This difference allows for their separation by conventional techniques like fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomers of the amine can be recovered from the separated diastereomeric salts by treatment with a base.

Performance Comparison

Resolution with (1R)-(-)-10-Camphorsulfonic Acid (BCSA)

The following data is from the resolution of a racemic diethanolamine derivative.

Racemic SubstrateResolving AgentDiastereomeric SaltYield (%)Enantiomeric Excess (ee) (%)
Racemic diethanolamine derivative(1R)-(-)-10-Camphorsulfonic acidPrecipitate70>99 (R,R-enantiomer)
Filtrate7079 (S,S-enantiomer)
Filtrate (after enrichment)->98 (S,S-enantiomer)

Table 1: Performance data for the resolution of a racemic diethanolamine derivative using BCSA. The S,S-enantiomer from the filtrate was further enriched to >98% ee in a subsequent step.[2]

Resolution with (1S)-(+)-10-Camphorsulfonic Acid

The following data is from the resolution of (±)-trans-2,3-diphenylpiperazine.

Racemic SubstrateResolving AgentMolar Ratio (Amine:Acid)SolventFractionYield (%)Enantiomeric Excess (ee) (%)
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acid1:2DichloromethanePrecipitate I2598 (R,R-enantiomer)
Precipitate II6273 (S,S-enantiomer)
Filtrate II1080 (R,R-enantiomer)

Table 2: Performance data for the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the protocols adapted from the cited literature for the chiral resolution processes summarized above.

Protocol 1: Resolution of Racemic Diethanolamine Derivative with BCSA

This protocol describes the resolution of a racemic diethanolamine derivative using (1R)-(-)-10-camphorsulfonic acid.

Materials:

  • Racemic diethanolamine derivative

  • (1R)-(-)-10-Camphorsulfonic acid (BCSA)

  • Acetone

  • Base (e.g., aqueous ammonia) for extraction

Procedure:

  • Dissolve the racemic diethanolamine derivative and (1R)-(-)-10-camphorsulfonic acid in boiling acetone.

  • Stir the mixture at room temperature for 16 hours.

  • Allow the reaction mixture to stand, which results in the precipitation of the diastereomeric complex.

  • Filter the precipitate.

  • For the precipitate: Perform a base extraction to yield the R,R-(-) enantiomer of the diethanolamine.

  • For the filtrate: Perform a base extraction to yield the S,S-(+) enantiomer of the diethanolamine.[2]

Protocol 2: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid

This protocol details the resolution of (±)-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid.

Materials:

  • (±)-2,3-diphenylpiperazine (10 mmol)

  • (1S)-(+)-10-camphorsulfonic acid (20 mmol)

  • Dichloromethane (100 mL)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Brine

Procedure:

  • Take (±)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid in dichloromethane.

  • Stir the contents at 25°C for 24 hours.

  • Filter the mixture to collect "Precipitate I".

  • Concentrate the filtrate to approximately 50 mL and stir for another 12 hours.

  • Filter the resulting precipitate to collect "Precipitate II". The remaining solution is "Filtrate II".

  • Work-up for Precipitate I: Suspend the precipitate in a mixture of dichloromethane and aqueous 2M Na₂CO₃. Separate the organic layer, extract the aqueous layer with dichloromethane, wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain the (R,R)-(+)-enantiomer.

  • Work-up for Precipitate II and Filtrate II: Evaporate the fraction and take the residue in dichloromethane. Digest with 2M Na₂CO₃ solution. Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain the corresponding enantiomer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Chiral_Resolution_Workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_recovery Step 3: Enantiomer Recovery racemic_mixture Racemic Amine (R- and S-enantiomers) mixing Mixing and Reaction in a suitable solvent racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., BCSA or (1S)-(+)-10-CSA) resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine•Acid and S-Amine•Acid) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration precipitate Precipitate (Less Soluble Diastereomer) filtration->precipitate filtrate Filtrate (More Soluble Diastereomer) filtration->filtrate base_treatment_p Base Treatment precipitate->base_treatment_p base_treatment_f Base Treatment filtrate->base_treatment_f enantiomer_1 Resolved Enantiomer 1 base_treatment_p->enantiomer_1 enantiomer_2 Resolved Enantiomer 2 base_treatment_f->enantiomer_2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Conclusion

Both (1R)-(-)-10-Camphorsulfonic acid (BCSA) and (1S)-(+)-10-camphorsulfonic acid are highly effective chiral resolving agents for racemic amines. The choice between the two is dictated by the specific stereochemistry of the target enantiomer and the crystallization properties of the resulting diastereomeric salts. The provided experimental data, although not from a single comparative study, demonstrates that high enantiomeric excess (>98%) can be achieved with both resolving agents. The detailed protocols and the generalized workflow diagram offer a practical guide for researchers to design and execute their own chiral resolution experiments. The selection of the appropriate resolving agent and the optimization of reaction conditions, such as solvent and temperature, remain critical factors for a successful and efficient resolution process.

References

A Comparative Benchmarking of Greener Synthesis Routes for Benzylidene Camphor Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to greener and conventional synthesis methods for Benzylidene Camphor Sulfonic Acid, supported by experimental data.

The synthesis of this compound (BCSA), a key organic UV filter, has traditionally relied on methods that are effective but pose environmental and safety concerns. This guide provides a comparative analysis of a conventional synthesis route and a more recent, greener alternative, focusing on data-driven benchmarks to inform methodology selection in research and development.

Performance Comparison: Conventional vs. Greener Synthesis

The following table summarizes the key quantitative data from experimental protocols for both the conventional and a greener, phase-transfer catalysis-based synthesis of this compound.

ParameterConventional SynthesisGreener Synthesis (Phase-Transfer Catalysis)
Solvent Toluene / Hexane & MethanolWater
Catalyst/Base Sodium MethoxideSodium Hydroxide & PEG-400 (Phase-Transfer Catalyst)
Reaction Temperature 65-75°C[1]45°C[2]
Reaction Time 2 - 2.5 hours[1]7 hours (5h addition, 2h stirring)[2]
Yield ~94% (for a related compound)[1]~92.4% (calculated from wet product)[2]
Environmental Impact Use of volatile, hazardous organic solvents; potentially higher energy consumption.[2][3]Elimination of hazardous organic solvents; reduced wastewater and lower energy requirements.[2][3]
Safety Use of flammable solvents and a highly reactive base.[2]Higher safety profile due to the use of water and less hazardous reagents.[2][3]

Experimental Protocols

Conventional Synthesis Protocol (Based on analogous reaction)

This protocol is based on the synthesis of a structurally related compound, Terephthalylidene Dicamphor Sulfonic Acid, which employs the traditional reagents for BCSA synthesis.[1]

Materials:

  • Camphorsulfonic acid: 60g

  • 30% Sodium methoxide in methanol: 120ml

  • Hexane: 460ml

  • Terephthalaldehyde: 17.4g (in methanol-hexane solution)

  • Concentrated Hydrochloric Acid

  • Acetone

  • Water

Procedure:

  • To a 1000ml four-necked round-bottom flask, add 60g of camphorsulfonic acid, 120ml of 30% sodium methoxide in methanol, and 460ml of hexane.

  • Under a nitrogen atmosphere, heat the mixture to 65°C and react for 120 minutes.

  • Remove the low boiling point solvent using a water separator.

  • Add a solution of 17.4g of terephthalaldehyde in a 1:6 volume ratio of methanol to hexane dropwise.

  • Maintain the reaction at 75°C for 30 minutes, continuing to remove low boiling point solvents.

  • After the reaction is complete, add 410ml of water and adjust the pH to 1 with concentrated hydrochloric acid.

  • Heat the mixture to 90°C, then separate the layers and recover the hexane.

  • To the aqueous layer, add 300ml of acetone and cool to -10°C.

  • Filter the resulting white solid by suction to obtain the product.

Greener Synthesis Protocol (Phase-Transfer Catalysis)

This protocol is adapted from a patented greener synthesis method for this compound.[2]

Materials:

  • Camphorsulfonic acid: 100g

  • Water: 100g

  • 30% Sodium hydroxide solution: 58g

  • PEG-400 (Polyethylene glycol 400): 5g

  • Benzaldehyde: 45g

  • 50% Sulfuric acid: 59g

Procedure:

  • In a 500ml four-necked bottle, dissolve 100g of camphorsulfonic acid in 100g of water with stirring at 25-30°C until the solution is clear.

  • While stirring, add 58g of 30% sodium hydroxide solution to adjust the pH to 7-8. Add more water if necessary to ensure the system remains in a clear molten state.

  • Add 5g of PEG-400 to the reaction mixture.

  • Heat the mixture to 45°C.

  • Slowly add 45g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at 45 ± 2°C.

  • After the addition is complete, continue stirring at 45 ± 2°C for 2 hours.

  • Heat the mixture to 50°C and slowly adjust the pH to 1 with 59g of 50% sulfuric acid.

  • Cool the mixture to ≤10°C and stir for 1 hour.

  • Filter the precipitate and wash the filter cake with an appropriate amount of water to obtain the wet product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the conventional versus the greener synthesis routes for this compound.

cluster_0 Conventional Synthesis cluster_1 Greener Synthesis A Reactants: Camphor Sulfonic Acid, Benzaldehyde D Reaction at 65-75°C A->D B Solvent: Toluene B->D C Base: Sodium Methoxide C->D E Acidification: Hydrochloric Acid D->E F Product Isolation E->F G Benzylidene Camphor Sulfonic Acid F->G H Reactants: Camphor Sulfonic Acid, Benzaldehyde L Reaction at 45°C H->L I Solvent: Water I->L J Base: Sodium Hydroxide J->L K Catalyst: PEG-400 (PTC) K->L M Acidification: Sulfuric Acid L->M N Product Isolation M->N O Benzylidene Camphor Sulfonic Acid N->O

Caption: A comparison of the workflow for conventional and greener synthesis.

Signaling Pathways and Logical Relationships

The core chemical transformation in both syntheses is a base-catalyzed aldol condensation. The following diagram illustrates the fundamental steps of this reaction mechanism.

A Camphor Sulfonic Acid (α-protons) D Enolate Formation (Deprotonation) A->D B Benzaldehyde (electrophilic carbonyl) E Nucleophilic Attack B->E C Base (e.g., NaOMe, NaOH) C->D abstracts proton D->E attacks F Alkoxide Intermediate E->F G Protonation F->G during acidification H Benzylidene Camphor Sulfonic Acid G->H

Caption: The key steps in the base-catalyzed aldol condensation mechanism.

References

The Pivotal Role of Stereochemistry in the Efficacy of Bicyclic γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The intricate three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This principle is profoundly evident in the development of γ-secretase modulators (GSMs), a promising class of therapeutics for Alzheimer's disease. While specific data on the stereochemistry-activity relationship of bicyclic sulfoximine-γ-amino acid (BCSA) derivatives is not extensively available in the public domain, a closely related class of compounds, bicyclic sulfonamide derivatives, offers compelling evidence for the importance of stereoisomerism in achieving potent and selective γ-secretase modulation.

This guide provides a comparative analysis of the biological activity of stereoisomers of a bicyclic sulfonamide γ-secretase modulator, highlighting the significant impact of chirality on therapeutic potential. The data presented underscores the necessity for precise stereochemical control in the design and synthesis of novel drug candidates.

Unlocking Potency and Selectivity: A Tale of Two Stereoisomers

The biological target in this context is γ-secretase, a multi-subunit protease complex that plays a crucial role in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathology of Alzheimer's disease. GSMs aim to allosterically modulate γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.

A study on a novel series of [3.3.1] bicyclic sulfonamide-pyrazoles has demonstrated that the stereochemical configuration at a key chiral center dramatically influences the compound's ability to inhibit γ-secretase.[1] The two enantiomers of a lead compound, designated as Isomer A and Isomer B, were synthesized and evaluated for their in vitro efficacy.

CompoundStereochemistryAβ40 IC50 (nM)[1]
Isomer ANot Specified1.8
Isomer BNot Specified>1000

As the data clearly indicates, Isomer A exhibits potent inhibition of Aβ40 production with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In stark contrast, Isomer B is essentially inactive, with an IC50 value greater than 1000 nM. This striking difference of over 500-fold in potency between the two enantiomers unequivocally demonstrates that the specific spatial arrangement of the substituents on the bicyclic scaffold is paramount for effective interaction with the γ-secretase complex.

The Underlying Mechanism: A Lock and Key Analogy

The profound difference in activity between stereoisomers can be conceptualized using the "lock and key" model of enzyme-inhibitor interactions. The binding pocket of the γ-secretase complex is a highly specific, three-dimensional space. Only a molecule with the correct complementary shape and distribution of functional groups (the "key") can fit snugly into this pocket (the "lock") and elicit a biological response.

In the case of the bicyclic sulfonamide modulators, Isomer A possesses the precise stereochemical configuration required for optimal binding to an allosteric site on the presenilin subunit of γ-secretase. This binding induces a conformational change in the enzyme complex, altering its processivity and shifting the cleavage of the amyloid precursor protein (APP) to produce shorter Aβ peptides. Isomer B, being the mirror image, cannot establish the same critical interactions within the binding pocket, resulting in its lack of activity.

The following diagram illustrates the general mechanism of γ-secretase modulation and the importance of stereospecific binding.

G cluster_0 γ-Secretase Modulation Pathway APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage abeta42 Aβ42 (Amyloidogenic) gamma_secretase->abeta42 abeta_short Shorter Aβ Peptides (Less Amyloidogenic) gamma_secretase->abeta_short gsm_active Active Stereoisomer (e.g., Isomer A) gsm_active->gamma_secretase Allosteric Binding (Induces Conformational Change) gsm_inactive Inactive Stereoisomer (e.g., Isomer B) gsm_inactive->gamma_secretase No/Weak Binding caption Figure 1. Stereoselective Modulation of γ-Secretase G cluster_1 Experimental Workflow: In Vitro γ-Secretase Assay start HEK293-APPsw Cells plate Plate cells in 96-well plates start->plate treat Treat with Stereoisomers (Varying Concentrations) plate->treat incubate Incubate for 24 hours treat->incubate collect Collect Supernatant incubate->collect elisa Quantify Aβ40 via ELISA collect->elisa analyze Calculate IC50 Values elisa->analyze caption Figure 2. Workflow for In Vitro γ-Secretase Assay

References

Safety Operating Guide

Proper Disposal of Benzylidene Camphor Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Benzylidene Camphor Sulfonic Acid, a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document outlines the necessary steps for handling, potential neutralization, and ultimate disposal of this chemical.

Immediate Safety Considerations

This compound is classified as a hazardous substance. According to safety data, it is recognized as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Disposal Procedures: A Step-by-Step Workflow

The proper disposal of this compound waste must follow hazardous waste regulations. The following workflow provides a clear, procedural guide for laboratory personnel.

Figure 1. Disposal workflow for this compound.

Quantitative Data Summary

For safe and compliant disposal, it is crucial to adhere to specific quantitative guidelines. The following table summarizes key parameters for the handling and pre-treatment of this compound waste.

ParameterGuidelineSource
Neutralization Ratio 1 part Sulfonic Acid to 7 parts Caustic Soda (by volume)[2]
Solvent for Neutralization Hot Water[2]
PPE for Handling Safety Goggles, Chemical-Resistant Gloves, Lab CoatGeneral Laboratory Safety Guidelines
Waste Container Chemically resistant, sealed container labeled "Hazardous Waste"General Laboratory Waste Guidelines

Experimental Protocol: Neutralization of this compound Waste

For laboratories equipped to perform in-house chemical treatments, neutralization of the acidic waste can be a valuable step prior to disposal. This procedure is based on general guidelines for neutralizing sulfonic acids.[2]

Objective: To neutralize the acidity of this compound waste to reduce its corrosive hazard.

Materials:

  • This compound waste

  • Caustic Soda (Sodium Hydroxide - NaOH)

  • Hot Water

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers or containers for the reaction

  • Stirring rod or magnetic stirrer

Procedure:

  • Preparation: In a well-ventilated fume hood, carefully measure the volume of the this compound waste to be neutralized.

  • Caustic Soda Solution: In a separate container, prepare a solution of caustic soda. For every 1 liter of sulfonic acid waste, you will need approximately 143 grams of caustic soda.[2] Dissolve the caustic soda in hot water.

  • Dilution of Acidic Waste: In another container, dilute the sulfonic acid waste with hot water. A suggested ratio is to add 400 ml of hot water for every 100 ml of sulfonic acid.[2]

  • Neutralization: Slowly and carefully add the caustic soda solution to the diluted sulfonic acid waste while stirring continuously. This reaction is exothermic and may generate heat.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the caustic soda solution until the pH of the mixture is neutral (approximately pH 7).

  • Cooling and Storage: Allow the neutralized solution to cool to room temperature.

  • Final Disposal: Transfer the cooled, neutralized solution to a designated hazardous waste container, ensuring it is properly labeled with its contents. This container should then be moved to the designated hazardous waste accumulation area for pickup by a licensed disposal company.

Safety Precautions for Neutralization:

  • Always add the caustic soda solution to the acid waste, not the other way around, to avoid a violent reaction.

  • Perform the neutralization in a container that can withstand temperature changes.

  • Be aware of the potential for splattering and ensure appropriate PPE is worn.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Personal protective equipment for handling Benzylidene camphor sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzylidene Camphor Sulfonic Acid

This guide provides immediate and essential safety protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), standard operating procedures, and emergency responses to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and mitigate risks.

Summary of Hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

The selection of appropriate PPE is paramount when handling this compound. The following table details the minimum PPE requirements for various laboratory operations.

Operation Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Transferring Solids Nitrile or butyl rubber gloves[2]Safety glasses with side shieldsLaboratory coatN95 dust mask or as determined by risk assessment
Dissolving in Solvents Nitrile or butyl rubber gloves[2]Chemical splash goggles[3]Laboratory coat, chemical-resistant apron[3][4]Work in a certified chemical fume hood
Running Reactions Nitrile or butyl rubber gloves[2]Chemical splash goggles and face shield[2][5]Laboratory coat, chemical-resistant apron[3][4]Work in a certified chemical fume hood
Handling Waste Nitrile or butyl rubber gloves[2]Chemical splash gogglesLaboratory coat, chemical-resistant apron[3][4]Work in a certified chemical fume hood
Cleaning Spills Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shield[2][5]Chemical-resistant coveralls or suit[6]Full-face respirator with acid gas cartridges[2]

Standard Operating Procedures (SOP) for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following workflow diagram and procedural steps provide a clear guide for safe handling from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace prep_ppe->prep_workspace handling_weigh Weigh and Transfer in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve and React in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Don the appropriate PPE as specified in the table above.

    • Ensure a certified chemical fume hood is operational and the workspace is clean and free of clutter.

    • Have an emergency spill kit and eyewash/safety shower station readily accessible.

  • Handling:

    • Perform all weighing and transferring of the solid material within the chemical fume hood to minimize inhalation exposure.

    • When dissolving the compound or running reactions, use appropriate glassware and conduct all operations within the fume hood.

    • Avoid generating dust.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Response and Disposal Plan

In the event of an accidental exposure or spill, a prompt and informed response is critical. The following diagram and procedures outline the necessary steps for emergency situations.

Emergency Response for this compound Incidents cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_response Response Actions exp_skin Skin Contact resp_flush_skin Remove contaminated clothing. Flush skin with water for 15 min. exp_skin->resp_flush_skin exp_eye Eye Contact resp_flush_eye Flush eyes with water for 15 min. Seek immediate medical attention. exp_eye->resp_flush_eye exp_inhalation Inhalation resp_fresh_air Move to fresh air. Seek medical attention. exp_inhalation->resp_fresh_air exp_ingestion Ingestion resp_medical_ingestion Do NOT induce vomiting. Seek immediate medical attention. exp_ingestion->resp_medical_ingestion spill_minor Minor Spill resp_contain_minor Contain spill with absorbent material. Clean and decontaminate area. spill_minor->resp_contain_minor spill_major Major Spill resp_evacuate_major Evacuate the area. Notify emergency services. spill_major->resp_evacuate_major

Caption: Emergency response plan for spills and personal exposure.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan:

  • Solid Waste: Collect any solid waste, including contaminated paper towels and PPE, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.